2-Iodo-1-methoxy-3-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNDGXIXMHYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347649 | |
| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98991-08-3 | |
| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Iodo-1-methoxy-3-nitrobenzene CAS number 98991-08-3
An In-depth Technical Guide to 2-Iodo-1-methoxy-3-nitrobenzene (CAS No. 98991-08-3)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 98991-08-3), a key aromatic intermediate in advanced organic synthesis. The document details its physicochemical properties, spectral characteristics, and core reactivity principles. Emphasis is placed on its strategic application in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science research. This guide offers field-proven insights into its handling, safety protocols, and potential synthetic transformations, serving as an essential resource for researchers, chemists, and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 2-Iodo-3-nitroanisole, is a trifunctionalized benzene derivative. The strategic placement of the iodo, methoxy, and nitro groups on the aromatic ring imparts a unique reactivity profile, making it a valuable building block for introducing specific functionalities into larger molecules.[1] The iodide serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, the nitro group is a strong electron-withdrawing group that can direct substitution or be reduced to an amine, and the methoxy group acts as an electron-donating group influencing the ring's electronics.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| CAS Number | 98991-08-3 | PubChem[1], Sigma-Aldrich |
| Molecular Formula | C₇H₆INO₃ | PubChem[1] |
| Molecular Weight | 279.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Iodo-3-nitroanisole | PubChem[1] |
| Physical Form | Solid | ChemScene LLC |
| Storage Temperature | 2-8°C, Protect from light | BLD Pharm[2], ChemScene LLC |
Spectral Data Analysis (Predicted and Reported)
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the three different substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display seven unique signals: six for the aromatic carbons and one for the methoxy carbon. The carbon attached to the iodine atom will show a characteristic low-field shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ are indicative of the nitro (NO₂) group. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C-O stretching from the methoxy group will be observed in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): GC-MS data is available through the NIST database, which can be used to confirm the molecular weight and fragmentation pattern.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z 279, corresponding to the molecular weight of the compound.
Synthesis, Reactivity, and Mechanistic Considerations
While specific industrial synthesis routes for this exact isomer are not widely published, a plausible laboratory-scale synthesis can be designed based on established electrophilic aromatic substitution principles. A logical approach involves the iodination of 3-nitroanisole.
The causality for this choice rests on the directing effects of the substituents. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. In 3-nitroanisole, both groups direct incoming electrophiles to the 2, 4, and 6 positions. The 2-position is sterically accessible and activated by the methoxy group, making it a likely site for iodination.
Caption: Strategic use in constructing complex heterocyclic scaffolds.
Safety, Handling, and Disposal
As a nitro-iodo-aromatic compound, this compound must be handled with appropriate caution. Safety data from analogous compounds provide a strong basis for its handling protocol. [3][4] Table 2: Hazard and Precautionary Information
| Category | Recommendation |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. [3]Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [5] |
| Handling | Avoid generating dust. Use spark-proof tools and keep away from heat, sparks, and open flames. [4]Wash hands thoroughly after handling. [5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]Keep away from oxidizing agents. [5]Recommended storage is refrigerated at 2-8°C. [2] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek immediate medical attention. [3] |
| Disposal | Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. [5] |
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative, self-validating workflow illustrating the use of this compound as a substrate in a standard Suzuki-Miyaura coupling reaction.
Objective: To synthesize 2-aryl-1-methoxy-3-nitrobenzene.
Materials:
-
This compound (1.0 mmol, 279 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and Mass Spectrometry.
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis. Its trifunctionalized nature allows for precise and strategic modifications, particularly through modern cross-coupling chemistries. Its primary role as a building block in the synthesis of complex heterocyclic structures, such as carbazoles, underscores its importance to researchers in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards. Future applications will likely continue to leverage its unique reactivity in the development of novel bioactive molecules and functional materials.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 624277, this compound.
- Chemsrc (2025). 2-Iodo-1-methoxy-4-nitrobenzene Material Safety Data Sheet. Available at: [Link] (Note: Data for a structural isomer, general safety principles apply).
- Chem-Impex. Product Page for 2-Iodo-1-methyl-3-nitrobenzene.
- Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry.
- Organic Chemistry Portal (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions.
- MySkinRecipes. Product Page for 1-Iodo-3-methoxy-2-nitrobenzene.
- The Royal Society of Chemistry (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics.
- National Institutes of Health (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
- Supplementary Information File.
- ResearchGate. Synthesis of 2,3‐diiodo‐carbazoles.
Sources
Introduction: Unveiling the Potential of a Versatile Building Block
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount. 2-Iodo-3-nitroanisole (CAS No. 98991-08-3) emerges as a significant, though specialized, reagent. It is a substituted aromatic compound whose utility is derived from the unique electronic and steric interplay of its three functional groups: an iodo, a nitro, and a methoxy group. This guide, prepared for the discerning chemical researcher, delves into the core physicochemical properties, reactivity, synthesis, and characterization of 2-Iodo-3-nitroanisole. By understanding its fundamental nature, scientists can better leverage its potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel functional materials.[1] The strategic placement of its functional groups allows for a high degree of control in multi-step synthetic sequences, making it a valuable tool in the drug development pipeline.
Core Physicochemical Properties
The physical characteristics of a compound govern its handling, purification, and reaction conditions. The properties of 2-Iodo-3-nitroanisole are summarized below, providing a foundational dataset for laboratory applications.
| Property | Value | Source |
| IUPAC Name | 2-iodo-1-methoxy-3-nitrobenzene | PubChem[2] |
| CAS Number | 98991-08-3 | Aromsyn Co.,Ltd.[1], PubChem[2] |
| Molecular Formula | C₇H₆INO₃ | Aromsyn Co.,Ltd.[1], PubChem[2] |
| Molecular Weight | 279.03 g/mol | Aromsyn Co.,Ltd.[1], PubChem[2] |
| Appearance | Solid (inferred from isomers) | N/A |
| Melting Point | Data not readily available for this specific isomer. Isomers like 2-Iodo-4-nitroanisole melt at 96-98 °C and 2-Iodo-5-nitroanisole melts at 128-130°C. | ChemicalBook[3], ChemBK[4] |
| Boiling Point | Predicted: ~341-343 °C | ChemBK[4], ChemicalBook[3] |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | N/A |
Synthesis and Reactivity: A Tale of Three Functional Groups
The synthetic utility of 2-Iodo-3-nitroanisole lies in the distinct reactivity of its substituent groups. Understanding these characteristics is crucial for designing effective synthetic routes.
Plausible Synthetic Route: Williamson Ether Synthesis
A logical and common method for preparing anisole derivatives is the Williamson ether synthesis. This pathway would involve the methylation of the corresponding phenol, 2-iodo-3-nitrophenol.
Experimental Rationale: The choice of this protocol is based on its reliability and high yield for forming aryl ethers.
-
Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl group. This creates a potent phenoxide nucleophile. Using a stronger base is unnecessary and could lead to side reactions.
-
Methylation: Iodomethane (CH₃I) serves as the electrophile. The phenoxide anion attacks the electrophilic methyl group, displacing the iodide ion in an Sₙ2 reaction to form the methoxy group.
-
Solvent and Temperature: Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the nucleophilic attack. Heating the reaction increases the rate of reaction to ensure completion in a reasonable timeframe.[5]
Caption: Plausible synthesis of 2-Iodo-3-nitroanisole via Williamson ether synthesis.
Chemical Reactivity
The molecule's reactivity is dictated by the electronic properties of its substituents on the benzene ring.
-
Iodo Group (-I): This is the most versatile handle for synthetic transformations. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a prime participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, a cornerstone of modern drug discovery.[1]
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Its primary utility lies in its ability to be reduced to an aniline derivative (-NH₂). This transformation introduces a nucleophilic and basic site, which is a common pharmacophore and a versatile synthetic handle for amide bond formation, diazotization, and other reactions.
-
Methoxy Group (-OCH₃): This is an electron-donating group that activates the ring towards electrophilic substitution, although the deactivating effect of the nitro group is dominant. It is generally stable under many reaction conditions.
Caption: Key reactive sites and transformations for 2-Iodo-3-nitroanisole.
Spectroscopic Characterization Workflow
Unambiguous structural confirmation is a prerequisite for any chemical research. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for identity and purity assessment.
Self-Validating Protocol:
-
Mass Spectrometry (MS): First, confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₆INO₃ (278.93924 Da).[2] This immediately validates the elemental composition.
-
Infrared (IR) Spectroscopy: Next, confirm the presence of key functional groups. The IR spectrum provides definitive evidence for the nitro group (strong asymmetric and symmetric stretches ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹) and the C-O ether linkage (~1250 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Finally, elucidate the precise connectivity. ¹H and ¹³C NMR will confirm the substitution pattern and the number of unique protons and carbons, respectively. The predicted ¹H NMR spectrum would show three distinct aromatic proton signals and a singlet around 3.9-4.0 ppm for the three methoxy protons.
Caption: A self-validating workflow for the structural elucidation of 2-Iodo-3-nitroanisole.
Safety and Handling
As a nitro-iodo-aromatic compound, 2-Iodo-3-nitroanisole requires careful handling in a laboratory setting. While specific toxicology data for this isomer is limited, data from related compounds suggest the following precautions.
-
Hazard Classification: Isomers are classified as irritants, causing skin, eye, and respiratory system irritation.[6][7] Some nitroaromatic compounds may be harmful if swallowed.[6][8]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[7]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
References
- Aromsyn Co.,Ltd. 98991-08-3 | 2-iodo-3-nitroanisolo.
- National Center for Biotechnology Information. 2,4-Diiodo-3-nitroanisole. PubMed Central.
- National Center for Biotechnology Information. This compound.
- ChemBK. 4-Iodo-3-Methoxynitrobenzene[2-Iodo-5-nitroanisole].
- National Center for Biotechnology Information. 4-Iodo-3-nitroanisole.
- ChemicalBook. 2-Iodo-4-nitroanisole.
- Fisher Scientific.
- CDN Isotopes.
- CDH Fine Chemical.
- Sigma-Aldrich.
Sources
- 1. 98991-08-3 | 2-iodo-3-nitroanisolo - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodo-4-nitroanisole | 5399-03-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2,4-Diiodo-3-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdnisotopes.com [cdnisotopes.com]
An In-Depth Technical Guide to 2-Iodo-1-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Iodo-1-methoxy-3-nitrobenzene, a key aromatic building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes
This compound, also known as 2-iodo-3-nitroanisole, is a trifunctionalized benzene derivative. Its structure is characterized by the presence of an iodo group, a methoxy group, and a nitro group, positioned at the 1, 2, and 3 positions of the aromatic ring, respectively.
Molecular Formula and Weight
The chemical formula for this compound is C₇H₆INO₃ [1][2]. Its molecular weight is 279.03 g/mol [1][3].
Structural Representation
Caption: 2D structure of this compound.
| Identifier | Value | Source |
| Molecular Formula | C₇H₆INO₃ | [1][2] |
| Molecular Weight | 279.03 g/mol | [1][3] |
| CAS Number | 98991-08-3 | [1][3] |
| Synonyms | 2-Iodo-3-nitroanisole | [1] |
Physicochemical Properties and Handling
This compound is typically supplied as a solid[4]. Due to its potential sensitivity, it is recommended to store this compound at 4°C, sealed in a dry and dark environment to prevent degradation[4].
While specific experimental data for properties such as melting point and solubility are not widely published for this particular isomer, data from closely related analogs suggest it is a solid with limited solubility in water but soluble in common organic solvents.
Synthesis Strategies
The synthesis of this compound can be approached through several strategic disconnections, primarily involving electrophilic aromatic substitution on a suitably substituted anisole or iodobenzene precursor. The choice of starting material and reaction sequence is critical to control the regioselectivity of the substitution.
Conceptual Synthetic Pathways
Caption: Potential synthetic routes to this compound.
Expert Insights on Synthesis:
-
Pathway A (Iodination of 3-Nitroanisole): The methoxy group is a strongly activating, ortho, para-director, while the nitro group is a strongly deactivating, meta-director. In 3-nitroanisole, the positions ortho to the methoxy group (C2 and C6) and para (C4) are activated. The positions meta to the nitro group are C1 and C5. The C2 position is ortho to the methoxy group and also ortho to the nitro group. The C4 position is para to the methoxy group and meta to the nitro group. The C6 position is ortho to the methoxy group and meta to the nitro group. Therefore, electrophilic iodination is expected to favor substitution at the C2, C4, and C6 positions. Careful control of reaction conditions would be necessary to achieve selective iodination at the C2 position.
-
Pathway B (Nitration of 2-Iodoanisole): In 2-iodoanisole, the methoxy group directs nitration to the ortho (C6) and para (C4) positions. The iodo group is a deactivating ortho, para-director. The combined directing effects would likely favor nitration at the C4 and C6 positions. Nitration at the C3 position is sterically hindered and electronically disfavored.
A plausible, though not explicitly documented, route could involve a Sandmeyer reaction starting from a corresponding aniline, similar to the synthesis of the isomeric 2-iodo-1-methoxy-4-nitrobenzene from 2-methoxy-5-nitroaniline[5].
Spectroscopic and Analytical Characterization
Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific isomer is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The nitro group, being strongly electron-withdrawing, will deshield the ortho and para protons significantly. The methoxy group, being electron-donating, will shield its ortho and para protons. A singlet corresponding to the methoxy group (–OCH₃) protons would be expected around 3.9-4.0 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display seven unique carbon signals: six for the aromatic ring and one for the methoxy group. The carbon atoms attached to the iodine (C-I), the nitro group (C-NO₂), and the methoxy group (C-O) will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretches, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Other key signals would include C-H stretches from the aromatic ring and the methyl group, C-O stretching for the ether linkage, and C=C stretching from the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 279. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the molecular ion region. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and other characteristic fragments. PubChem lists prominent GC-MS fragments at m/z 279, 203, and a base peak at 284387, though the identity of the latter is unclear from the available data[1].
Chemical Reactivity and Applications in Synthesis
The true value of this compound lies in its utility as a versatile intermediate for the construction of more complex molecules, a role it plays in pharmaceutical, agrochemical, and materials science research[1][6]. The three distinct functional groups offer a rich landscape for sequential and regioselective chemical transformations.
Reactivity Profile
The reactivity of each site is governed by the electronic and steric environment:
-
The C-I Bond: The aryl iodide is the most versatile functional group for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (–NH₂), which is a key transformation for introducing a nucleophilic site and a point of diversification in drug discovery. This amino group can then undergo a wide range of reactions, such as acylation, alkylation, and diazotization.
-
The Methoxy Group: The methoxy group is a relatively stable ether linkage. However, under harsh acidic conditions (e.g., HBr), it can be cleaved to reveal a phenol (–OH), providing another handle for further functionalization.
Key Synthetic Applications
Caption: Major reaction pathways for synthetic applications.
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C2 position. These reactions are foundational in modern drug development for the construction of complex molecular scaffolds. Its utility as a building block for creating active pharmaceutical ingredients (APIs) with specific aromatic substitution patterns has been highlighted[6].
Safety and Handling
As a nitroaromatic and iodo-substituted compound, this compound requires careful handling in a laboratory setting.
Hazard Identification
Based on available safety data for the compound and its isomers, the following GHS hazard statements are relevant:
-
H302: Harmful if swallowed[4].
-
H315: Causes skin irritation[4].
-
H319: Causes serious eye irritation[4].
-
H335: May cause respiratory irritation[4].
Recommended Safety Protocols
-
Engineering Controls: All handling should be performed in a well-ventilated area, preferably inside a certified chemical fume hood[7].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[8].
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat. Avoid prolonged or repeated contact[8].
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter[8].
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[3].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[3].
-
-
Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service, in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its trifunctional nature provides synthetic chemists with multiple handles for regioselective modification, making it an important building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, is essential for its successful and safe application in the laboratory.
References
- National Center for Biotechnology Information. (n.d.). 2,4-Diiodo-3-nitroanisole. PubMed Central.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 624277, this compound.
- ChemBK. (2024). 3-Nitro-4-iodoanisol.
- Aladdin. (n.d.). Safety Data Sheet: 1-Iodo-2-nitrobenzene.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 292659, 4-Iodo-3-nitroanisole.
- National Center for Biotechnology Information. (n.d.). 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. PubMed.
- National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene. PubMed Central.
- MySkinRecipes. (n.d.). 1-Iodo-3-methoxy-2-nitrobenzene.
- Sigma-Aldrich. (2025). Safety Data Sheet: Nitrobenzene.
- ResearchGate. (n.d.). (PDF) 2-Iodo-1,3-dimethoxybenzene.
- ChemSrc. (2025). 2-Iodo-1-methoxy-4-nitrobenzene.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 98991-08-3|this compound|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 98991-08-3 [sigmaaldrich.cn]
- 5. 2-Iodo-4-nitroanisole | 5399-03-1 [chemicalbook.com]
- 6. 1-Iodo-3-methoxy-2-nitrobenzene [myskinrecipes.com]
- 7. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Iodo-1-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Iodo-1-methoxy-3-nitrobenzene
This compound, a polysubstituted aromatic compound, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of iodo, methoxy, and nitro functional groups offers a versatile platform for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the iodo group, in particular, facilitates the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this important compound, detailing the underlying chemical principles and offering a step-by-step experimental protocol.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be strategically approached through a two-step sequence starting from a commercially available precursor. The key transformations involve the introduction of the methoxy group and the conversion of an amino group to an iodo group. A logical retrosynthetic analysis points towards 2-methoxy-6-nitroaniline as the immediate precursor, which can be converted to the target molecule via a Sandmeyer reaction. This aniline derivative, in turn, can be synthesized from 2-amino-3-nitrophenol through a simple methylation reaction. This pathway is advantageous due to the relatively low cost of the starting materials and the robustness of the involved reactions.
Synthesis Pathway Overview
The chosen synthetic route is illustrated in the workflow diagram below. It commences with the methylation of 2-amino-3-nitrophenol to yield 2-methoxy-6-nitroaniline. This intermediate is then subjected to a Sandmeyer reaction, which involves diazotization of the primary amine followed by the introduction of iodine using potassium iodide.
Caption: A two-step synthesis pathway for this compound.
Part 1: Synthesis of 2-methoxy-6-nitroaniline
The initial step of the synthesis involves the selective methylation of the hydroxyl group of 2-amino-3-nitrophenol. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring influences the reactivity of the hydroxyl group.
Mechanism and Rationale
This reaction proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic proton of 2-amino-3-nitrophenol is acidic and can be readily deprotonated by a suitable base, in this case, potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of methyl iodide (CH₃I) in an Sₙ2 reaction, displacing the iodide ion and forming the desired methoxy group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
Experimental Protocol
A detailed protocol for the synthesis of 2-methoxy-6-nitroaniline is as follows[1]:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-amino-3-nitrophenol (7.7 g, 50 mmol) and potassium carbonate (7.6 g, 55 mmol) in 15 mL of dimethylformamide (DMF).
-
Initial Stirring: Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Addition of Methyl Iodide: To the stirred suspension, add methyl iodide (7.8 g, 55 mmol) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for an additional 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with water to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent by rotary evaporation to obtain the crude product. Recrystallize the crude solid from isopropyl ether to yield pure 2-methoxy-6-nitroaniline as orange prisms.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 2-amino-3-nitrophenol | 154.12 | 7.7 | 50 | - |
| Potassium Carbonate | 138.21 | 7.6 | 55 | - |
| Methyl Iodide | 141.94 | 7.8 | 55 | - |
| 2-methoxy-6-nitroaniline | 168.15 | 6.9 | 41 | 82 |
Part 2: Synthesis of this compound via Sandmeyer Reaction
The second and final step is the conversion of the amino group of 2-methoxy-6-nitroaniline into an iodo group using the Sandmeyer reaction. This reaction is a powerful tool in aromatic chemistry for the introduction of a wide range of substituents.
Mechanism and Rationale
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, 2-methoxy-6-nitroaniline, is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form an arenediazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The presence of a strong acid, such as sulfuric acid, is crucial for the in situ generation of nitrous acid (HNO₂) from sodium nitrite.
-
Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazonium group (-N₂⁺), which is an excellent leaving group as it is released as nitrogen gas. This substitution is a radical-nucleophilic aromatic substitution (SRNAr) type reaction.[2][3]
Experimental Protocol
The following is a generalized but detailed protocol for the Sandmeyer iodination of 2-methoxy-6-nitroaniline, adapted from procedures for similar substrates[4][5]:
-
Preparation of the Amine Solution: In a flask, dissolve 2-methoxy-6-nitroaniline (6.72 g, 40 mmol) in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite (3.04 g, 44 mmol) in a minimal amount of cold water. Add this sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction. After the complete addition, continue stirring for an additional 30 minutes at 0-5 °C.
-
Preparation of the Iodide Solution: In a separate beaker, dissolve potassium iodide (7.3 g, 44 mmol) in water.
-
Iodination: Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form, and nitrogen gas will evolve.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath until the evolution of nitrogen ceases. Cool the mixture to room temperature.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. To remove any excess iodine, wash the solid with a 10% sodium thiosulfate solution until the filtrate is colorless.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Expected Observations and Purity Assessment
The final product, this compound, is expected to be a solid. The purity of the synthesized compound can be assessed using standard analytical techniques such as melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Considerations
-
Methyl iodide is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures at all times.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
The reactions should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of this compound presented in this guide offers a clear and efficient two-step pathway that is well-suited for laboratory-scale preparation. By understanding the underlying mechanisms of the Williamson ether synthesis and the Sandmeyer reaction, researchers can confidently execute this synthesis and adapt the procedures as needed for related molecules. The availability of the starting materials and the reliability of the reactions make this a valuable protocol for accessing this important synthetic intermediate.
References
- PrepChem. Synthesis of 2-Methoxy-6-nitroaniline.
- Organic Syntheses. 1,2,3-triiodo-5-nitrobenzene.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- ScholarWorks @ UTRGV. Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement.
- SciSpace. A general electrochemical strategy for the Sandmeyer reaction.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Iodo-1-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-iodo-1-methoxy-3-nitrobenzene. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a robust framework for the structural elucidation of this and similar substituted aromatic compounds. The guide delves into the predicted spectral features, the rationale behind chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a discussion on spectral interpretation. This self-validating guide is grounded in authoritative sources to ensure scientific integrity and practical applicability for professionals in chemical research and drug development.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound with a unique electronic environment arising from the interplay of its three substituents: a methoxy group (-OCH₃), an iodine atom (-I), and a nitro group (-NO₂).[1] The methoxy group is a strong electron-donating group through resonance, the nitro group is a powerful electron-withdrawing group via both resonance and induction, and the iodine atom exhibits a combination of electron-withdrawing inductive effects and weaker electron-donating resonance effects.[2] This complex substitution pattern makes NMR spectroscopy an indispensable tool for its structural verification and for understanding its chemical reactivity. This guide will provide a detailed exposition of its ¹H and ¹³C NMR spectra, offering a foundational understanding for researchers working with this molecule.
Theoretical Framework: Understanding Substituent Effects in NMR
The chemical shifts observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the electronic environment of each nucleus.[3][4] Electron-donating groups (EDGs) increase electron density on the aromatic ring, leading to magnetic shielding and an upfield shift (lower ppm values) of the signals for nearby protons and carbons. Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (higher ppm values).[5]
In this compound, the methoxy group is expected to shield the aromatic protons, while the nitro and iodo groups will deshield them. The final chemical shift of each proton and carbon will be a composite of these competing effects, also influenced by their relative positions (ortho, meta, para) to each substituent.[6]
Predicted ¹H NMR Spectral Data
Based on the analysis of substituent effects and data from similar compounds, the following ¹H NMR spectrum is predicted for this compound, typically recorded in a solvent like CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.60 - 7.80 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | Deshielded by the ortho nitro group and the para iodine atom. |
| H-5 | 7.10 - 7.30 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 | Influenced by all three substituents, resulting in an intermediate chemical shift. |
| H-6 | 7.40 - 7.60 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 | Deshielded by the ortho iodine atom and the para nitro group. |
| -OCH₃ | 3.90 - 4.10 | Singlet (s) | N/A | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the attached substituents.[7][8]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-OCH₃) | 155 - 160 | Attached to the electron-donating methoxy group, significantly deshielded. |
| C-2 (-I) | 90 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift. |
| C-3 (-NO₂) | 148 - 152 | Attached to the strongly electron-withdrawing nitro group, significantly deshielded. |
| C-4 | 128 - 132 | Primarily influenced by the adjacent nitro group and the methoxy group. |
| C-5 | 120 - 125 | Least affected by direct substituent attachment, reflecting the overall electronic nature of the ring. |
| C-6 | 135 - 140 | Influenced by the adjacent iodine and the overall electron-withdrawing character of the molecule. |
| -OCH₃ | 56 - 58 | Typical chemical shift for a methoxy carbon. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap from impurities.[9]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent. For solubility issues, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[10]
-
Concentration: Dissolve 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[10]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[7]
-
Spectral Width: 0-200 ppm.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0 ppm.
Visualizing the Analysis Workflow
The following diagram illustrates the logical flow from understanding the molecular structure to interpreting the final NMR spectra.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided experimental protocol offers a reliable method for acquiring high-quality spectral data. By integrating theoretical predictions with a robust experimental framework, researchers and scientists can confidently utilize NMR for the structural elucidation and characterization of this and other complex organic molecules, thereby supporting advancements in drug development and materials science.
References
- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
- Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
- Stack Exchange. (2025).
- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. J Pharm Pharm Sci, 24, 421-434. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
- University of Calgary.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Gowenlock, B. G., et al. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Can. J. Chem., 72(3), 514-519. [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chem. Asian J., 13(12), 1599-1605. [Link]
- ResearchGate.
- University College London. Chemical shifts. [Link]
- PubChem. This compound. [Link]
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- University of Wisconsin-Madison.
Sources
- 1. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
Crystal structure analysis of substituted nitrobenzene compounds
An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Nitrobenzene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is a critical determinant of a material's physicochemical properties. For substituted nitrobenzene compounds, a class of molecules with significant applications in pharmaceuticals, energetic materials, and nonlinear optics, a thorough understanding of their crystal structure is paramount. The electronic nature of the nitro group, coupled with the varied functionalities of other substituents, gives rise to a rich and complex landscape of intermolecular interactions that dictate crystal packing. This guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of substituted nitrobenzenes, delves into the nuances of the intermolecular forces at play, and explores the profound influence of substituent effects on their solid-state architecture.
The Significance of Crystal Structure in Substituted Nitrobenzenes
Substituted nitrobenzenes are a cornerstone in various scientific and industrial domains. Their utility is intrinsically linked to their molecular and supramolecular structures. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds valuable synthons in organic chemistry.[1][2] In the solid state, these electronic characteristics, along with the steric and hydrogen-bonding capabilities of other substituents, govern the crystal packing, which in turn impacts crucial bulk properties such as:
-
Solubility and Bioavailability: For pharmaceutical applications, the crystal form of an active pharmaceutical ingredient (API) can dramatically affect its dissolution rate and subsequent absorption.
-
Stability and Polymorphism: The existence of multiple crystalline forms (polymorphs) with different stabilities is a common phenomenon that needs to be controlled, particularly in the pharmaceutical and explosives industries.[3]
-
Energetic Properties: In the context of energetic materials, crystal density and intermolecular interactions are directly related to performance and sensitivity.[4]
Therefore, a detailed crystal structure analysis is not merely an academic exercise but a crucial step in the rational design and development of materials based on substituted nitrobenzenes.
Methodologies for Elucidating Crystal Structures
A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive understanding of the crystal structures of substituted nitrobenzene compounds.
Experimental Cornerstone: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for determining the precise atomic arrangement in a crystalline solid.[5] The process involves a systematic workflow, from sample preparation to data analysis.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth and Selection: High-quality single crystals are paramount. Common techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. A crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.[5]
-
Mounting: The chosen crystal is mounted on a goniometer head. To minimize thermal vibrations and potential radiation damage, data collection is often performed at low temperatures (e.g., 100 K), which may require the use of a cryoprotectant.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson techniques. Finally, the atomic positions and displacement parameters are refined to achieve the best possible fit between the calculated and observed diffraction data.
Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Computational Synergy: Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights that complement experimental data. These methods can be used to:
-
Calculate Interaction Energies: The strength of various intermolecular interactions (e.g., hydrogen bonds, π-π stacking) can be quantified, helping to understand the energetic contributions to the overall crystal packing.[6][7]
-
Analyze Molecular Properties: Electronic properties such as molecular electrostatic potential surfaces and frontier molecular orbitals can be calculated to rationalize the observed intermolecular interactions.[8]
-
Explore Conformational Landscapes: The rotational barrier of the nitro group with respect to the benzene ring can be calculated, providing a measure of its conformational flexibility.[9][10] This is crucial as crystal packing forces can often cause the nitro group to deviate from planarity.[4][11]
The Intricacies of Crystal Packing: A Dance of Intermolecular Forces
The crystal structure of substituted nitrobenzenes is a delicate balance of various attractive and repulsive intermolecular interactions. The nitro group, with its electronegative oxygen atoms and positively charged nitrogen atom, plays a central role in directing the supramolecular assembly.
Key Intermolecular Interactions
-
C–H···O Hydrogen Bonds: The oxygen atoms of the nitro group are effective hydrogen bond acceptors, frequently participating in weak C–H···O hydrogen bonds with neighboring aromatic or aliphatic C–H groups.[9][12] These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal lattice.[13][14]
-
π-π Stacking Interactions: The aromatic rings of nitrobenzene derivatives often engage in π-π stacking interactions. The introduction of the electron-withdrawing nitro group can polarize the π-system, leading to favorable electrostatic interactions in slipped-parallel or antiparallel arrangements.[7][12][15]
-
O···N Interactions: A noteworthy interaction is the perpendicular arrangement of two nitro groups from adjacent molecules, where an oxygen atom of one group interacts with the nitrogen atom of the other.[6][16] This O···N interaction, often shorter than 3 Å, is attractive in nature and can be a significant factor in achieving dense molecular packing.[6][16]
-
Halogen Bonding and Other Interactions: When other substituents are present, they introduce additional possibilities for intermolecular interactions. For instance, halogenated nitrobenzenes can exhibit halogen bonding, where the halogen atom acts as an electrophilic region.
Figure 2: Key intermolecular interactions in substituted nitrobenzene crystals.
The Influence of Substituents on Molecular Conformation and Packing
The nature, position, and number of substituents on the nitrobenzene ring have a profound impact on the resulting crystal structure.
| Substituent Type | Position | Effect on Nitro Group Torsion | Influence on Crystal Packing |
| Electron-Donating (e.g., -NH₂, -OH, -CH₃) | para | Can lead to a more planar conformation to maximize resonance, though crystal packing forces can still induce twisting.[9][11] | Often leads to strong intermolecular interactions like N-H···O or O-H···O hydrogen bonds, which can dominate the packing. |
| Electron-Withdrawing (e.g., -Cl, -Br, another -NO₂) | ortho, meta, para | Steric hindrance from ortho substituents can force the nitro group out of the plane of the benzene ring.[4] | Introduces additional interaction sites (e.g., halogen bonding). The relative positions of multiple nitro groups dictate the overall molecular dipole and influence the packing arrangement.[5][17] |
| Bulky Groups (e.g., -t-butyl) | ortho | Significant steric clash forces a large torsion angle of the nitro group. | Can disrupt efficient π-π stacking, leading to less dense crystal packing. |
The Power of Big Data: The Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is an indispensable resource for the systematic analysis of substituted nitrobenzene crystal structures.[18][19][20] As a repository of over a million small-molecule organic and metal-organic crystal structures, the CSD allows researchers to:[21][22]
-
Identify Trends: By searching for and analyzing large families of related compounds, it is possible to identify recurring packing motifs and trends in intermolecular interactions.[11][16][23]
-
Validate Geometries: The CSD provides a wealth of data on typical bond lengths, bond angles, and torsion angles, which is invaluable for validating newly determined crystal structures.
-
Inform Crystal Engineering: Understanding the preferred interaction patterns of the nitro group and other functional groups can guide the design of new molecules with desired solid-state properties.
Case Study: 1-Chloro-2-methyl-4-nitrobenzene
The crystal structure of 1-chloro-2-methyl-4-nitrobenzene provides an excellent example of the interplay of various factors discussed in this guide.[13][14][24]
-
Synthesis: This compound can be synthesized from 4-chloroaniline through successive oxidation and methylation reactions.[13]
-
Molecular Conformation: The molecule is nearly planar, with the nitro group exhibiting a small dihedral angle of 6.2(3)° with respect to the phenyl ring.[13][24]
-
Crystal Packing: The crystal structure is stabilized by a combination of intermolecular interactions:
-
π-π stacking: Molecules are stacked along one of the crystallographic axes with centroid-to-centroid distances of 3.719(4) Å.[13]
-
C–H···O Hydrogen Bonds: These interactions link adjacent molecules into centrosymmetric dimers.[13][14]
-
Cl···O Contacts: Short contacts between the chlorine atom and an oxygen atom of the nitro group (3.215(3) Å) connect the molecules into chains.[13]
-
This combination of interactions results in a robust three-dimensional network.[13]
Conclusion
The crystal structure analysis of substituted nitrobenzene compounds is a rich and multifaceted field that is crucial for the advancement of materials science and drug development. A synergistic approach, combining the precision of single-crystal X-ray diffraction with the insights from computational modeling and the statistical power of the Cambridge Structural Database, is essential for a comprehensive understanding. The nitro group, in concert with other substituents, orchestrates a complex web of intermolecular interactions that dictate the final solid-state architecture. By elucidating these structures and the forces that govern them, researchers can better predict, control, and design materials with tailored properties for a wide array of applications.
References
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
- Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm, 15(40), 8239-8242. [Link]
- Gorb, L., Govender, A., & Leszczynski, J. (2011). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 13(12), 4030-4039. [Link]
- Byrd, E. F., & Rice, B. M. (2016). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. Crystal Growth & Design, 16(10), 5936-5945. [Link]
- Bauzá, A., Mooibroek, T. J., & Frontera, A. (2015). The bright and dark side of the nitro group in crystal engineering. Crystal Growth & Design, 15(10), 4690-4696. [Link]
- Krygowski, T. M., & Szatylowicz, H. (2017).
- Robinson, J. M., Philp, D., Harris, K. D., & Kariuki, B. M. (2000). Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. New Journal of Chemistry, 24(10), 799-806. [Link]
- Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3256-3263. [Link]
- Szatylowicz, H., & Krygowski, T. M. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. [Link]
- Tsuzuki, S., Honda, K., Uchimaru, T., Mikami, M., & Tanabe, K. (2006). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. The Journal of chemical physics, 125(12), 124304. [Link]
- Tsuzuki, S., Honda, K., Uchimaru, T., & Mikami, M. (2006). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. AIP Publishing. [Link]
- ResearchGate. (n.d.).
- Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Semantic Scholar. [Link]
- Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Forni, A., & Pieri, E. (2018). X-ray diffraction and packing analysis on vintage crystals: Wilhelm Koerner's nitrobenzene derivatives from the School of Agricultural Sciences in Milano.
- Friemann, R., Ivkovic-Jensen, M. M., Lessner, D. J., Yu, C. L., Gibson, D. T., Parales, R. E., ... & Ramaswamy, S. (2005). Structural Insight into the Dioxygenation of Nitroarene Compounds: the Crystal Structure of Nitrobenzene Dioxygenase. Journal of molecular biology, 348(5), 1139-1151. [Link]
- BiŌkeanós. (n.d.).
- López, N., Cárdenas-Lizana, F., & Keane, M. A. (2021). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts.
- Roca-Sanjuán, D., & Lindh, R. (2021). On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(42), 9348-9356. [Link]
- Friemann, R., Ivkovic-Jensen, M. M., Lessner, D. J., Yu, C. L., Gibson, D. T., Parales, R. E., ... & Ramaswamy, S. (2005). Structural insight into the dioxygenation of nitroarene compounds: the crystal structure of nitrobenzene dioxygenase. Journal of molecular biology, 348(5), 1139-1151. [Link]
- Vishnevskiy, Y. V., Tikhonov, D. S., & Reuter, C. G. (2007). Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations. Structural Chemistry, 18(5), 739-753. [Link]
- Roca-Sanjuán, D., & Lindh, R. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(42), 9348-9356. [Link]
- Lessner, D. J., Parales, R. E., & Gibson, D. T. (2001). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and environmental microbiology, 67(10), 4710-4719. [Link]
- Wikipedia. (n.d.). Nitrobenzene. [Link]
- Palusiak, W., & Simon, A. (2012). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. Structural Chemistry, 23(4), 1137-1147. [Link]
- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]
- Szatylowicz, H., & Krygowski, T. M. (2020). Substituent effects of nitro group in cyclic compounds.
- Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. [Link]
- Wikipedia. (n.d.).
- Tenorio, M. J., Puerta, M. C., & Valerga, P. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7695. [Link]
- CCDC. (n.d.).
- Szatylowicz, H., & Krygowski, T. M. (2020). Substituent effects of nitro group in cyclic compounds. SciSpace. [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Krygowski, T. M., & Szatylowicz, H. (2010). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring.
- Dahal, R. K. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
- CCDC. (2025).
- Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Importance of O⋯N interaction between nitro groups in crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. mdpi.com [mdpi.com]
- 12. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. biokeanos.com [biokeanos.com]
- 19. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. [PDF] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Isomers of C7H6INO3: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of the key isomers of the chemical formula C7H6INO3, intended for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of data, this document delves into the causal relationships behind synthetic choices, the logic of spectroscopic interpretation, and the practical applications of these versatile chemical intermediates.
Introduction: The Strategic Importance of Iodo-Nitroaromatic Scaffolds
The chemical formula C7H6INO3 predominantly represents two key isomers of significant interest in synthetic and medicinal chemistry: 1-iodo-4-methoxy-2-nitrobenzene and 2-iodo-5-nitroanisole . These compounds, while sharing the same molecular weight and elemental composition, exhibit distinct physicochemical properties and synthetic utility stemming from the differential placement of their functional groups on the aromatic ring.
The presence of an iodine atom, a nitro group, and a methoxy group on a benzene ring creates a unique electronic and steric environment. The nitro group is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution.[1][2] Conversely, the methoxy group is an electron-donating group. The iodine atom serves as an excellent leaving group in various cross-coupling reactions, making these molecules valuable building blocks for the synthesis of more complex molecular architectures.[3][4] This guide will explore the synthesis, characterization, and potential applications of these isomers, providing a foundational understanding for their effective utilization in research and development.
Molecular Structure and Isomerism
The two primary isomers of C7H6INO3 are structurally distinct, which dictates their reactivity and spectroscopic signatures.
Isomer 1: 1-Iodo-4-methoxy-2-nitrobenzene
-
Synonyms: 4-Iodo-3-nitroanisole, 4-Iodo-3-nitrophenyl Methyl Ether
-
Structure: In this isomer, the iodo and nitro groups are ortho to each other, while the methoxy group is in the para position relative to the iodo group.
Isomer 2: 2-Iodo-5-nitroanisole
-
Synonyms: 1-Iodo-2-methoxy-4-nitrobenzene[5]
-
Structure: Here, the iodo and methoxy groups are ortho to each other, and the nitro group is in the para position with respect to the iodo group.
Caption: 2D structures of 1-iodo-4-methoxy-2-nitrobenzene and 2-iodo-5-nitroanisole.
Synthesis and Mechanistic Considerations
The synthesis of these isomers typically involves electrophilic aromatic substitution reactions on appropriately substituted benzene derivatives. The choice of starting material and reaction conditions is critical for achieving regioselectivity.
Synthesis of 1-Iodo-4-methoxy-2-nitrobenzene
A common synthetic route to 1-iodo-4-methoxy-2-nitrobenzene involves the nitration of 4-iodoanisole.
Experimental Protocol:
-
Nitration of 4-iodoanisole:
-
To a stirred solution of 4-iodoanisole in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature, typically 0-5 °C.
-
The reaction is highly exothermic and requires careful temperature management to prevent over-nitration and side product formation.
-
After the addition is complete, the reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent like ethanol.
-
Caption: Synthetic workflow for 1-iodo-4-methoxy-2-nitrobenzene.
Synthesis of 2-Iodo-5-nitroanisole
The synthesis of 2-iodo-5-nitroanisole can be achieved via a Sandmeyer-type reaction starting from 2-methoxy-4-nitroaniline.[5]
Experimental Protocol:
-
Diazotization of 2-methoxy-4-nitroaniline:
-
Dissolve 2-methoxy-4-nitroaniline in an acidic medium (e.g., acetic acid).[5]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite to form the diazonium salt. The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Evolution of nitrogen gas will be observed as the diazonium group is replaced by iodine.[5]
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
-
-
Work-up and Purification:
-
The crude product is extracted with an organic solvent (e.g., dichloromethane).[5]
-
The organic layer is washed with a solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]
-
The resulting solid is purified by column chromatography or recrystallization.[5]
-
Caption: Synthetic workflow for 2-iodo-5-nitroanisole.
Spectroscopic Characterization
The distinct substitution patterns of the two isomers lead to unique spectroscopic fingerprints, which are essential for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative.
-
1-Iodo-4-methoxy-2-nitrobenzene: One would expect three aromatic protons, each with a distinct chemical shift and coupling pattern due to their unique electronic environments.
-
2-Iodo-5-nitroanisole: Similarly, this isomer will also show three aromatic protons, but their chemical shifts and coupling constants will differ from the other isomer.
13C NMR: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the nature and position of the substituents.
-
The carbon atom attached to the iodine will be significantly shifted to a lower field (higher ppm value).
-
The carbons attached to the electron-withdrawing nitro group will be deshielded (shifted downfield), while the carbon attached to the electron-donating methoxy group will be shielded (shifted upfield).
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by characteristic absorption bands corresponding to their functional groups.
-
N-O stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-O stretching: A strong absorption band for the aryl-alkyl ether linkage of the methoxy group is typically observed around 1200-1275 cm⁻¹.
-
C-I stretching: A weaker absorption band for the carbon-iodine bond may be observed in the far-infrared region, typically below 600 cm⁻¹.
-
Aromatic C-H stretching: These will appear above 3000 cm⁻¹.
-
Aromatic C=C stretching: These will appear in the 1400-1600 cm⁻¹ region.
Physicochemical Properties
The physical properties of these isomers are influenced by their molecular structure and intermolecular forces.
| Property | 1-Iodo-4-methoxy-2-nitrobenzene | 2-Iodo-5-nitroanisole |
| Molecular Formula | C7H6INO3 | C7H6INO3 |
| Molecular Weight | 279.03 g/mol | 279.03 g/mol |
| Appearance | Yellow to orange crystalline solid[6] | Yellow crystalline solid |
| Melting Point | 58-65 °C | 128-130 °C[3] |
| Boiling Point | Not readily available | Not readily available |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents |
Applications in Drug Development
Iodo-nitroaromatic compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][7][8] Their utility stems from the ability to sequentially or concurrently modify the different functional groups.
-
Precursors to Indole Derivatives: The nitro group can be reduced to an amine, which can then be used in cyclization reactions to form indole scaffolds.[1] Indole derivatives are a prominent class of compounds in medicinal chemistry with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9]
-
Cross-Coupling Reactions: The iodine atom is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
-
Modification of Bioactive Scaffolds: These isomers can be used to introduce the iodo-nitro-anisole moiety into existing drug scaffolds to modulate their pharmacokinetic and pharmacodynamic properties. The substitution pattern can influence factors such as metabolic stability, receptor binding affinity, and cellular uptake. Nitroaromatic compounds themselves have been investigated for a range of therapeutic applications.[7][10]
Safety and Handling
Both isomers of C7H6INO3 should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[5][11]
-
Health Hazards: These compounds may be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.[5][11]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Iodo-4-methoxy-2-nitrobenzene and 2-iodo-5-nitroanisole are valuable and versatile building blocks in organic synthesis and drug discovery. Their distinct substitution patterns give rise to unique reactivity and physicochemical properties, which can be strategically exploited in the design and synthesis of novel therapeutic agents. A thorough understanding of their synthesis, characterization, and safe handling is paramount for any researcher or scientist working with these important chemical intermediates.
References
- ChemicalBook. (2025-07-24). 2-IODO-5-NITROANISOLE | 5458-84-4.
- Fisher Scientific. (2009-09-22). SAFETY DATA SHEET.
- The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.
- Ningbo Inno Pharmchem Co., Ltd. (2026-01-04). 2-Iodo-5-nitroanisole: A Key Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from an article on the company's website.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Iodo-5-nitroanisole: A Key Intermediate for Heterocyclic Compound Synthesis. Retrieved from an article on the company's website.
- PrepChem.com. (n.d.). Preparation of 1-iodo-4-nitrobenzene.
- ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II.
- Reddit. (2021-02-11). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide.
- ChemicalBook. (n.d.). 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR spectrum.
- Echemi. (n.d.). Synthesis of 1-iodo-4-nitrobenzene.
- Ningbo Inno Pharmchem Co., Ltd. (2025-10-11). The Synergy of Purity and Reactivity: Understanding 1-Iodo-4-methoxy-2-nitrobenzene. Retrieved from an article on the company's website.
- ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- ChemicalBook. (n.d.). 2-IODO-5-NITROANISOLE(5458-84-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-IODO-5-NITROANISOLE | 5458-84-4.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene | 58755-70-7.
- ChemicalBook. (n.d.). 1-Iodo-4-nitrobenzene(636-98-6) 13C NMR spectrum.
- Supporting Information. (n.d.). Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls.
- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-4-nitro-.
- Ganesan, V., et al. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine.
- National Center for Biotechnology Information. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 711.
- ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene 58755-70-7.
- ChemicalBook. (n.d.). 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) IR Spectrum.
- ChemicalBook. (n.d.). 1-Iodo-2-nitrobenzene(609-73-4)IR1.
- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
- National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- National Center for Biotechnology Information. (n.d.). 2-Iodo-5-nitrotoluene.
- ResearchGate. (n.d.). Nitro Compounds, Aromatic.
- CP Lab Safety. (n.d.). 2-Iodo-5-Nitroanisole, min 98%, 100 grams.
- SpectraBase. (n.d.). 2-Iodoaniline - Optional[Near IR] - Spectrum.
- SpectraBase. (n.d.). 2-Iodo-4-nitroanisole - Optional[Vapor Phase IR] - Spectrum.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-IODO-5-NITROANISOLE | 5458-84-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 9. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility Characteristics of 2-Iodo-1-methoxy-3-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Iodo-1-methoxy-3-nitrobenzene (CAS No. 98991-08-3), a key intermediate in various synthetic pathways within pharmaceutical and materials science research. Due to the limited availability of direct experimental solubility data, this document synthesizes information from its structural analogues and physicochemical properties to present a robust predicted solubility profile. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its equilibrium solubility, empowering researchers to generate empirical data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.
Introduction and Molecular Profile
This compound, also known as 2-Iodo-3-nitroanisole, is an aromatic organic compound with the molecular formula C₇H₆INO₃.[1][2][3] Its structure, featuring a benzene ring substituted with an iodo, a methoxy, and a nitro group, makes it a valuable building block in organic synthesis. The interplay of these functional groups dictates its reactivity, stability, and, critically, its solubility profile, which is a fundamental parameter for its application in reaction chemistry, purification, and formulation development. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide the foundation for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98991-08-3 | [2][3][4][5] |
| Molecular Formula | C₇H₆INO₃ | [1][2][3] |
| Molecular Weight | 279.03 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Computed XLogP3 | 2.4 | [3][6] |
| Storage Conditions | 2-8°C, protect from light | [2][4] |
Predicted Solubility Profile
The "like dissolves like" principle is the cornerstone of this analysis.[7] The molecule's overall polarity is a balance of contributions from its functional groups:
-
Benzene Ring and Iodo Group: The aromatic ring and the large, non-polarizable iodine atom contribute significantly to the molecule's hydrophobic character.
-
Nitro Group (-NO₂): This is a polar group that can participate in dipole-dipole interactions.
-
Methoxy Group (-OCH₃): This group introduces some polarity and can act as a hydrogen bond acceptor.
The computed XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that the compound will favor organic solvents over water.[3][6]
By analogy, the related compound 1-Methoxy-3-nitro-benzene (3-Nitroanisole) is reported to be more soluble in polar organic solvents like methanol, ethanol, and acetone, but practically insoluble in water.[7] The addition of a large iodo group in the 2-position of this compound is expected to increase the molecular weight and steric hindrance, likely leading to a decrease in solubility in polar solvents compared to 3-Nitroanisole. Conversely, the increased van der Waals forces may enhance its solubility in less polar and non-polar solvents.
Based on this analysis, a predicted solubility profile is presented in Table 2.
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Sparingly Soluble to Soluble | The hydrophobic benzene ring and iodo group will interact favorably with these solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These solvents can effectively solvate the entire molecule, including the polar nitro group. |
| Tetrahydrofuran (THF), Ethyl Acetate | Soluble | Good balance of polarity to dissolve the compound. | |
| Acetone, Acetonitrile (ACN) | Moderately Soluble | The polarity of these solvents may be slightly too high for optimal solvation of the hydrophobic parts of the molecule. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Highly polar aprotic solvents that are generally excellent at dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The ability to hydrogen bond with the methoxy and nitro groups is offset by the large hydrophobic portion. |
| Aqueous | Water | Insoluble | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding capability to overcome the strong intermolecular forces of water.[7] |
Factors Influencing Solubility
-
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
pH: this compound does not possess strongly acidic or basic functional groups. Therefore, its solubility is expected to be largely independent of pH in typical aqueous systems.
Experimental Protocol for Equilibrium Solubility Determination
To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The following method describes the determination of equilibrium solubility using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Rationale for Method Selection
The shake-flask method is a well-established and reliable technique for determining equilibrium solubility. It involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, ensuring that the solution is truly saturated. HPLC is chosen for quantification due to its high sensitivity, specificity, and accuracy in measuring the concentration of organic molecules.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
HPLC system with a UV detector and a suitable C18 column
-
Autosampler vials
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
-
Sample Preparation for Solubility:
-
Into several vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Accurately add a known volume of the test solvent (e.g., 1 mL) to each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a moderate speed for 24 to 48 hours. A time course study can be performed to confirm that equilibrium has been reached (i.e., the concentration in solution does not change between, for example, 24 and 48 hours).
-
-
Sampling and Preparation for Analysis:
-
Remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
Perform an accurate dilution of the filtered sample with the mobile phase to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile) and a C18 column. The UV detector should be set to a wavelength where this compound has a strong absorbance.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the diluted samples.
-
Record the peak areas.
-
-
Data Analysis:
-
Using the linear regression equation from the calibration curve, determine the concentration of the diluted samples.
-
Calculate the concentration of the original, undiluted (saturated) solution by multiplying the result by the dilution factor.
-
The final result is the equilibrium solubility of this compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related nitroaromatic and iodoaromatic compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended.[2][4]
-
Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Assume the compound is harmful and handle it with care.
Always consult the supplier's SDS for the most current and detailed safety information before handling this chemical.
Conclusion
This compound is a compound of significant interest in synthetic chemistry. While lacking extensive published experimental solubility data, its molecular structure provides a solid foundation for predicting its behavior in various solvents. It is anticipated to have good solubility in polar aprotic solvents like DCM and DMSO, moderate solubility in polar protic solvents like ethanol, and poor solubility in water. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for determining its equilibrium solubility. This information is crucial for the effective use of this compound in research and development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 624277, this compound.
- Chemsrc. (n.d.). 2-Iodo-1-methoxy-4-nitrobenzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3).
- Solubility of Things. (n.d.). 3-Nitroanisole.
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292659, 4-Iodo-3-nitroanisole.
Sources
- 1. file.chemscene.com [file.chemscene.com]
- 2. 98991-08-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 98991-08-3 [sigmaaldrich.cn]
- 5. chemscene.com [chemscene.com]
- 6. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
The Synthetic Keystone: A Technical Guide to 2-Iodo-1-methoxy-3-nitrobenzene and Its Congeners
For the discerning researcher in organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast arsenal of building blocks, substituted nitroaromatics hold a place of prominence due to their versatile reactivity. This guide provides an in-depth technical exploration of 2-Iodo-1-methoxy-3-nitrobenzene , a key intermediate whose unique substitution pattern offers a gateway to complex molecular architectures. We will delve into its nomenclature, synthesis, and pivotal role in modern cross-coupling chemistry, providing both mechanistic insights and actionable protocols for the laboratory professional.
I. Nomenclature and Structural Isomers: A Clarification
In the landscape of chemical synthesis, precise communication is paramount. This compound is the IUPAC-sanctioned name for the compound with CAS number 98991-08-3. However, in literature and commercial catalogs, it is frequently and correctly referred to by its common synonym, 2-Iodo-3-nitroanisole .[1][2]
It is crucial to distinguish this specific isomer from its constitutional isomers, which possess the same molecular formula (C₇H₆INO₃) but differ in the substitution pattern on the benzene ring. Misidentification can lead to drastically different reactivity and outcomes in a synthetic sequence. A clear understanding of the nomenclature of related isomers is therefore essential.
| IUPAC Name | Common Synonym(s) | CAS Number |
| This compound | 2-Iodo-3-nitroanisole | 98991-08-3 |
| 1-Iodo-4-methoxy-2-nitrobenzene | 4-Iodo-3-nitroanisole, 4-Iodo-3-nitrophenyl Methyl Ether | 58755-70-7 |
| 2-Iodo-4-methoxy-1-nitrobenzene | 3-Iodo-4-nitroanisole | 214279-40-0 |
| 1-Iodo-2-methoxy-4-nitrobenzene | 2-Iodo-5-nitroanisole | 5458-84-4 |
| 1-Iodo-3-methoxy-2-nitrobenzene | 3-Iodo-2-nitroanisole | 725266-66-0 |
This table serves as a quick reference to differentiate the target compound from its common isomers.
II. Synthesis of the Core Scaffold: A Proposed Protocol
While a direct, peer-reviewed synthesis protocol for this compound can be elusive, a logical and experimentally sound approach can be extrapolated from the synthesis of structurally related compounds. The preparation of 2,4-Diiodo-3-nitroanisole from 2-iodo-3-nitrophenol provides a strong precedent for the methylation of a phenolic precursor.[1][3]
Proposed Synthesis of 2-Iodo-3-nitroanisole from 2-Iodo-3-nitrophenol
This proposed two-step synthesis begins with the regioselective iodination of commercially available 3-nitrophenol, followed by O-methylation to yield the target compound.
Step 1: Iodination of 3-Nitrophenol
The introduction of an iodine atom ortho to the nitro group and meta to the hydroxyl group can be achieved using an electrophilic iodinating agent. A common and effective method involves the use of iodine monochloride (ICl) or a combination of an iodide salt and an oxidizing agent.
Step 2: O-Methylation of 2-Iodo-3-nitrophenol
The resulting 2-iodo-3-nitrophenol can then be methylated to afford this compound. A standard Williamson ether synthesis is a reliable method for this transformation.
Experimental Protocol: O-Methylation of 2-Iodo-3-nitrophenol [1][3]
-
Reaction Setup: To a solution of 2-iodo-3-nitrophenol (1.0 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Addition of Methylating Agent: Add methyl iodide (CH₃I, 2.5 equivalents) to the reaction mixture at once.
-
Heating: Heat the resulting solution to 50-60 °C and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it over ice water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to yield this compound as a solid.
III. The Linchpin of Complexity: Reactivity in Cross-Coupling Reactions
The synthetic utility of this compound lies in the strategic positioning of its functional groups. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, while the iodo group serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective modifications, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the aryl iodide bond in this compound makes it an ideal substrate for these transformations.
Figure 1. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Exemplary Protocol: Suzuki-Miyaura Coupling of 2-Iodo-3-nitroanisole
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Addition of Base and Solvent: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents). The solvent system is often a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[4] This reaction has become indispensable in drug discovery, as the arylamine motif is a common feature in many pharmaceutical agents.
Exemplary Protocol: Buchwald-Hartwig Amination of 2-Iodo-3-nitroanisole
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the catalyst system by mixing a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%) in an appropriate solvent like toluene or dioxane.
-
Reaction Assembly: To the activated catalyst solution, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents).
-
Heating: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired arylamine.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[5][6] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Exemplary Protocol: Sonogashira Coupling of 2-Iodo-3-nitroanisole
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add the terminal alkyne (1.1 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 1-3 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography to isolate the desired arylalkyne.
D. Heck Reaction: Vinylation of the Aromatic Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a powerful method for the vinylation of aromatic rings.[7][8]
Exemplary Protocol: Heck Reaction of 2-Iodo-3-nitroanisole
-
Reaction Mixture: In a sealed tube, combine this compound (1.0 equivalent), the alkene (e.g., an acrylate or styrene derivative, 1.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 10 mol%).
-
Base and Solvent: Add a base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃), and a polar aprotic solvent such as DMF or acetonitrile.
-
Heating: Heat the reaction mixture to 80-120 °C for several hours until the reaction is complete.
-
Work-up: Cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic phase, dry it, and remove the solvent. Purify the product by column chromatography.
Figure 2. Reactivity of this compound in key cross-coupling reactions.
IV. Conclusion
This compound, or 2-Iodo-3-nitroanisole, represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined substitution pattern allows for predictable and efficient functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The protocols and mechanistic discussions provided in this guide are intended to empower researchers in drug development and materials science to harness the full potential of this key intermediate. A thorough understanding of its properties and reactivity is essential for the innovative and efficient construction of novel chemical entities.
V. References
-
Lin, H. et al. (2012). 2,4-Diiodo-3-nitroanisole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. [Link]
-
ResearchGate. (n.d.). (PDF) 2,4-Diiodo-3-nitroanisole. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023, December 27). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023, December 14). Heck reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Iodo-3-nitroanisol | 58755-70-7 | FI43407 | Biosynth [biosynth.com]
- 3. 2,4-Diiodo-3-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 2-Iodo-3-nitroanisole for Researchers and Drug Development Professionals
An In-depth Exploration of the Commercial Availability, Synthesis, and Application of a Key Synthetic Building Block
Introduction
2-Iodo-3-nitroanisole, with the Chemical Abstracts Service (CAS) registry number 98991-08-3 , is a substituted aromatic compound of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural arrangement, featuring an iodine atom, a nitro group, and a methoxy group on a benzene ring, renders it a versatile intermediate for the construction of more complex molecular architectures. The presence of the iodo- and nitro- groups at positions that facilitate a range of chemical transformations makes this compound a valuable tool for researchers engaged in the discovery and development of novel therapeutic agents and functional materials. This technical guide provides a thorough overview of the commercial landscape for 2-Iodo-3-nitroanisole, its synthesis, key applications, and essential safety and handling protocols.
Physicochemical Properties
While specific experimental data for 2-Iodo-3-nitroanisole is not extensively documented in publicly available literature, its properties can be inferred from its structure and data available for its isomers.
| Property | Value | Source/Comment |
| CAS Number | 98991-08-3 | [1] |
| Molecular Formula | C₇H₆INO₃ | [1] |
| Molecular Weight | 279.03 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Based on isomers |
| Purity | Typically >97% | [1] |
| Solubility | Expected to be soluble in common organic solvents | Based on general properties of similar compounds |
Commercial Availability and Suppliers
2-Iodo-3-nitroanisole is available from a number of specialized chemical suppliers. It is often synthesized on demand, which may result in longer lead times compared to more common reagents. Researchers are advised to contact suppliers directly for up-to-date information on availability and pricing.
| Supplier | Location | Purity | Comments |
| Aromsyn Co., Ltd. | China | >97% | Offers custom synthesis from gram to kilogram scale.[1] |
| Wychem Limited | United Kingdom | - | Lists 2-Iodo-3-nitroanisole in their product catalog. |
| Molbase | China | Varies | A platform listing multiple suppliers, with purities ranging from 95-99%. |
This table is not exhaustive and represents a selection of suppliers identified during the literature review.
Synthesis of 2-Iodo-3-nitroanisole: A Representative Protocol
Reaction Scheme:
A representative reaction pathway for the synthesis of 2-Iodo-3-nitroanisole.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-nitroanisole (1 equivalent) in glacial acetic acid.
-
Addition of Iodinating Agent: To the stirred solution, add a suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 equivalents) portion-wise, while maintaining the temperature below 25 °C. Alternatively, a mixture of iodine and an oxidizing agent (e.g., nitric acid) can be used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the iodo, nitro, and methoxy groups on the aromatic ring makes 2-Iodo-3-nitroanisole a valuable precursor for a variety of chemical transformations, particularly in the synthesis of pharmaceutical intermediates.
Suzuki-Miyaura Cross-Coupling Reactions
The carbon-iodine bond in 2-Iodo-3-nitroanisole is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds, which are common motifs in many drug molecules.
Sources
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Iodo-1-methoxy-3-nitrobenzene
Abstract
This technical guide provides an in-depth examination of 2-Iodo-1-methoxy-3-nitrobenzene, a substituted aromatic compound with significant potential as a versatile intermediate in synthetic chemistry. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the molecule's fundamental physicochemical properties, spectroscopic signatures, and complex electronic features through rigorous computational analysis. We explore its structural characteristics, predicted reactivity, and the critical role of non-covalent interactions, particularly halogen bonding, which dictates its supramolecular chemistry. By integrating theoretical predictions with established chemical principles, this guide offers a holistic view of the molecule's behavior, underpinning its utility in the rational design of novel pharmaceuticals and advanced materials.
Introduction to a Multifunctional Building Block
This compound, hereafter referred to as 2-I-3-NA, is an aryl halide distinguished by the strategic placement of three key functional groups on a benzene ring: an iodo group, a methoxy group, and a nitro group. This specific arrangement of electron-withdrawing (iodo, nitro) and electron-donating (methoxy) substituents creates a unique electronic landscape, making it a valuable and highly reactive building block. Its structural analogs are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The presence of the iodo group, in particular, makes 2-I-3-NA an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
The primary objective of this guide is to move beyond empirical observations and provide a deep, theoretical understanding of 2-I-3-NA. For researchers in medicinal chemistry and materials science, a predictive comprehension of a molecule's geometry, electronic properties, and intermolecular interactions is paramount. Computational methods, such as Density Functional Theory (DFT), offer a powerful lens through which to examine these characteristics, providing insights that can accelerate discovery and rationalize experimental outcomes. This document synthesizes fundamental chemical data with advanced computational analysis to create a comprehensive scientific resource for professionals working with this versatile molecule.
Molecular Structure and Physicochemical Properties
The functionality of 2-I-3-NA is rooted in its molecular architecture. The interplay between the steric and electronic effects of its substituents governs its shape, polarity, and reactivity.
The molecule's key physicochemical identifiers and properties are summarized in the table below.[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 98991-08-3 | PubChem[3] |
| Molecular Formula | C₇H₆INO₃ | PubChem[3] |
| Molecular Weight | 279.03 g/mol | PubChem[3] |
| Canonical SMILES | COC1=CC=CC(=C1I)[O-] | PubChem[3] |
| InChI Key | IJNNDGXIXMHYOG-UHFFFAOYSA-N | PubChem[3] |
| Physical Form | Solid | Inferred from analogs |
| Purity | ≥95% (Typical) | Commerical Suppliers[4] |
The substituents define the molecule's reactivity. The methoxy group (-OCH₃) is an activating, ortho, para-directing group due to its strong +R (resonance) effect. Conversely, the nitro group (-NO₂) is a powerful deactivating, meta-directing group due to its strong -I (inductive) and -R effects. The iodo group (-I) is deactivating via its -I effect but is also ortho, para-directing. This electronic tug-of-war makes 2-I-3-NA a fascinating subject for theoretical study and a precursor for precisely substituted derivatives.
Synthetic Pathways and Reactivity Profile
Plausible Synthetic Routes
While specific literature detailing the synthesis of 2-I-3-NA is sparse, its structure suggests several logical synthetic strategies based on established aromatic substitution reactions. A primary route would involve the electrophilic iodination of 3-nitroanisole. The methoxy group is a strong activating group that would direct the incoming electrophile to its ortho and para positions. The position ortho to the methoxy group (C2) is a likely site for substitution. Powerful iodinating agents are required to achieve this transformation in the presence of the deactivating nitro group. Reagent systems such as iodine with a strong oxidizing agent or specialized electrophilic iodine sources like iodine trifluoroacetate could be effective.[5]
Reactivity and Mechanistic Considerations
The true synthetic value of 2-I-3-NA lies in its capacity for subsequent transformations, primarily leveraging the carbon-iodine bond.
-
Cross-Coupling Reactions: Aryl iodides are the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, alkynyl, and amine fragments at the C2 position, opening a gateway to a vast chemical space. The stability and reactivity profile of such compounds make them ideal for developing new synthetic methodologies.[1]
-
Nucleophilic Aromatic Substitution (SNAAr): The presence of a strongly electron-withdrawing nitro group ortho and para to a leaving group can activate the ring towards nucleophilic attack. While the iodine is meta to the nitro group in 2-I-3-NA, the overall electron-deficient nature of the ring could still permit SNAAr reactions under forcing conditions, potentially leading to displacement of the iodo group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂), which can then be used for a variety of functionalization reactions, such as diazotization or amide bond formation. This adds another layer of synthetic versatility.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-I-3-NA. Based on its structure and data from analogous compounds, we can predict its key spectral features.
-
¹H NMR Spectroscopy: The aromatic region would display three distinct signals corresponding to the protons on the benzene ring. The methoxy group would appear as a sharp singlet around 3.9 ppm.
-
¹³C NMR Spectroscopy: The spectrum would show seven distinct carbon signals. The carbon bearing the iodo group (C2) would be shifted significantly upfield due to the heavy atom effect, while the carbons attached to the methoxy (C1) and nitro (C3) groups would be downfield.
-
FTIR Spectroscopy: The spectrum would be dominated by strong, characteristic absorption bands. Key expected vibrations include:
-
NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹
-
NO₂ Symmetric Stretch: ~1345-1385 cm⁻¹
-
Aryl C-O Stretch: ~1250 cm⁻¹
-
Aromatic C=C Bending: ~1450-1600 cm⁻¹
-
-
UV-Visible Spectroscopy: Like other nitroaromatic compounds, 2-I-3-NA is expected to absorb UV light due to π → π* and n → π* electronic transitions within the substituted benzene ring.[6]
Theoretical Studies and Computational Analysis
Computational chemistry provides indispensable tools for predicting molecular properties and reactivity, offering insights that guide experimental design. For 2-I-3-NA, theoretical analysis is particularly useful for understanding its electronic structure and the non-covalent forces that govern its interactions.
Density Functional Theory (DFT) Workflow
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A typical workflow for analyzing a molecule like 2-I-3-NA involves several steps, starting with geometry optimization to find the lowest energy conformation, followed by calculations to determine its electronic and spectroscopic properties.
Caption: A standard workflow for DFT analysis of an organic molecule.
Causality Behind Method Selection: The B3LYP functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules. The 6-311++G(d,p) basis set is selected because it is extensive enough to provide a good description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds, which is critical for describing the hypervalent iodine and polar nitro group.
Key Computational Insights
-
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. It is predicted to show negative potential (red) around the oxygen atoms of the nitro and methoxy groups, indicating regions susceptible to electrophilic attack. A region of positive potential (blue), known as a sigma-hole , is predicted to exist on the iodine atom opposite the C-I bond. This feature is fundamental to the molecule's ability to form halogen bonds.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is expected to be localized primarily on the electron-rich benzene ring and methoxy group, while the LUMO is predicted to be centered on the electron-deficient nitro group. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitability.
The Critical Role of Non-Covalent Interactions
The substitution pattern in 2-I-3-NA creates a perfect storm for strong and directional non-covalent interactions, which are crucial in drug-receptor binding and the formation of ordered materials.
Halogen Bonding: The most significant of these is the halogen bond . This is an attractive interaction between the electrophilic sigma-hole on the iodine atom and a nucleophilic site, such as the lone pair on an oxygen atom. Crystal structure analyses of similar iodo-nitrobenzene compounds reveal the prevalence of these interactions.[7] In 2-I-3-NA, a close intramolecular I···O interaction between the iodine (C2) and an oxygen atom of the adjacent nitro group (C3) is highly probable. This interaction can significantly influence the molecule's conformation, restricting the rotation of the nitro group and promoting planarity. Intermolecularly, this same halogen bonding capability allows 2-I-3-NA to act as a "halogen bond donor," forming strong, directional links with other molecules in a crystal lattice or at a protein's active site.
Caption: Key non-covalent interactions involving 2-I-3-NA.
Applications in Research and Drug Development
The unique structural and electronic features of 2-I-3-NA make it a compound of significant interest for several advanced applications.
-
Scaffold for Medicinal Chemistry: As a synthetic intermediate, it provides a rigid scaffold onto which diverse functionalities can be installed with high precision via cross-coupling.[1][2] The ability of the iodine atom to act as a halogen bond donor is particularly relevant in modern drug design, as halogen bonds are increasingly recognized as a key interaction for improving ligand affinity and selectivity for protein targets.
-
Probe for Reaction Mechanism Studies: The compound's well-defined substitution pattern makes it an excellent model system for studying the mechanisms of electrophilic and nucleophilic aromatic substitution, as well as organometallic coupling reactions.[1]
-
Building Block for Organic Materials: Aryl halides and nitroaromatics are foundational components in the synthesis of organic semiconductors, dyes, and other functional materials.[1][2] The polarity and polarizability of 2-I-3-NA suggest its derivatives could possess interesting photophysical properties.
Protocols
Protocol: General Computational DFT Analysis
This protocol describes a self-validating system for obtaining the optimized geometry and electronic properties of 2-I-3-NA.
-
Structure Input: Build the 3D structure of 2-I-3-NA using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq: This line requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory. The 'p' requests additional printout.
-
Specify a charge of 0 and a spin multiplicity of 1.
-
Paste the coordinates from Step 1.
-
-
Execution: Submit the calculation to the software.
-
Validation of Optimization: Upon completion, open the output file. Confirm that the optimization converged (typically 4-5 "YES" criteria met).
-
Validation of Minimum Energy: Check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a failed optimization, requiring troubleshooting.
-
Data Extraction and Analysis:
-
Extract the final optimized coordinates.
-
Record the energies of the HOMO and LUMO to calculate the energy gap.
-
Visualize the HOMO, LUMO, and MEP surfaces using visualization software (e.g., VMD, GaussView).
-
Analyze the predicted IR spectrum, comparing the frequencies of key vibrational modes (e.g., N-O stretching) to expected ranges.
-
Protocol: Proposed Synthetic Pathway
Reaction: Iodination of 3-nitroanisole
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-nitroanisole (1.0 eq.) in a suitable solvent such as nitrobenzene or a mixture of acetic acid and sulfuric acid.
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add iodine (1.1 eq.) to the solution. Slowly add a solution of a suitable oxidizing agent (e.g., silver trifluoroacetate, 1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.[5]
-
Reaction: Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench excess iodine), then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Characterization: Confirm the structure of the final product using NMR, FTIR, and MS, comparing the results to the predicted spectra.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Incompatibilities: Incompatible with strong bases and strong oxidizing agents.[9]
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a precisely engineered molecular tool. This guide has detailed its structural and electronic properties from both a fundamental and a theoretical perspective. Computational analyses predict a molecule with a distinct electronic profile, primed for participation in cross-coupling reactions and, most notably, in forming strong, directional halogen bonds. This latter capability is of immense contemporary interest, positioning 2-I-3-NA and its derivatives as valuable candidates for applications in crystal engineering and rational drug design.
Future experimental work should focus on validating the computational predictions outlined herein, including a full spectroscopic characterization and single-crystal X-ray diffraction to confirm the predicted intramolecular I···O interaction and intermolecular packing motifs. The synthetic exploration of this molecule as a precursor to novel bioactive compounds and functional materials promises to be a fruitful area of research.
References
- Title: this compound | C7H6INO3 | CID 624277 Source: PubChem, National Center for Biotechnology Inform
- Title: 1-Iodo-3-methoxy-2-nitrobenzene Source: MySkinRecipes URL:[Link]
- Title: Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid Source: ResearchG
- Title: 1-Iodo-4-methoxy-2-nitrobenzene Source: Acta Crystallographica Section E: Structure Reports Online, NIH URL:[Link]
- Title: UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV)
- Title: 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 Source: PubChem, National Center for Biotechnology Inform
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Iodo-3-methoxy-2-nitrobenzene [myskinrecipes.com]
- 3. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 98991-08-3 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Iodo-4-methoxy-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 98991-08-3 [sigmaaldrich.com]
- 9. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 2-Iodo-1-methoxy-3-nitrobenzene
An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Iodo-1-methoxy-3-nitrobenzene
Authored by: A Senior Application Scientist
Introduction
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation pattern generated, particularly under Electron Ionization (EI), serves as a molecular fingerprint, providing critical insights into the compound's architecture. This guide provides a detailed analysis of the expected EI-MS fragmentation pattern of this compound (Molecular Formula: C₇H₆INO₃, Molecular Weight: 279.03 g/mol ).[1][2]
The molecule's structure, featuring an aromatic ring substituted with three distinct functional groups—iodo, methoxy, and nitro—presents a complex and informative fragmentation landscape. The interplay of these groups, including potential "ortho effects" between the adjacent methoxy and nitro substituents, dictates the primary cleavage pathways.[3][4] Aromatic systems are known to produce relatively stable molecular ions, which is crucial for determining the molecular weight of the analyte.[5][6][7] This guide will dissect the predicted fragmentation pathways, explain the underlying chemical principles, and provide a practical protocol for experimental validation.
Predicted Fragmentation Pathways
Upon electron ionization at a standard 70 eV, the this compound molecule will form an energetically unstable molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 279. This radical cation will subsequently undergo a series of fragmentation reactions to yield more stable daughter ions.[8][9] The primary fragmentation events are driven by the cleavage of the weakest bonds and the loss of stable neutral species.
The key fragmentation routes are initiated by the substituents on the benzene ring:
-
Loss of a Nitro Radical (•NO₂): A characteristic and often dominant fragmentation pathway for aromatic nitro compounds is the cleavage of the C-N bond to release a nitro radical.[3][10][11] This leads to the formation of a highly stabilized iodomethoxy-phenyl cation.
-
Reaction: C₇H₆INO₃⁺• → [C₇H₆IO]⁺ + •NO₂
-
Expected Peak: m/z 233 (279 - 46)
-
-
Loss of an Iodine Radical (•I): The carbon-iodine bond is the weakest bond among the substituents, making its homolytic cleavage a highly probable event.[12][13] This results in a methoxy-nitrophenyl cation.
-
Reaction: C₇H₆INO₃⁺• → [C₇H₆NO₃]⁺ + •I
-
Expected Peak: m/z 152 (279 - 127)
-
-
Alpha-Cleavage of the Methoxy Group (Loss of •CH₃): Ethers commonly undergo alpha-cleavage, where the bond beta to the oxygen atom is broken.[14][15] The loss of a methyl radical from the methoxy group is a primary fragmentation step.
-
Reaction: C₇H₆INO₃⁺• → [C₆H₃INO₂(O)]⁺ + •CH₃
-
Expected Peak: m/z 264 (279 - 15)
-
-
Loss of a Nitric Oxide Radical (•NO): A rearrangement process, often seen in ortho-substituted nitroaromatics, can lead to the elimination of a nitric oxide radical instead of a nitro group.[3][4] This "ortho effect" involves interaction with the neighboring methoxy group.
-
Reaction: C₇H₆INO₃⁺• → [C₇H₆IO₂]⁺ + •NO
-
Expected Peak: m/z 249 (279 - 30)
-
These primary fragment ions can undergo further sequential fragmentation, leading to a rich spectrum of lower-mass ions that provide additional structural confirmation. For instance, the ion at m/z 152 ([M - I]⁺) can subsequently lose the nitro group (•NO₂) to produce an ion at m/z 106.
Visualizing the Fragmentation Cascade
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Summary of Predicted Mass Fragments
The table below summarizes the key ions expected in the EI mass spectrum of this compound. The relative abundance of these peaks will depend on the stability of the respective ions and the kinetics of the fragmentation processes.
| m/z | Proposed Ion Structure | Neutral Loss | Formula of Loss | Comments |
| 279 | [C₇H₆INO₃]⁺• | - | - | Molecular Ion (M⁺•) |
| 264 | [C₆H₃INO₃]⁺ | Methyl radical | •CH₃ | Alpha-cleavage of the methoxy group. |
| 249 | [C₇H₆IO₂]⁺ | Nitric oxide | •NO | Result of rearrangement ("ortho effect"). |
| 233 | [C₇H₆IO]⁺ | Nitro radical | •NO₂ | Common loss from aromatic nitro compounds. |
| 152 | [C₇H₆NO₃]⁺ | Iodine radical | •I | Cleavage of the weak C-I bond. |
| 127 | [I]⁺ | C₇H₆NO₃ | C₇H₆NO₃ | A peak at m/z 127 can indicate an iodine-containing compound.[13] |
| 106 | [C₇H₆O]⁺ | I, NO₂ | •I, •NO₂ | Sequential loss from the molecular ion. |
| 77 | [C₆H₅]⁺ | I, OCH₃, NO₂ | •I, •OCH₃, •NO₂ | Phenyl cation, common in aromatic spectra. |
Experimental Protocol: Acquiring an EI Mass Spectrum
To validate the predicted fragmentation, a robust experimental protocol is essential. The following outlines a standard procedure for analyzing a solid, thermally stable compound like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph (GC):
- Injection Port: Split/splitless injector, operated in splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 400.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the analyte's chromatographic peak.
- Analyze the spectrum, identifying the molecular ion and the major fragment ions. Compare the experimental m/z values and relative intensities to the predicted fragmentation pattern.
Experimental Workflow Diagram
Conclusion
The mass spectrum of this compound is predicted to be rich in information, characterized by key fragmentation pathways including the loss of •NO₂, •I, and •CH₃ from the molecular ion at m/z 279. The presence and relative intensities of these fragments provide a robust method for structural confirmation. Understanding these predictable fragmentation patterns is crucial for scientists in analytical chemistry and drug development, enabling confident identification and characterization of this and structurally related molecules. The provided experimental protocol offers a reliable framework for obtaining high-quality data to validate these theoretical predictions.
References
- Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
- Shinu Diaz. Halogen Fragmentation in Mass Spectrometry. Scribd.
- Chegg. (2019). Solved: This is the mass spectrum for anisole. Chegg.com.
- Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169.
- Seibl, J., & Vollmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3615.
- Chemazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
- NIST. (n.d.). Anisole. NIST WebBook.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports, 33(3), 432-455.
- Zhang, Q., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030.
- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep.
- Unknown. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Dr. R K Singh. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds. YouTube.
- Doc Brown. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry.
- Cooper, L., et al. (2001). Time-of-flight mass spectrometry study of the fragmentation of valence shell ionised nitrobenzene. International Journal of Mass Spectrometry, 207(3), 223-239.
- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789.
- All 'bout Chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. YouTube.
- PubChem. (n.d.). This compound. PubChem.
- Loudon, G. M. (1970). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 47(11), A751.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. scribd.com [scribd.com]
- 13. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chegg.com [chegg.com]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Introduction: Unlocking the Potential of a Versatile Building Block
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-3-nitroanisole
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. 2-Iodo-3-nitroanisole is a particularly valuable substrate, possessing a unique convergence of functional groups that render it a versatile building block. The presence of an iodine atom provides an excellent leaving group for palladium-catalyzed cross-coupling, a class of reactions that has revolutionized carbon-carbon and carbon-heteroatom bond formation.[1][2] The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, impacting reaction kinetics and regioselectivity, while also serving as a versatile synthetic handle for further transformations, such as reduction to an amine. The methoxy group, an electron-donating substituent, further modulates the electronic landscape of the molecule.
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for four major classes of palladium-catalyzed cross-coupling reactions using 2-iodo-3-nitroanisole: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The focus is not merely on procedural steps but on the underlying causality—the "why"—behind the selection of catalysts, ligands, bases, and conditions, ensuring a robust and reproducible synthetic strategy.
Pillar 1: The General Catalytic Engine of Cross-Coupling
At the heart of these transformations lies a common mechanistic framework, the palladium(0)/palladium(II) catalytic cycle.[3][4] Understanding this cycle is critical for troubleshooting and optimizing reactions. The cycle universally consists of three fundamental steps:
-
Oxidative Addition : The active, coordinatively unsaturated Palladium(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2-iodo-3-nitroanisole. This is typically the rate-determining step and results in a square planar Palladium(II) intermediate.
-
Transmetalation / Insertion : In reactions like the Suzuki or Sonogashira coupling, the organic moiety from a second reagent (e.g., an organoboron or organocopper species) is transferred to the palladium center, displacing the halide.[2] In the Heck reaction, an alkene coordinates to the palladium and then undergoes migratory insertion into the Pd-Aryl bond.
-
Reductive Elimination : The two organic partners, now bound to the palladium center, are expelled as the final coupled product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][3]
The efficiency of each step is profoundly influenced by the choice of ligands, which stabilize the palladium center and modulate its electronic and steric properties.[5][6] Electron-rich and sterically bulky phosphine ligands, for example, promote both oxidative addition and reductive elimination, accelerating the overall catalytic turnover.[6]
Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-3-nitroanisole
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-iodo-3-nitroanisole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd(OAc)₂ (1-3 mol%) and a suitable phosphine ligand like SPhos (2-6 mol%). [7]3. Solvent and Degassing: Add a solvent mixture, such as Toluene/Ethanol/H₂O (e.g., 4:1:1 ratio, ~0.1 M concentration). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ with bulky ligands like SPhos is highly active. [7] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst. [7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. [8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system dissolves both organic substrates and inorganic base. [9] |
| Temperature | 80–100 °C | Provides thermal energy to overcome activation barriers, especially oxidative addition. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Section 2.2: Heck Coupling for Alkene Functionalization
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming substituted alkenes by coupling aryl halides with alkenes in the presence of a base and a palladium catalyst. [10][11] Causality & Expertise: Unlike the Suzuki coupling, the base in the Heck reaction (typically an amine like triethylamine) serves as a stoichiometric reagent to neutralize the hydrogen halide (HI) produced during the catalytic cycle. [10][12]The reaction proceeds via migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to form the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst from this hydride intermediate. The regioselectivity of alkene insertion is primarily governed by sterics.
Figure 3. Catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Vinyl-3-nitroanisole Derivatives
-
Reagent Preparation: In a sealable pressure tube, combine 2-iodo-3-nitroanisole (1.0 equiv), the alkene (e.g., styrene or butyl acrylate, 1.5-2.0 equiv), and a palladium precatalyst such as Pd(OAc)₂ (2-5 mol%).
-
Ligand Addition: If required, add a suitable ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) (4-10 mol%). Phosphine-free conditions can also be effective, sometimes with additives like Bu₄NCl. [12]3. Solvent and Base: Add a polar aprotic solvent like DMF or acetonitrile, followed by a hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove the amine base, and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the residue via silica gel chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) precatalysts. [12] |
| Ligand | PPh₃, P(o-tol)₃, or ligandless | Ligands can improve catalyst stability and activity, but some systems work well without them. |
| Base | Et₃N, DIPEA, NaOAc | Acts as an HX scavenger to regenerate the Pd(0) catalyst. [10][12] |
| Solvent | DMF, Acetonitrile, Dioxane | Polar aprotic solvents are typically used to dissolve the reactants and catalyst. [12] |
| Temperature | 100–120 °C | Higher temperatures are often required to drive the reaction, especially the initial oxidative addition. |
| Additive | Bu₄NCl (optional) | Phase-transfer catalyst that can stabilize the catalyst and promote the anionic pathway. |
Section 2.3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. [13][14]The reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. [15] Causality & Expertise: The copper co-catalyst plays a crucial role in the copper cycle. It reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. [14]This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex, which is much faster than the direct reaction of the alkyne with the palladium intermediate. The amine base (e.g., Et₃N, piperidine) serves both to deprotonate the alkyne and to act as a solvent. Copper-free Sonogashira protocols exist but often require different ligands and conditions. [15]
Figure 4. Dual catalytic cycles in the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Alkynyl-3-nitroanisole
-
Inert Atmosphere Setup: To a Schlenk flask under an argon or nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (1-3 mol%)) and copper(I) iodide (CuI, 2-5 mol%).
-
Reagent Addition: Add 2-iodo-3-nitroanisole (1.0 equiv) followed by the solvent system, which is often a mixture of THF and an amine base like triethylamine or piperidine (~0.2 M).
-
Degassing: Briefly degas the solution with a stream of inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). The electron-deficient nature of 2-iodo-3-nitroanisole often facilitates a rapid reaction.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, effective palladium sources for Sonogashira coupling. |
| Cu Co-catalyst | CuI | Forms the copper acetylide, which accelerates the transmetalation step. [14] |
| Base/Solvent | Et₃N, Piperidine, DIPEA | Deprotonates the terminal alkyne and often serves as a solvent. |
| Solvent | THF, DMF (co-solvents) | Used to ensure solubility of the aryl iodide. |
| Temperature | Room Temp to 60 °C | The reaction is often facile and can proceed under mild thermal conditions. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Section 2.4: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of aryl amines, a common motif in pharmaceuticals. [16][17]The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst and a strong, non-nucleophilic base. [18][19] Causality & Expertise: This reaction is often the most challenging of the four presented, highly dependent on the right combination of ligand and base. The base (typically a sterically hindered alkoxide like sodium tert-butoxide, NaOtBu) is required to deprotonate the amine, forming a palladium-amido complex after the amine coordinates to the palladium center. [17]The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are essential for promoting the C-N bond-forming reductive elimination step, which is often the turnover-limiting step. [17]
Figure 5. Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 2-Amino-3-nitroanisole Derivatives
-
Glovebox Setup: Due to the air-sensitivity of the ligands and base, this reaction is best set up in a glovebox. Add the palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)) and a bulky biarylphosphine ligand (e.g., XPhos (2-4 mol%)) to an oven-dried vial or Schlenk tube.
-
Reagent Addition: Add the strong base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv), followed by 2-iodo-3-nitroanisole (1.0 equiv).
-
Solvent and Amine: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (~0.1 M). Finally, add the amine coupling partner (1.2-1.5 equiv).
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Standard precatalysts that form the active Pd(0)L species in situ. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are essential to facilitate the difficult C-N reductive elimination. [17] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, Dioxane (Anhydrous) | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
| Temperature | 80–110 °C | Provides energy for the challenging reductive elimination step. |
| Atmosphere | Inert (N₂ or Ar) | Protects the sensitive Pd(0) catalyst, ligand, and base from oxidation and moisture. |
References
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
- Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
- Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Scite.ai. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- D'Amico, F. (2015).
- Wang, G. W., et al. (2019). Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6H-dibenzopyrans. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Wikipedia.
- Wikipedia. Heck reaction. [Link]
- ResearchGate.
- Kumar, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- ACS GCI Pharmaceutical Roundtable.
- LibreTexts. (2023).
- Organic Chemistry Portal. Heck Reaction. [Link]
- Tzschucke, C. C. Heck Reaction. [Link]
- Richardson, P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (2019).
- LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Liu, L., et al. (2011). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Ball-Jones, N. R., et al. (2010). Facile synthesis of 3-nitro-2-substituted thiophenes. PubMed. [Link]
- ResearchGate. (2014).
- Iio, K., & Tsukamoto, Y. (2020).
- ResearchGate. (2010). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. [Link]
- Driver, T. G., & Grote, T. (2011). Rh2(II)-Catalyzed Nitro-group Migration Reactions: Selective Synthesis of 3-Nitroindoles from β-Nitro Styryl Azides.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. fiveable.me [fiveable.me]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 2-Iodo-1-methoxy-3-nitrobenzene in the Synthesis of Pharmaceutical Scaffolds
Introduction: In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Iodo-1-methoxy-3-nitrobenzene, a versatile chemical intermediate, serves as a testament to this principle. Its unique trifunctional substitution pattern, comprising a reactive iodido group, an electron-donating methoxy moiety, and an electron-withdrawing nitro functionality, renders it an invaluable building block for the synthesis of a diverse array of pharmaceutical precursors.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the generation of substituted benzimidazoles, a core scaffold in numerous kinase inhibitors.
The Chemical Versatility of this compound
The synthetic utility of this compound is primarily derived from the distinct reactivity of its functional groups. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2] These transformations are foundational in contemporary organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and nitro groups, in turn, modulate the electronic properties of the benzene ring and can be further manipulated to introduce additional functionality or to facilitate subsequent cyclization reactions.
Application in the Synthesis of Substituted Benzimidazole Scaffolds
Substituted benzimidazoles are a prominent structural motif in a multitude of clinically approved and investigational drugs, particularly in the realm of oncology as kinase inhibitors.[3][4][5] The synthesis of these privileged scaffolds often proceeds through the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative or an aldehyde. This compound serves as an excellent precursor for the synthesis of tailored o-phenylenediamines, as illustrated in the following synthetic workflow.
Caption: Synthetic workflow from this compound to a substituted benzimidazole scaffold.
Experimental Protocols
The following protocols are provided as exemplary procedures for the key transformations in the synthesis of a substituted benzimidazole scaffold starting from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 98991-08-3 | 279.03 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL |
| Water | 7732-18-5 | 18.02 | 1 mL |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Substituted 3-Methoxy-2-nitro-aryl | Varies | Varies | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 5.0 |
| Ethanol | 64-17-5 | 46.07 | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
Procedure:
-
Dissolve the substituted 3-methoxy-2-nitro-aryl (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude o-phenylenediamine derivative, which can often be used in the next step without further purification.
Protocol 3: Benzimidazole Synthesis
This protocol describes the cyclization of a substituted o-phenylenediamine with an aldehyde to form the benzimidazole ring.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Substituted o-Phenylenediamine | Varies | Varies | 1.0 |
| Aromatic Aldehyde | Varies | Varies | 1.0 |
| p-Toluenesulfonic Acid (p-TsOH) | 104-15-4 | 172.20 | 0.1 |
| Toluene | 108-88-3 | 92.14 | 15 mL |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the substituted o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) in toluene (15 mL).
-
Heat the mixture to reflux and stir for 4-8 hours, collecting the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired substituted benzimidazole.
Conclusion
This compound is a strategically important starting material in pharmaceutical synthesis. Its well-defined reactivity allows for the sequential and controlled introduction of molecular complexity through established synthetic methodologies. The protocols outlined in this application note provide a robust framework for the synthesis of substituted benzimidazole scaffolds, which are of significant interest in the development of novel kinase inhibitors and other therapeutic agents. The versatility of this building block, coupled with the power of modern cross-coupling and cyclization chemistries, opens up a vast chemical space for the exploration of new drug candidates.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). Building Blocks for Tomorrow: The Role of Chemical Intermediates.
- Biosynth. (n.d.). 2-Iodo-1-methyl-3-nitrobenzene | 6277-17-4 | FI55204.
- MySkinRecipes. (n.d.). 1-Iodo-3-methoxy-2-nitrobenzene.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Sonogashira coupling.
- PubChem. (n.d.). Benzimidazole derivatives as kinase inhibitors.
- SID. (n.d.). Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2.
- Google Patents. (n.d.). Novel benzimidazole derivatives as kinase inhibitors.
- Google Patents. (n.d.). Benzimidazoles.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- National Institutes of Health. (2011). Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence.
- European Patent Office. (n.d.). BENZIMIDAZOLE DERIVATIVES AS PI3 KINASE INHIBITORS.
Sources
- 1. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - Patent US-10174013-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2014096388A2 - Novel benzimidazole derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 5. BENZIMIDAZOLE DERIVATIVES AS PI3 KINASE INHIBITORS - Patent 2624696 [data.epo.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Iodo-1-methoxy-3-nitrobenzene
Abstract
This document provides a comprehensive guide for the synthesis of biaryl compounds, which are pivotal structural motifs in medicinal chemistry, materials science, and agrochemicals.[1][2] We focus on the strategic utilization of 2-Iodo-1-methoxy-3-nitrobenzene, a versatile and reactive starting material. Detailed experimental protocols for prominent palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are presented. This guide is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.
Introduction: The Significance of Biaryl Scaffolds and the Utility of this compound
Biaryl structures are prevalent in a vast array of biologically active molecules and functional materials. The controlled synthesis of these compounds is a cornerstone of modern organic chemistry. The choice of starting materials is critical, and this compound (IUPAC name: this compound) presents itself as a highly valuable building block.[3] Its structure incorporates several key features:
-
An Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) in the rate-determining oxidative addition step of many palladium-catalyzed coupling reactions, allowing for milder reaction conditions.[4]
-
Electron-Withdrawing Nitro Group: The nitro group activates the aryl iodide towards oxidative addition, further enhancing its reactivity.
-
Electron-Donating Methoxy Group: This group can influence the electronic properties and steric environment of the molecule, offering opportunities for regioselective transformations.
This unique combination of functional groups makes this compound an ideal substrate for a variety of cross-coupling reactions to generate a diverse library of biaryl and related compounds.
Safety Precautions and Reagent Handling
Prior to commencing any experimental work, a thorough risk assessment is mandatory. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6][7]
Handling of this compound and Other Nitroaromatic Compounds
Nitroaromatic compounds can be toxic and should be handled with care.[8] Avoid inhalation of dust and contact with skin and eyes. In case of a spill, it should be contained and absorbed with an inert material like vermiculite or sand, and the area should be decontaminated.[8] All waste containing these compounds must be disposed of as hazardous waste according to institutional guidelines.[8]
General Laboratory Safety
-
Ensure all glassware is free of cracks and defects.[6]
-
Use an inert atmosphere (Argon or Nitrogen) for oxygen- and moisture-sensitive reactions.[9]
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Bases such as potassium carbonate and cesium carbonate are corrosive and hygroscopic; handle them with care.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.[11][12]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organoboron reagent with an organic halide.[10][11]
3.1.1. Mechanistic Overview
The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex.[12][13] The resulting Pd(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base.[11][14] The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.[12][13]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.1.2. Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[9]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Add the palladium catalyst and any additional ligand.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.[9]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 95 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 91 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound. (Note: Yields are illustrative and may vary).
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17]
3.2.1. Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species.[16][18] This is followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond.[19] A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species.[18] Finally, the base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
3.2.2. Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.5 equivalents)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the palladium catalyst, and the base.
-
Add the solvent and the alkene.
-
Heat the mixture to 80-120 °C and stir until the reaction is complete, as indicated by TLC or LC-MS.
-
After cooling, filter the reaction mixture to remove the catalyst (if heterogeneous) and any inorganic salts.
-
Perform a standard aqueous work-up.
-
Purify the product by column chromatography.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | Pd/C (5) | K₂CO₃ | NMP | 120 | 12 | 88 |
Table 2: Representative Heck Reactions with this compound. (Note: Yields are illustrative).
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21]
3.3.1. Mechanistic Overview
This reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[20] The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[20]
3.3.2. Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 2-methyl-3-butyn-2-ol) (1.2 - 1.5 equivalents)[22]
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (co-catalyst) (1-5 mol%)[22]
-
Base (e.g., Et₃N, diisopropylamine) (serves as base and often as solvent)[21]
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.[22]
-
Once complete, perform an aqueous work-up.
-
Purify the resulting aryl alkyne by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[23][24]
3.4.1. Mechanistic Overview
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[23][25][26] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[25][26]
3.4.2. Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with XPhos or SPhos) (1-3 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine, the palladium precatalyst, the ligand, and the base in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat with stirring to 80-110 °C.
-
Monitor the reaction's progress.
-
After completion, cool the mixture and perform a standard work-up.
-
Purify the product via column chromatography.
Characterization of Biaryl Products
The synthesized biaryl compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of solid compounds.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents/solvents. | Use a fresh batch of catalyst, ensure the base is anhydrous, increase the reaction temperature, use freshly distilled/anhydrous solvents. |
| Formation of side products (e.g., homocoupling) | Oxygen contamination, incorrect stoichiometry. | Thoroughly degas the solvent and maintain a strict inert atmosphere. Optimize the ratio of coupling partners. |
| Difficulty in purification | Similar polarity of product and starting materials/byproducts. | Optimize the eluent system for column chromatography, consider recrystallization. |
Conclusion
This compound is a highly effective and versatile substrate for the synthesis of a wide range of biaryl compounds through various palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel molecules for applications in drug discovery, materials science, and beyond. Careful attention to reaction conditions, reagent quality, and safety protocols is paramount for achieving successful and reproducible results.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- RSC Publishing. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Heck reaction.
- CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Nature. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
- Northwestern University. (n.d.). lab-safety-guide.pdf.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our....
- ResearchGate. (2011). (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls.
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- National Center for Biotechnology Information. (n.d.). Photoinduced inverse Sonogashira coupling reaction.
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- PubChem. (n.d.). This compound.
- YouTube. (2023, September 21). Heck Reaction example 3.
- ResearchGate. (n.d.). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes.
- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. csub.edu [csub.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. jk-sci.com [jk-sci.com]
The Strategic Utility of 2-Iodo-1-methoxy-3-nitrobenzene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Iodo-1-methoxy-3-nitrobenzene, a seemingly simple substituted anisole derivative, emerges as a powerful intermediate for researchers, scientists, and drug development professionals. Its unique arrangement of an electron-donating methoxy group, an electron-withdrawing nitro group, and a synthetically versatile iodine atom creates a platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the mechanistic principles that govern its reactivity.
The strategic positioning of the iodo, methoxy, and nitro groups on the benzene ring imparts a unique electronic and steric profile to the molecule. The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. The methoxy and nitro groups, with their opposing electronic effects, influence the reactivity of the aromatic ring and can be instrumental in directing subsequent synthetic steps or can be chemically modified themselves. This interplay of functional groups makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Synthesis of this compound
A reliable supply of the starting material is the first step in any synthetic campaign. While this compound is commercially available, an efficient laboratory-scale synthesis can be achieved through the electrophilic iodination of 3-nitroanisole. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the nitro group acts as a meta-director. This directing effect, combined with the steric hindrance from the methoxy group, favors iodination at the C2 position.
Protocol 1: Iodination of 3-Nitroanisole using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is adapted from a general method for the mild and regioselective iodination of electron-rich aromatics.[1][2] The use of N-iodosuccinimide (NIS) as the iodine source and a catalytic amount of trifluoroacetic acid (TFA) provides a highly effective and experimentally convenient procedure.[1][3]
Reaction Scheme:
Materials:
-
3-Nitroanisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitroanisole (1.0 eq.).
-
Dissolve the 3-nitroanisole in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution and stir until it is fully dissolved.
-
To the stirring solution, add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq.) dropwise at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir for 10 minutes to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| Appearance | Expected to be a solid |
| 1H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.8-7.5 (m, 2H), 7.2-7.0 (m, 1H), 3.9 (s, 3H) |
| 13C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 160-155 (C-OMe), 150-145 (C-NO₂), 135-120 (Ar-C), 95-85 (C-I), 60-55 (O-CH₃) |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the construction of biaryl scaffolds.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
dot
Sources
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
Application Notes and Protocols: Heck Coupling for Substituted Iodoaromatics
Introduction
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its powerful ability to form carbon-carbon bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for constructing complex molecular architectures from readily available precursors.[3] Among the various unsaturated halides, iodoaromatics are particularly reactive substrates, often enabling milder reaction conditions and broader functional group tolerance compared to their bromo- or chloro-analogs.[4]
This guide provides an in-depth analysis of Heck coupling protocols specifically tailored for substituted iodoaromatics. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, empowering researchers to rationally design, optimize, and troubleshoot their own Heck reactions. We will delve into the catalytic cycle, dissect the roles of key reagents, and provide field-proven protocols for electronically diverse iodoaromatic substrates.
The Heck Catalytic Cycle: A Mechanistic Foundation
Understanding the catalytic cycle is crucial for rational protocol design. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle, involving three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[5][6]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide to a coordinatively unsaturated 14-electron Pd(0) complex. This is often the rate-determining step for less reactive aryl halides, but with hypervalent iodine in iodoaromatics, this step is typically fast.[7] The palladium inserts into the carbon-iodine bond, forming a square planar Pd(II) species.[5][8]
-
Olefin Coordination & Migratory Insertion: The alkene then coordinates to the arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon sigma bond and a σ-alkylpalladium(II) intermediate.[5]
-
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the β-carbon. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride complex and releasing the substituted alkene product.[5][6] This step typically dictates the regioselectivity and favors the formation of the more thermodynamically stable trans-alkene.[9]
-
Catalyst Regeneration: The cycle concludes with the reductive elimination of HX (in this case, HI) from the palladium-hydride complex, a process facilitated by a stoichiometric amount of base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Core Components and Scientific Rationale
The success of a Heck reaction is highly dependent on the strategic selection of its components. Iodoaromatics offer high reactivity, which can be leveraged to use milder conditions or less complex catalytic systems.
The Iodoaromatic Substrate: Reactivity and Substituent Effects
Aryl iodides are the most reactive aryl halides in the Heck reaction due to the lower C-I bond dissociation energy, facilitating the initial oxidative addition step.[4] The electronic nature of substituents on the aromatic ring plays a significant role:
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CO₂R generally accelerate the rate of oxidative addition. Iodoaromatics bearing EWGs are often excellent substrates, reacting efficiently under a variety of conditions.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ can slow the oxidative addition step.[10] However, due to the high intrinsic reactivity of the C-I bond, even electron-rich iodoaromatics couple effectively, though they may require slightly higher temperatures or more active catalysts.[3][10]
The Palladium Catalyst: Precursor and Ligands
The choice of the palladium source and associated ligands is critical for catalytic activity, stability, and selectivity.
-
Palladium Precursors: Common choices include Pd(OAc)₂ and PdCl₂. These Pd(II) salts are stable and are reduced in situ to the active Pd(0) species.[5][8] Alternatively, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used directly.[1]
-
Phosphine Ligands: Ligands are crucial for stabilizing the palladium center and modulating its reactivity.[11][12]
-
Monodentate Ligands: Triphenylphosphine (PPh₃) is a classic, robust ligand. For more challenging couplings involving electron-rich aryl iodides, bulkier and more electron-rich phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) or cataCXium® A can be beneficial.[11]
-
Bidentate Ligands: Ligands like BINAP can be used, especially in asymmetric Heck reactions, though they are less common for standard couplings of iodoaromatics.[8]
-
-
Ligand-Free Conditions: The high reactivity of iodoaromatics often permits "ligand-free" protocols.[13] In these cases, the solvent, base, or even the alkene can act as a weak ligand to stabilize the catalytic species.[14][15] These conditions are attractive for their simplicity and cost-effectiveness. The "Jeffery conditions," which utilize a tetraalkylammonium salt (e.g., n-Bu₄NCl), are a classic example that helps stabilize the active palladium species.[5][14]
The Base: A Multifaceted Role
A stoichiometric amount of base is essential.[1] Its primary role is to neutralize the hydriodic acid (HI) generated during the final reductive elimination step, regenerating the Pd(0) catalyst.[8][10] The choice of base can also influence the reaction pathway and rate.
-
Organic Bases: Triethylamine (Et₃N) is a common choice, acting as both a base and a potential reducing agent for Pd(II) precursors.[1]
-
Inorganic Bases: Weaker inorganic bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[1][16] They are often employed in polar aprotic solvents where they have sufficient solubility. The combination of both an organic and inorganic base can sometimes be beneficial.[15]
Solvent and Temperature
The solvent solubilizes the reactants and catalyst and influences the reaction rate.
-
Common Solvents: Polar aprotic solvents such as DMF, NMP, DMA, and acetonitrile are most common.[17]
-
Temperature: Reactions involving iodoaromatics can often be run at lower temperatures (e.g., 60-100 °C) compared to those with aryl bromides.[4][18] However, the optimal temperature will depend on the specific substrates and catalyst system.
Experimental Protocols and Workflows
The following protocols provide a starting point for the Heck coupling of iodoaromatics. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
General Experimental Workflow
The workflow for setting up a Heck reaction is standardized, emphasizing inert atmosphere techniques to protect the catalyst.
Caption: General workflow for a typical Heck coupling experiment.
Protocol 1: Classical Heck Coupling of an Electron-Deficient Iodoaromatic
This protocol is suitable for coupling electron-poor or sterically unhindered iodoaromatics with activated alkenes like acrylates.
-
Substrates: 4-Iodonitrobenzene and Methyl Acrylate.
-
Rationale: The electron-withdrawing nitro group makes the aryl iodide highly reactive. A simple Pd(OAc)₂/PPh₃ system is sufficient. Triethylamine serves as a robust base.
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-iodonitrobenzene (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen gas three times.
-
Via syringe, add anhydrous N,N-Dimethylformamide (DMF, 4 mL).
-
Add methyl acrylate (1.2 mmol, 1.2 equiv) and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trans-methyl 4-nitrocinnamate.
Protocol 2: Ligand-Free Heck Coupling of an Electron-Rich Iodoaromatic
This protocol leverages the high reactivity of the C-I bond to enable a simpler, ligand-free system, which is advantageous for electron-rich substrates that might react more slowly.
-
Substrates: 4-Iodoanisole and Styrene.
-
Rationale: The Jeffery conditions, using a phase-transfer catalyst like TBABr, stabilize the palladium catalyst in the absence of a phosphine ligand.[17] An inorganic base is used, which is common for these conditions.
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-iodoanisole (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and Tetrabutylammonium bromide (TBABr, 1.0 mmol, 1.0 equiv).
-
Seal the flask, and evacuate and backfill with nitrogen gas three times.
-
Via syringe, add anhydrous N,N-Dimethylformamide (DMF, 4 mL).
-
Add styrene (1.5 mmol, 1.5 equiv) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the inorganic base and precipitated palladium. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) to remove DMF and salts, then wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trans-4-methoxystilbene.
Data Summary and Troubleshooting
The following table summarizes representative conditions and expected outcomes for various substituted iodoaromatics. Yields are highly dependent on precise conditions and purification efficiency.
| Aryl Iodide (Ar-I) | Alkene | Catalyst System | Base | Temp (°C) | Approx. Time (h) | Typical Yield (%) |
| 4-Iodobenzonitrile | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | 80 | 4-6 | >90 |
| Iodobenzene | Styrene | Pd(OAc)₂ | NaOAc | 100 | 8-12 | 85-95 |
| 4-Iodoanisole | Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | 100 | 12-18 | 80-90 |
| 2-Iodotoluene | Styrene | PdCl₂(PPh₃)₂ | Et₃N | 110 | 16-24 | 70-85 |
| 4-Iodoacetophenone | Allyl Alcohol | Pd(OAc)₂ / TBABr | NaHCO₃ | 90 | 6-10 | >90 |
Common Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure anhydrous conditions and a properly deoxygenated system. Check the quality of the palladium precursor and ligands. For electron-rich systems, consider a more electron-rich, bulky phosphine ligand or increase the temperature.[11]
-
-
Formation of Palladium Black:
-
Cause: Catalyst decomposition.
-
Solution: The ligand-to-palladium ratio may be too low, or the temperature may be too high.[4] Consider adding more ligand or reducing the reaction temperature. For ligand-free systems, ensure the phase-transfer catalyst is present and effective.
-
-
Side Products (e.g., Homocoupling of Aryl Iodide):
-
Cause: Competing reaction pathways.
-
Solution: This can occur at high temperatures or with highly activated catalysts. Try lowering the temperature or catalyst loading.
-
-
Poor Regioselectivity (α- vs β-substitution):
-
Cause: Primarily an issue with certain substrates and catalyst systems.
-
Solution: For most iodoaromatic/acrylate couplings, β-substitution is heavily favored. If α-substitution is observed, switching from a neutral to a cationic pathway (e.g., by adding a silver salt to scavenge iodide) can sometimes alter selectivity, though this complicates the protocol.[8]
-
Conclusion
The Heck reaction of substituted iodoaromatics is a robust and versatile tool for C-C bond formation. Their inherent reactivity allows for a wide range of conditions, from classical phosphine-ligated systems to simpler, more economical ligand-free protocols. By understanding the underlying mechanism and the specific roles of each component, researchers can rationally select conditions tailored to their specific substrate, whether it bears electron-donating or electron-withdrawing groups. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to effectively implement and optimize the Heck reaction in their synthetic campaigns.
References
- Heck Reaction. (2023). Chemistry LibreTexts.
- Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 133(7), 2116–2119.
- Gandeepan, P., & Cheng, C. H. (2016). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 3(10), 1259-1263.
- Zhang, H., Chen, P., & Liu, G. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174-8.
- Borhade, S. R., & Waghmode, S. B. (2011). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. ResearchGate.
- Tsay, C., & Toste, F. D. (2017). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 139(44), 15614–15617.
- Wang, H., et al. (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 13(21), 3241-3246.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Reddy, M. S., & Thirupathi, N. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1376–1383.
- Heck reaction. (n.d.). Wikipedia.
- Le, T., & May, S. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Wang, H., et al. (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 13(21), 3241-3246.
- Heck Reaction. (n.d.). Sathee Jee.
- Lin, H., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(22), 5302–5312.
- Optimization of conditions for the Heck reaction. (2020). ResearchGate.
- Kumar, R., et al. (2023). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 13(47), 32908-32914.
- Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. Organic Process Research & Development, 20(11), 1979-1987.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27, 429-436.
- Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development, 20(11), 1979-1987.
- Köhler, K., Heidenreich, R. G., & Krauter, J. G. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8.
- Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Studies in Palladium Catalysis: The Role of Anionic Arylpalladium Halide Intermediates in the Mizoroki-Heck Reaction. University of Illinois Urbana-Champaign.
- Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions. University of Pittsburgh.
- de Vries, J. G. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31-44.
- Singh, S., & Singh, P. P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(35), 24451-24472.
- What is the best catalyst for Heck cross-coupling between Substituted Stilbenes and Substituted iodobenzene?. (2013). ResearchGate.
- Singh, S., & Singh, P. P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(35), 24451-24472.
- Isherwood, C. M., et al. (2018). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 24(57), 15383–15389.
- Templ, J., et al. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Green Chemistry.
- Heck reaction. (2015). YouTube.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. books.rsc.org [books.rsc.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ホスフィン配位子 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes & Protocols for the Sonogashira Coupling of 2-Iodo-1-methoxy-3-nitrobenzene
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides a detailed technical overview and a robust experimental protocol for the Sonogashira coupling of a specifically challenging yet valuable substrate: 2-Iodo-1-methoxy-3-nitrobenzene. This electron-deficient aryl iodide presents unique reactivity that, when properly harnessed, allows for efficient synthesis of substituted alkynes. These products serve as critical building blocks in the development of pharmaceuticals, natural products, and advanced organic materials.[3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to implement this reaction with a high degree of success and reproducibility.
Reaction Principle and Mechanistic Insights
The Sonogashira coupling is a palladium-catalyzed reaction that typically employs a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][6] The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups.[1][3] The overall transformation is driven by a synergistic interplay between two interconnected catalytic cycles: the palladium cycle and the copper cycle.
Catalytic Cycles of the Sonogashira Coupling:
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[7]
-
Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the iodide.[7][8]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the final aryl-alkyne product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
-
-
Copper Cycle :
-
An amine base deprotonates the terminal alkyne, increasing its nucleophilicity.[9]
-
The resulting acetylide anion coordinates with the copper(I) salt (typically CuI) to form a highly reactive copper acetylide intermediate.[7][10] This species is crucial for the transmetalation step in the palladium cycle.
-
Caption: Fig. 1: The Dual Catalytic Cycles
Influence of Substituents on this compound:
The electronic nature of the aryl halide substrate is a critical determinant of reaction efficiency.
-
Nitro Group (-NO₂) : As a potent electron-withdrawing group, the nitro substituent at the meta-position significantly decreases the electron density of the aromatic ring. This electronic pull facilitates the oxidative addition of the palladium catalyst into the C-I bond, often leading to faster reaction rates compared to electron-neutral or electron-rich aryl halides.[11][12]
-
Methoxy Group (-OCH₃) : The methoxy group is typically electron-donating through resonance. However, its position ortho to the iodide and para to the nitro group creates a complex electronic environment. The overwhelming electron-withdrawing effect of the nitro group dominates, rendering the substrate highly reactive.
-
Iodide (-I) : The reactivity of aryl halides in Sonogashira coupling follows the trend I > OTf > Br > Cl.[9][13] The use of an aryl iodide is advantageous as it allows for milder reaction conditions, often proceeding efficiently at room temperature.[9]
Application Notes: Optimizing the Protocol
Successful coupling requires careful consideration of several experimental parameters.
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (more air-stable precatalyst) or Pd(PPh₃)₄ are excellent starting points at 1-5 mol% loading.[14] The electron-deficient nature of the substrate makes it highly reactive, often precluding the need for highly specialized or bulky ligands that are required for less reactive aryl chlorides or bromides.[15] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) at 0.5-2 mol% is standard. It is crucial for activating the alkyne.[6] Ensure the CuI is of high purity and preferably from a freshly opened bottle, as degradation can inhibit the reaction.[9] While copper-free variants exist to prevent alkyne homocoupling, the high reactivity of the aryl iodide often makes the classic copper co-catalyzed method more efficient.[2][9] |
| Base | An amine base is required to deprotonate the alkyne and neutralize the HI byproduct.[1][9] Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are commonly used, often in excess or as a co-solvent.[15] The choice of base can influence reaction rate and side product formation. |
| Solvent | Anhydrous, degassed solvents are critical to prevent catalyst decomposition and unwanted side reactions.[9][16] Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , or Toluene are suitable choices.[15][17] DMF can be particularly effective for solubilizing all components but requires more rigorous purification. |
| Temperature | Given the activated nature of this compound, the reaction should proceed readily at room temperature to 50 °C . Higher temperatures are generally not required and may increase the risk of catalyst decomposition (formation of palladium black) or side reactions.[9][15] |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to oxygen.[9] It is imperative to conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen ) using Schlenk techniques or a glovebox to prevent catalyst oxidation and Glaser-type homocoupling of the alkyne.[9][18] |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
This protocol provides a reliable method for the coupling of this compound with phenylacetylene as a model terminal alkyne.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 279.04 | 279 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (135 µL) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14.0 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 1.9 mg | 0.01 | 0.01 |
| Triethylamine (Et₃N) | 101.19 | 304 mg (420 µL) | 3.0 | 3.0 |
| Anhydrous THF | - | 10 mL | - | - |
Equipment
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) manifold
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Visualization
Caption: Fig. 2: Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (279 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (1.9 mg, 0.01 mmol).
-
Inerting : Seal the flask with a septum and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Solvent and Base Addition : Under a positive pressure of argon, add anhydrous THF (10 mL) via syringe, followed by triethylamine (420 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition : Add phenylacetylene (135 µL, 1.2 mmol) dropwise to the stirring mixture via syringe.
-
Reaction Monitoring : Stir the reaction at room temperature. The mixture may change color. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 2-6 hours).
-
Work-up : Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product, 1-methoxy-3-nitro-2-(phenylethynyl)benzene.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).[9] 2. Insufficiently inert atmosphere.[9] 3. Impure reagents or solvent. | 1. Use fresh, high-purity catalysts. Ensure CuI is not discolored. 2. Improve inerting technique (e.g., more evacuate/backfill cycles). 3. Use freshly distilled/dried solvents and purified starting materials. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Inappropriate solvent.[19] | 1. Ensure a strictly oxygen-free environment. 2. Run the reaction at room temperature; gentle heating should be sufficient. 3. Consider switching solvents (e.g., from THF to Toluene). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[9] 2. High catalyst loading or high temperature. 3. Reaction is sluggish, allowing side reactions to dominate. | 1. Rigorously degas all solvents and maintain a positive inert gas pressure. 2. Consider a copper-free protocol if homocoupling is persistent.[9] 3. Slowly add the alkyne to the reaction mixture to maintain a low concentration.[18] |
| Reaction Stalls | 1. Base is consumed or insufficient. 2. Catalyst has deactivated over time. | 1. Add an additional equivalent of the amine base. 2. Add a small additional portion of the palladium catalyst. |
Conclusion
The Sonogashira coupling of this compound is a highly effective transformation for synthesizing valuable substituted alkynes. The electron-deficient nature of the substrate facilitates a rapid reaction under mild conditions. By carefully controlling the quality of reagents, maintaining an inert atmosphere, and selecting appropriate catalytic systems, researchers can achieve high yields and reproducibility. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this powerful synthetic tool in pharmaceutical and materials science research.
References
- Wikipedia. (n.d.). Sonogashira coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- BYJU'S. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ResearchGate. (2025). Sonogashira coupling in natural product synthesis.
- ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism.
- ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- ResearchGate. (2025). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- ResearchGate. (n.d.). Sonogashira coupling between aryl iodides and aromatic/ aliphatic alkynes.
- ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- Google Books. (n.d.). Sonogashira Coupling Reactions with Disubstituted Aryl Iodides.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
- University of Szeged. (n.d.). Flow Chemistry: Sonogashira Coupling.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for 2-Iodo-3-nitroanisole in Advanced Materials Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
2-Iodo-3-nitroanisole is an ortho-substituted nitroaromatic compound poised for significant utility in the synthesis of advanced functional materials.[1] Its unique arrangement of three distinct functional groups—an iodo group, a nitro group, and a methoxy group—on a benzene ring offers a rich platform for complex molecular engineering.
-
The Iodo Group: Serves as a prime reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is fundamental for the construction of conjugated polymers and complex organic scaffolds.[2]
-
The Nitro Group: A powerful electron-withdrawing group, it significantly influences the electronic properties of the molecule and any resulting materials. Furthermore, it can be readily reduced to an amine, providing a pathway to a host of other functionalities, including the synthesis of heterocyclic structures or for use as a linking group.
-
The Methoxy Group: As an electron-donating group, it modulates the electronic character of the aromatic ring, influencing reactivity and the photophysical properties of derived materials.
While direct, extensive literature on the materials science applications of this specific isomer is emerging, its structural motifs are analogous to precursors widely used in organic electronics and functional materials. This guide provides detailed protocols and scientific rationale for leveraging 2-iodo-3-nitroanisole as a precursor for three distinct classes of high-performance materials: phenothiazine-based redox-active compounds, conjugated polymers for organic electronics, and precursors for hole-transporting materials.
Physicochemical Properties of 2-Iodo-3-nitroanisole
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₃ | PubChem CID: 624277[1] |
| Molecular Weight | 279.03 g/mol | PubChem CID: 624277[1] |
| Appearance | (Not specified, likely a solid) | - |
| CAS Number | 98991-08-3 | PubChem CID: 624277[1] |
Application Note 1: Synthesis of Novel Phenothiazine Derivatives
Field of Application: Organic Electronics, Redox-Flow Batteries, Medicinal Chemistry.
Scientific Rationale: Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds with a "butterfly" conformation.[3][4][5][6] Their electron-rich nature makes them excellent redox-active materials and hole-transporting moieties. The synthesis of novel phenothiazine derivatives allows for the fine-tuning of their electronic properties, solubility, and solid-state packing, which are critical for device performance. Here, 2-iodo-3-nitroanisole can serve as a key building block in a Smiles rearrangement-based synthetic strategy. The nitro group acts as an activating group for nucleophilic aromatic substitution, and the iodo and methoxy groups can be used for post-synthesis functionalization.
Proposed Synthetic Pathway:
The proposed synthesis involves an initial S-arylation of a substituted aminothiophenol with 2-iodo-3-nitroanisole, followed by an intramolecular cyclization to form the phenothiazine core. The iodo group on the resulting phenothiazine provides a handle for further diversification via cross-coupling reactions.
Caption: Proposed synthesis of functionalized phenothiazines.
Experimental Protocol: Synthesis of a 1-Iodo-2-methoxy-4-nitrophenothiazine Derivative (Hypothetical)
Materials:
-
2-Iodo-3-nitroanisole (1.0 equiv)
-
2-Amino-5-methylthiophenol (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
Protocol Steps:
-
Part A: Buchwald-Hartwig C-S Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-iodo-3-nitroanisole, 2-amino-5-methylthiophenol, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Add anhydrous, degassed 1,4-dioxane via cannula.
-
Stir the mixture at 100 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude intermediate diaryl sulfide by column chromatography on silica gel.
-
-
Part B: Intramolecular Cyclization (Smiles Rearrangement)
-
Dissolve the purified diaryl sulfide from Part A in anhydrous, degassed DMF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-8 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography to yield the target phenothiazine derivative.
-
Self-Validation and Causality:
-
Catalyst System: The choice of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like Xantphos is crucial for efficient C-S cross-coupling, which can be challenging.
-
Base: Cs₂CO₃ is a strong, yet relatively gentle, base suitable for this transformation.
-
Intramolecular Cyclization: The use of a strong base like NaH is necessary to deprotonate the amine, initiating the nucleophilic attack for the Smiles rearrangement. DMF is a suitable polar aprotic solvent for this step.
Application Note 2: Precursor for Conjugated Polymers via Suzuki Cross-Coupling
Field of Application: Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs).
Scientific Rationale: Conjugated polymers are the cornerstone of many organic electronic devices.[7][8][9][10] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for synthesizing these polymers, allowing for precise control over the polymer backbone.[11][12] By polymerizing 2-iodo-3-nitroanisole with a diboronic acid or ester comonomer, a donor-acceptor (D-A) type polymer can be synthesized. The nitroanisole unit would act as the electron-accepting moiety, which is a common strategy to lower the polymer's bandgap and tune its electronic energy levels.[13]
Proposed Polymerization Pathway:
Sources
- 1. 2-Iodo-1-methoxy-3-nitrobenzene | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlled polymerizations for the synthesis of semiconducting conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.chalmers.se [research.chalmers.se]
- 9. researchgate.net [researchgate.net]
- 10. contents.kocw.or.kr [contents.kocw.or.kr]
- 11. odinity.com [odinity.com]
- 12. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Iodo-1-methoxy-3-nitrobenzene
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNA) reactions on 2-iodo-1-methoxy-3-nitrobenzene. This substrate is a valuable building block in medicinal chemistry and materials science, owing to the strategic placement of its functional groups which allows for selective chemical modifications. This document explores the underlying principles governing the reactivity of this molecule and offers step-by-step protocols for classical copper-catalyzed amination, modern palladium-catalyzed Buchwald-Hartwig amination, and Ullmann condensation for the synthesis of diaryl ethers. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate in their synthetic endeavors.
Introduction: The Strategic Reactivity of this compound
This compound is a highly functionalized aromatic compound primed for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group at the meta-position to the methoxy group and ortho to the iodine atom significantly activates the aryl system towards nucleophilic attack. This activation is a cornerstone of classical SNAr mechanisms, which proceed through a Meisenheimer complex intermediate.[1] The presence of an iodine atom, a good leaving group, further facilitates these substitution reactions.
The strategic positioning of the substituents allows for a nuanced reactivity profile. The methoxy group, while generally an activating group for electrophilic aromatic substitution, has a lesser electronic influence on the SNAr reaction at the C2 position compared to the powerful activating effect of the nitro group. This guide will delve into the practical applications of this reactivity, providing detailed protocols for the synthesis of novel aniline and diaryl ether derivatives.
Reaction Mechanisms and Strategic Considerations
Three primary strategies for nucleophilic aromatic substitution on this compound will be discussed: classical copper-catalyzed amination (a variant of the Ullmann condensation), palladium-catalyzed Buchwald-Hartwig amination, and the Ullmann diaryl ether synthesis.
Classical Copper-Catalyzed Amination
The Ullmann condensation is a long-established method for the formation of carbon-nitrogen and carbon-oxygen bonds.[2] In the context of amination, a copper catalyst facilitates the coupling of an aryl halide with an amine. The reaction typically requires elevated temperatures and a base. The mechanism is thought to involve the formation of a copper(I)-amide intermediate which then undergoes reductive elimination to form the desired product.
Causality Behind Experimental Choices: The choice of a copper catalyst, often in combination with a base like potassium tert-butoxide, is crucial for promoting the reaction. The solvent, typically a high-boiling polar aprotic solvent like DMF, is selected to ensure the solubility of the reactants and to facilitate the reaction at the required high temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[3] It offers milder reaction conditions and a broader substrate scope compared to traditional methods. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product.
Causality Behind Experimental Choices: The choice of the palladium precursor and, critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and modulates its reactivity. The base is required to deprotonate the amine, forming the active nucleophile. It is important to note that nitro-substituted aryl halides can be challenging substrates for this reaction, sometimes leading to lower yields or requiring specialized ligands. In some cases, nitroarenes can even act as both the electrophile and the amine source in Buchwald-Hartwig type couplings.[4][5]
Ullmann Diaryl Ether Synthesis
The Ullmann condensation is also a powerful tool for the synthesis of diaryl ethers from aryl halides and phenols.[2][3] Similar to the amination reaction, it is typically mediated by a copper catalyst and requires a base to deprotonate the phenol. Modern iterations of this reaction often employ ligands to improve the efficiency and mildness of the conditions.
Causality Behind Experimental Choices: The selection of the copper source, base, and solvent are key parameters to optimize. The base, such as potassium carbonate or cesium carbonate, is essential for generating the phenoxide nucleophile. The choice of solvent can significantly impact the reaction rate and yield.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Classical Copper-Catalyzed Amination with O-Methylhydroxylamine
This protocol is adapted from a procedure for the amination of m-nitroanisole and is expected to be effective for this compound.[1]
Materials:
-
This compound
-
O-Methylhydroxylamine
-
Potassium tert-butoxide
-
Cuprous chloride (CuCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methylene chloride (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add potassium tert-butoxide (3.0 eq) and cuprous chloride (0.1 eq).
-
Add anhydrous DMF to the flask.
-
In a separate flask, dissolve this compound (1.0 eq) and O-methylhydroxylamine (1.25 eq) in anhydrous DMF.
-
Add the solution from step 3 dropwise to the stirred suspension from step 2 at 25 °C over a period of 5 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 25 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with methylene chloride (3 x volume of DMF).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent to afford the desired 2-methoxy-N-methyl-3-nitroaniline.
Data Presentation:
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | O-Methylhydroxylamine | CuCl | KOBut | DMF | 25 | 1 | Expected High |
Protocol 2: Buchwald-Hartwig Amination with a Primary Amine (General Procedure)
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand and reaction conditions may be necessary.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating block or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the primary amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Xantphos | NaOtBu | Toluene | 100 | Moderate to High |
| 2 | Benzylamine | RuPhos | K3PO4 | Dioxane | 110 | Moderate to High |
Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis (General Procedure)
This protocol outlines a general method for the synthesis of diaryl ethers from this compound and a phenol.
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add CuI (0.1 eq), K2CO3 (2.0 eq), this compound (1.0 eq), and the phenol (1.2 eq).
-
Add anhydrous DMF or DMSO.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF/DMSO).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Entry | Phenol | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | K2CO3 | DMF | 140 | Moderate to High |
| 2 | 4-Methoxyphenol | Cs2CO3 | DMSO | 120 | Moderate to High |
Visualization of Reaction Pathways
General SNAr Mechanism
Caption: Generalized addition-elimination mechanism for SNAr reactions.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Field-Proven Insights
-
Low Yields in Buchwald-Hartwig Amination: As previously mentioned, nitro-substituted aryl halides can be challenging substrates. If low yields are observed, consider screening a wider range of phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K3PO4, Cs2CO3). Additionally, ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
-
Side Reactions: In classical high-temperature reactions, side reactions such as de-iodination or decomposition of the starting material may occur. Careful temperature control and monitoring of the reaction progress are crucial.
-
Purification Challenges: The products of these reactions may have similar polarities to the starting materials or byproducts. Careful optimization of the chromatographic conditions (solvent system, gradient) is often necessary for successful purification.
-
Incomplete Reactions: If the reaction stalls, ensure the quality and purity of all reagents, especially the base and the solvent. The presence of water can be detrimental to many of these reactions.
Conclusion
This compound is a versatile substrate for nucleophilic aromatic substitution, offering access to a diverse range of substituted anilines and diaryl ethers. This guide provides a foundation for exploring its reactivity through classical and modern synthetic methodologies. The detailed protocols and troubleshooting advice are intended to empower researchers to effectively utilize this valuable building block in their synthetic campaigns.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Yuan, C., et al. (2021). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 12(23), 8093-8100. [Link]
- Zhang, H., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 32(1), 63-67. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]
- César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. [Link]
- Fallon, T., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2712-2719. [Link]
- Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Mohan, D., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Gu, Z., et al. (2010). Ullmann ether synthesis. Tetrahedron, 66(33), 6369-6372. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 2(17), 2337-2354. [Link]
- MySkinRecipes. (n.d.). 1-Iodo-3-methoxy-2-nitrobenzene.
- Vagin, S., et al. (2023). Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]
- Google Patents. (1995).
- PubChem. (n.d.). 2-methoxy-3-nitroaniline.
- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor (CN111704555A).
- Glidewell, C., et al. (2012). 1-Iodo-4-methoxy-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2076. [Link]
- Cenmed Enterprises. (n.d.). 1-Iodo-2-methyl-3-nitrobenzene.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Nitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Methyl-3-nitroaniline | 603-83-8 | FM31633 | Biosynth [biosynth.com]
- 5. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Iodo-3-nitroanisole
Introduction: The Strategic Value of 2-Iodo-3-nitroanisole in Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Iodo-3-nitroanisole has emerged as a highly versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds, which form the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1] Its utility is derived from the orthogonal reactivity of its three key functional groups:
-
The Iodo Group (C2): Positioned on the aromatic ring, the carbon-iodine bond is an exceptionally reactive handle for transition-metal-catalyzed cross-coupling reactions. It serves as a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, acting as the primary anchor point for building the heterocyclic framework.
-
The Nitro Group (C3): This potent electron-withdrawing group significantly influences the reactivity of the aromatic ring. More importantly, it is a versatile precursor to an amino group upon reduction. This latent amino functionality is crucial for subsequent intramolecular cyclization reactions, enabling the formation of nitrogen-containing heterocycles.
-
The Methoxy Group (C1): The methoxy group directs ortho- and para-lithiation and can be readily cleaved to reveal a phenol. This phenolic hydroxyl group can then act as an internal nucleophile in cyclization reactions to form oxygen-containing heterocycles like benzofurans.
This guide provides an in-depth exploration of the key synthetic strategies employing 2-iodo-3-nitroanisole, complete with mechanistic insights, detailed experimental protocols, and data to empower researchers in drug discovery and chemical development.
Core Synthetic Pathways: A Modular Approach to Heterocycle Construction
The synthetic power of 2-iodo-3-nitroanisole lies in its capacity for sequential, site-selective transformations. A general workflow involves an initial palladium-catalyzed cross-coupling reaction at the iodo position, followed by a subsequent transformation and cyclization involving the nitro and/or methoxy groups.
Caption: Versatility of 2-Iodo-3-nitroanisole in Heterocyclic Synthesis.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in 2-iodo-3-nitroanisole is the linchpin for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most robust methods for this transformation.[2]
A. Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a cornerstone transformation for coupling terminal alkynes with aryl halides, providing critical intermediates for the synthesis of indoles and benzofurans.[3][4] The reaction is co-catalyzed by palladium and copper(I) and proceeds under mild conditions.[5]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a Pd(0) source (often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a Cu(I) salt (typically CuI) is used. The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is crucial for forming the reactive copper(I) acetylide intermediate.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent.
-
Ligands: Phosphine ligands, like triphenylphosphine (PPh₃), stabilize the palladium center and modulate its reactivity, preventing premature catalyst decomposition.
Caption: Workflow for the Synthesis of 2-Substituted-7-methoxyindoles.
Protocol 1: Synthesis of 7-Methoxy-2-phenylindole
This protocol details the synthesis of 7-methoxy-2-phenylindole from 2-iodo-3-nitroanisole and phenylacetylene.
Step 1: Sonogashira Coupling to Synthesize 1-Methoxy-2-nitro-3-(phenylethynyl)benzene
Materials:
-
2-Iodo-3-nitroanisole (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N), anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 2-iodo-3-nitroanisole (e.g., 2.79 g, 10.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous triethylamine (50 mL) via syringe, followed by phenylacetylene (1.32 mL, 12.0 mmol).
-
Stir the reaction mixture at 50 °C. The causality for gentle heating is to increase the reaction rate without promoting unwanted side reactions like alkyne homocoupling (Glaser coupling).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to afford the pure 1-methoxy-2-nitro-3-(phenylethynyl)benzene as a yellow solid.
Step 2: Reductive Cyclization to Synthesize 7-Methoxy-2-phenylindole
Materials:
-
1-Methoxy-2-nitro-3-(phenylethynyl)benzene (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, suspend 1-methoxy-2-nitro-3-(phenylethynyl)benzene (e.g., 2.51 g, 10.0 mmol) and iron powder (2.80 g, 50.0 mmol) in a 2:1 mixture of ethanol and glacial acetic acid (60 mL).
-
Causality: Iron in acetic acid is a classic, cost-effective, and robust reducing system for aromatic nitro groups (Béchamp reduction). The acidic medium activates the iron and the reaction proceeds via single electron transfers to reduce the nitro group to an amine, which then cyclizes in situ.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize the remaining acid by washing with saturated aqueous NaHCO₃ solution until effervescence ceases. Then wash with brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexane) to yield 7-methoxy-2-phenylindole as a white to off-white solid.
Application Note 3: Synthesis of Substituted Benzofurans
The synthesis of benzofurans can be achieved via a tandem demethylation and cyclization sequence. [7]The methoxy group, initially a directing group, is converted into a nucleophilic phenol which readily undergoes intramolecular cyclization onto the alkyne activated by a catalyst or electrophile. [8]
Protocol 2: Synthesis of 7-Nitro-2-phenylbenzofuran
This protocol outlines a potential route involving a Sonogashira coupling, followed by demethylation and a subsequent cyclization.
Step 1: Synthesis of 1-Methoxy-2-nitro-3-(phenylethynyl)benzene
-
Follow the detailed procedure outlined in Protocol 1, Step 1 .
Step 2: Demethylation and Cyclization
Materials:
-
1-Methoxy-2-nitro-3-(phenylethynyl)benzene (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (3.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve 1-methoxy-2-nitro-3-(phenylethynyl)benzene (e.g., 2.51 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the high reactivity of BBr₃, a strong Lewis acid, and prevent unwanted side reactions.
-
Slowly add boron tribromide solution (30 mL of 1.0 M solution, 30.0 mmol) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous NaHCO₃. Caution: This is a highly exothermic and gas-evolving quench.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The intramolecular cyclization often occurs during the workup or upon gentle heating. If cyclization is incomplete, the intermediate o-alkynylphenol can be isolated and then treated with a catalyst like CuI or I₂ to promote the 5-endo-dig cyclization. [9][10]10. Purify the final product by flash column chromatography on silica gel to afford 7-nitro-2-phenylbenzofuran.
References
- Buchwald–Hartwig amin
- 2,4-Diiodo-3-nitroanisole - PMC - NIH.
- 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles - PubMed. PubMed. [Link]
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
- Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols.
- Palladium-Catalyzed Synthesis of 3-Substituted Indoles from 2-Iodoaniline and Aldehydes.
- Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Indole synthesis using 2‐iodoaniline and cuprous acetylides. - ResearchGate.
- 14 - Synthesis of Indoles - YouTube. YouTube. [Link]
- Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online. MedCrave. [Link]
- The Synthesis of 2- and 3-Substituted Indoles - CORE. CORE. [Link]
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Jurnal Pendidikan Kimia Indonesia. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. The Organic Chemistry Portal. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. MDPI. [Link]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- (PDF) Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube. [Link]
- Sonogashira coupling - YouTube. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. youtube.com [youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols: The Pivotal Role of Integrated Development in Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The API as the Cornerstone of Drug Development
The Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product, responsible for its therapeutic effect.[1][2] The journey of an API from a laboratory concept to a market-ready pharmaceutical product is a complex, multi-stage process that forms the very foundation of drug development.[2][3] This intricate process demands a harmonized integration of chemical synthesis, solid-state characterization, analytical validation, and formulation development to ensure the final drug product is safe, effective, and of high quality.[1][4][5]
This guide provides an in-depth exploration of the critical stages in API development, emphasizing the causality behind experimental choices and the importance of a holistic, integrated approach. We will delve into detailed protocols and application notes, grounded in authoritative scientific principles and regulatory standards, to provide a comprehensive resource for professionals in the field.
The Integrated API Development Workflow
Successful API development hinges on the seamless collaboration between various scientific disciplines. A disconnect between synthesis and formulation, for instance, can lead to suboptimal drug products.[6] Therefore, a comprehensive understanding of the entire workflow is paramount.
Caption: Integrated API Development Workflow.
Synthesis and Process Chemistry: From Milligrams to Kilograms
The initial synthesis of an API in a research laboratory is often not suitable for large-scale production. Process chemistry focuses on developing safe, scalable, cost-effective, and sustainable synthetic routes for manufacturing APIs.[7]
The Imperative of Route Scouting and Optimization
The primary goal of route scouting is to identify a synthetic pathway that is not only efficient in terms of yield but also robust and reproducible on a larger scale.[8] This involves evaluating different starting materials, reagents, and reaction conditions.
Key Considerations in Route Scouting:
-
Cost of Goods (CoG): The economic viability of a synthetic route is a critical factor. This includes the cost of raw materials, solvents, catalysts, and energy consumption.
-
Process Safety: A thorough hazard assessment of all chemical transformations is essential to ensure the safety of the manufacturing process.
-
Environmental Impact: Green chemistry principles are increasingly being integrated into API synthesis to minimize waste and the use of hazardous substances.[9][10]
-
Scalability: Reactions that are feasible on a lab scale may not be practical for large-scale production due to factors like heat transfer, mixing, and reaction kinetics.
Innovations in API Synthesis
Recent advancements in synthetic methodologies are transforming the landscape of API manufacturing.
-
Continuous Flow Chemistry: This technique involves the continuous pumping of reactants through a reactor, offering precise control over reaction parameters, improved safety, and enhanced scalability compared to traditional batch processing.[11][12][13] Flow chemistry is particularly advantageous for hazardous or highly exothermic reactions.[11]
-
Biocatalysis: The use of enzymes as catalysts in chemical synthesis offers high selectivity and specificity, often under milder reaction conditions, contributing to greener manufacturing processes.[9][10]
-
Automation and High-Throughput Experimentation (HTE): Automated platforms enable the rapid screening of a large number of reaction conditions, accelerating process optimization.[14]
Protocol 1: High-Throughput Screening for Optimal Reaction Conditions
Objective: To efficiently identify the optimal temperature, catalyst, and solvent for a key synthetic step.
Methodology:
-
Plate Preparation: A 96-well microplate is prepared with a robotic liquid handler. Each well represents a unique combination of reaction parameters.
-
Reactant Dispensing: The starting materials and a stock solution of the internal standard are dispensed into each well.
-
Parameter Variation: Gradients of temperature are applied across the plate using a temperature-controlled shaker. Different catalysts and solvents are added to designated wells.
-
Reaction and Quenching: The plate is sealed and agitated at the specified temperatures for a set duration. The reactions are then quenched simultaneously.
-
Analysis: The reaction mixtures are diluted and analyzed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to determine the yield and purity of the desired product.
-
Data Interpretation: The data is visualized using heat maps to quickly identify the "hot spots" of optimal reaction conditions.
The Critical Role of Solid-State Characterization
The solid-state properties of an API have a profound impact on its biopharmaceutical properties, manufacturability, and stability.[15][16] Even minor variations in the crystal structure or particle size can significantly affect a drug's performance.[15]
Polymorphism: A Key Challenge in API Development
Polymorphism is the ability of a compound to exist in more than one crystalline form.[15][16] Different polymorphs of the same API can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly influences the bioavailability of the drug.[16]
-
Stability: Some polymorphic forms may be more prone to degradation than others.
-
Mechanical Properties: Properties like hardness and compressibility can affect tablet manufacturing.
Therefore, a comprehensive polymorph screen is a critical step in API development to identify and select the most stable and bioavailable crystalline form.[17]
Amorphous Forms: A Double-Edged Sword
Amorphous forms of an API lack a long-range ordered crystal lattice. While they often exhibit higher solubility and bioavailability compared to their crystalline counterparts, they are also less stable and can be prone to crystallization over time.[16]
Table 1: Key Techniques for Solid-State Characterization
| Technique | Information Provided | Application in API Development |
| X-Ray Powder Diffraction (XRPD) | Crystalline structure, polymorphism, degree of crystallinity | Identification and characterization of different polymorphic forms. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, glass transition), polymorphism | Assessment of thermal stability and detection of polymorphic transitions.[16] |
| Thermogravimetric Analysis (TGA) | Thermal stability, solvent/water content | Determination of desolvation and decomposition temperatures. |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity, moisture-induced phase transitions | Evaluation of the API's sensitivity to humidity. |
| Scanning Electron Microscopy (SEM) | Particle size, morphology | Characterization of the physical appearance of the API particles. |
| Raman and Infrared (IR) Spectroscopy | Molecular vibrations, polymorphism | Rapid and non-destructive identification of different polymorphs.[18] |
Protocol 2: Polymorph Screening
Objective: To identify all accessible crystalline forms of an API and determine their relative stability.
Methodology:
-
Solvent Selection: A diverse range of solvents with varying polarities and hydrogen bonding capabilities is selected.
-
Crystallization Methods:
-
Slow Evaporation: Saturated solutions of the API in different solvents are allowed to evaporate slowly at ambient temperature.
-
Cooling Crystallization: Saturated solutions are slowly cooled to induce crystallization.
-
Anti-Solvent Addition: An anti-solvent is added to a solution of the API to precipitate the solid.
-
Slurry Equilibration: A suspension of the API in a solvent is stirred for an extended period to allow for conversion to the most stable form.
-
-
Solid Form Isolation and Characterization: The resulting solids from each experiment are isolated and analyzed using XRPD, DSC, and TGA to identify unique crystalline forms.
-
Stability Assessment: The identified polymorphs are subjected to stress conditions (e.g., high temperature and humidity) to determine their relative stability.
Caption: Polymorph Screening Workflow.
Analytical Method Development: Ensuring Quality and Compliance
Robust and reliable analytical methods are essential for ensuring the quality, purity, and potency of an API throughout its development and manufacturing lifecycle.[19] These methods are also a critical component of regulatory submissions.
The Importance of Method Validation
Analytical method validation provides documented evidence that a method is suitable for its intended purpose. The key validation parameters include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Common Analytical Techniques in API Development
A variety of analytical techniques are employed to control the quality of APIs.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for the separation, identification, and quantification of APIs and their impurities.[18][20]
-
Gas Chromatography (GC): Used for the analysis of volatile organic compounds, such as residual solvents.[18]
-
Mass Spectrometry (MS): Provides detailed information about the molecular weight and structure of compounds, crucial for impurity identification.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structure elucidation and characterization of APIs and their impurities.[21]
Protocol 3: HPLC Method Development for Purity Analysis
Objective: To develop a stability-indicating HPLC method for the determination of the purity of an API and its degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
A variety of HPLC columns with different stationary phases (e.g., C18, C8, Phenyl) are screened.
-
Different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values are evaluated to achieve optimal separation.
-
-
Gradient Optimization: A gradient elution profile is developed to ensure the separation of all relevant impurities from the main API peak.
-
Forced Degradation Studies: The API is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the API peak in the presence of degradation products, ensuring the method is stability-indicating.
-
Method Validation: The optimized method is fully validated according to ICH guidelines.
Formulation Development: Bridging the Gap to a Drug Product
Formulation development involves combining the API with various excipients to create a final dosage form (e.g., tablet, capsule, injectable) that is stable, effective, and acceptable to the patient.[1][22]
The Critical Role of Pre-formulation Studies
Pre-formulation studies are conducted to characterize the physicochemical properties of the API that will influence the design of the formulation and the manufacturing process.[23] Key pre-formulation parameters include:
-
Solubility: The solubility of the API in various solvents and at different pH values is determined to assess its potential for oral absorption.
-
pKa: The ionization constant of the API is important for understanding its solubility and permeability characteristics.
-
LogP/LogD: The partition/distribution coefficient provides an indication of the lipophilicity of the API, which can influence its absorption and distribution in the body.
-
Particle Size and Morphology: These properties can affect the flowability of the powder and the dissolution rate of the API.[6]
Excipient Compatibility Studies
Excipients are inactive ingredients that are added to the formulation to serve various functions, such as binders, fillers, and disintegrants. It is crucial to ensure that the chosen excipients are compatible with the API and do not cause its degradation.[6]
Table 2: Common Excipients and Their Functions
| Excipient Category | Function | Examples |
| Diluents/Fillers | Increase the bulk of the formulation | Lactose, Microcrystalline Cellulose |
| Binders | Promote the adhesion of particles | Starch, Povidone |
| Disintegrants | Promote the breakup of the dosage form | Croscarmellose Sodium, Sodium Starch Glycolate |
| Lubricants | Reduce friction during tablet compression | Magnesium Stearate, Stearic Acid |
| Glidants | Improve the flowability of the powder | Colloidal Silicon Dioxide |
Protocol 4: Excipient Compatibility Screening
Objective: To assess the compatibility of the API with a range of commonly used excipients.
Methodology:
-
Binary Mixtures: The API is mixed with each individual excipient in a 1:1 ratio.
-
Stress Conditions: The binary mixtures are stored under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period.
-
Analysis: The samples are analyzed by HPLC at regular intervals to monitor for the appearance of any new degradation products or a significant decrease in the assay of the API.
-
Visual Observation: The samples are also visually inspected for any changes in color or physical appearance.
-
Compatibility Assessment: Based on the analytical and visual data, the compatibility of the API with each excipient is determined.
Regulatory Considerations and Good Manufacturing Practices (GMP)
The development and manufacturing of APIs are highly regulated to ensure the safety and efficacy of pharmaceutical products.[5] Adherence to Good Manufacturing Practices (GMP) is mandatory.
The ICH Q7 Guideline
The International Council for Harmonisation (ICH) Q7 guideline provides a comprehensive framework for GMP for APIs.[24][25][26] It covers all aspects of API manufacturing, including:
-
Quality Management: The establishment of a robust quality management system.[25]
-
Personnel: The training and qualification of personnel involved in manufacturing.[25]
-
Buildings and Facilities: The design and maintenance of facilities to prevent contamination.[27]
-
Process Equipment: The proper design, maintenance, and calibration of equipment.[27]
-
Documentation and Records: The maintenance of detailed records for traceability.[25]
-
Production and Process Controls: The implementation of validated manufacturing processes.[25]
The Drug Master File (DMF)
A Drug Master File (DMF) is a submission to the regulatory authorities that contains confidential, detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a human drug.[28]
Conclusion: An Integrated Approach for Success
The development of an active pharmaceutical ingredient is a scientifically rigorous and highly regulated process. A holistic and integrated approach, where chemists, analytical scientists, and formulation specialists work in close collaboration, is essential for success. By understanding the intricate interplay between synthesis, solid-state properties, analytical control, and formulation design, researchers can navigate the complexities of API development and bring safe and effective medicines to patients.
References
- Innovations to API Synthesis | The Pharma Master. (n.d.).
- Solid State Characterization - Auriga Research. (n.d.).
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). (2000, November 1).
- API: solid state robust characterization in key to cut costs and time! - AlfatestLab. (n.d.).
- ICH Q7 GMP for APIs - Pharmuni. (n.d.).
- Advancing API Synthesis | Pharmaceutical Technology. (n.d.).
- Optimization Strategies for API Synthesis and Formulation Development. (n.d.).
- Mastering complex small molecule APIs and formulations - Patheon pharma services. (2024, April 9).
- Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry - SCL Lifesciences. (n.d.).
- Regulatory Requirements for API, BIOLOGICS & NOVEL THERAPEUTICS.pdf - Slideshare. (n.d.).
- Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques - ResearchGate. (2025, January 9).
- Solid State Characterization of APIs - CD Formulation. (n.d.).
- Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle - Patheon pharma services. (n.d.).
- Understanding API Drug Development and Pharmaceutical Formulations - SCL Lifesciences. (n.d.).
- Journey of an API: Developing robust analytical methods - Sterling Pharma Solutions. (2024, March 13).
- How To Ensure Your API Is Compatible With Its Formulation - Biopharma Group. (n.d.).
- The complete guide to the ICH Q7 guidelines - Qualio. (2025, June 30).
- Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024, September 26).
- Why You Should Leverage Pharmaceutical Solid State Chemistry Early in Drug Development - Regis Technologies. (2020, October 1).
- Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques | Scilit. (2025, January 8).
- ICH Q7 GMP Regulation for Pharma: The Definitive Guide - ComplianceQuest. (2025, March 18).
- Advancing Flow Chemistry in API Manufacturing | Pharmaceutical Technology. (n.d.).
- Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC - PubMed Central. (2025, March 27).
- The Role of Analytical Chemistry in Pharmaceuticals. (n.d.).
- (PDF) Process Chemistry in API Development - ResearchGate. (2025, August 9).
- Regulatory Affairs for APIs - PharmaRegulatory.in. (n.d.).
- Role in API Manufacturing - Flow Chemistry - Asynt. (2023, January 12).
- Role of Analytical Chemistry in the Pharmaceutical Industry - AZoLifeSciences. (2022, September 12).
- API Regulations and Standards (GMP, WHO, etc.) | BioSynth Blog. (n.d.).
- API and Formulations 4 Revolutionary Methods to Optimize Active Ingredient Delivery - Pharmaceutical Intermediates Supplier Arborpharmchem. (2024, April 15).
- Regulatory Requ. For API | PDF | Pharmacology | Pharmaceutical Sciences - Scribd. (n.d.).
- What is an API? | Active Pharmaceutical Ingredients - Freyr Solutions. (n.d.).
- The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024, October 15).
- Applications and Importance of Analytical Chemistry in Pharmaceutical Industry - Research and Reviews. (2022, September 19).
- The Journey of API Drug Development: From Concept to Market. (n.d.).
- Strategies for Entering Phase 1 Clinical Development with Limited API | Contract Pharma. (2021, June 7).
Sources
- 1. scllifesciences.com [scllifesciences.com]
- 2. scllifesciences.com [scllifesciences.com]
- 3. Mastering Complex API and Formulations - Patheon pharma services [patheon.com]
- 4. researchgate.net [researchgate.net]
- 5. What is an API? | Active Pharmaceutical Ingredients [freyrsolutions.com]
- 6. How To Ensure Your API Is Compatible With Its Formulation – Biopharma Group [biopharmagroupcdmo.com]
- 7. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. scllifesciences.com [scllifesciences.com]
- 12. pharmtech.com [pharmtech.com]
- 13. asynt.com [asynt.com]
- 14. thepharmamaster.com [thepharmamaster.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. alfatestlab.com [alfatestlab.com]
- 17. Why You Should Leverage Pharmaceutical Solid State Chemistry Early in Drug Development - Regis Technologies [registech.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 22. arborpharmchem.com [arborpharmchem.com]
- 23. contractpharma.com [contractpharma.com]
- 24. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. ICH Q7 GMP for APIs [pharmuni.com]
- 26. qualio.com [qualio.com]
- 27. openmedscience.com [openmedscience.com]
- 28. Regulatory Requirements for API, BIOLOGICS & NOVEL THERAPEUTICS.pdf [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Iodo-1-methoxy-3-nitrobenzene
Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of 2-Iodo-1-methoxy-3-nitrobenzene. This guide is designed for researchers and drug development professionals encountering challenges with this specific transformation. The substrate presents a unique combination of steric hindrance and electronic effects, which can often lead to suboptimal reaction outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to improve your reaction yields and purity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of this compound.
Q1: Why is my reaction yield consistently low or non-existent?
Low yield is the most frequent issue and can stem from several factors related to the substrate's unique structure. The ortho positioning of the iodo and methoxy groups creates significant steric bulk around the reaction center, which can impede the oxidative addition step—often the rate-determining step in the catalytic cycle.[1][2]
Possible Cause 1: Inefficient Oxidative Addition due to Steric Hindrance.
-
Explanation: The palladium catalyst must insert into the carbon-iodine bond. The bulky methoxy group adjacent to the iodine can physically block this approach. Standard catalysts like Pd(PPh₃)₄ may be too bulky or not electron-rich enough to overcome this barrier efficiently.
-
Solution:
-
Switch to a Catalyst System Designed for Hindered Substrates: Employ palladium pre-catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically encumbered.[3][4]
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation of starting materials or product.
-
Possible Cause 2: Inappropriate Choice of Base.
-
Explanation: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] Its effectiveness can be influenced by solubility and strength. For sterically hindered substrates, a base that is sufficiently strong and soluble is critical.
-
Solution:
-
Use a Stronger, More Soluble Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in challenging couplings.[6][7]
-
Ensure Anhydrous Conditions (if using certain bases): While many Suzuki reactions tolerate water, ensuring your base (e.g., K₃PO₄) is anhydrous can sometimes improve performance, as excess water can promote unwanted side reactions like protodeboronation.
-
Possible Cause 3: Protodeboronation of the Boronic Acid.
-
Explanation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen atom. This depletes the nucleophilic partner and reduces the yield.
-
Solution:
-
Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any loss.
-
Use anhydrous solvents and reagents where possible.
-
Choose the base carefully. Some bases, like hydroxides, can accelerate protodeboronation. K₃PO₄ or Cs₂CO₃ are often better choices.
-
Q2: I'm observing significant side products. What are they and how can I prevent them?
The electronic nature of this compound makes it susceptible to specific side reactions.
Side Product 1: Reduction of the Nitro Group.
-
Explanation: The nitro group can be reduced to an amine (-NH₂) under certain palladium-catalyzed conditions, especially if phosphine ligands are used, which can act as reducing agents when they oxidize.[8][9] This leads to a complex mixture of products.
-
Prevention:
-
Select a Robust Catalyst System: N-Heterocyclic Carbene (NHC) palladium catalysts are often more resistant to oxidation and less likely to induce nitro group reduction compared to some phosphine-based systems.[10]
-
Avoid Reductive Conditions: Ensure your reaction is thoroughly degassed to remove oxygen, but avoid adding any external reducing agents unless required for Pd(II) pre-catalyst activation. The reaction mechanism itself should handle the Pd(II) to Pd(0) reduction.[11]
-
Use Milder Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can minimize the occurrence of this side reaction.
-
Side Product 2: Homocoupling of the Boronic Acid (Glaser Coupling).
-
Explanation: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling.[11]
-
Prevention:
-
Thorough Degassing: This is critical. Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[12] Maintain an inert atmosphere throughout the reaction.
-
Controlled Addition of Reagents: Adding the aryl iodide last, after the other components have been mixed under an inert atmosphere, can sometimes minimize homocoupling.
-
Side Product 3: Hydrodehalogenation (Protodeiodination).
-
Explanation: The starting aryl iodide is converted to 1-methoxy-3-nitrobenzene by replacing the iodine with a hydrogen atom. This can occur via β-hydride elimination pathways if alkylboronic acids are used, or through other decomposition pathways.[13]
-
Prevention:
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand combination is best for this hindered substrate?
For sterically demanding substrates like this compound, catalyst systems that are both highly active and can navigate sterically crowded environments are essential.
-
Recommendation: Buchwald-type biarylphosphine ligands combined with a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) are a superior choice. These ligands are electron-rich and bulky, promoting the formation of highly reactive, low-coordinate Pd(0) species.[4][15] N-Heterocyclic Carbene (NHC) based catalysts are also excellent for their high stability and activity with hindered substrates.[10]
| Catalyst System | Ligand Type | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos or XPhos | Biaryl Phosphine | Excellent for sterically hindered and electron-rich/poor aryl halides. High turnover numbers. | [16][17] |
| Pd₂(dba)₃ / AntPhos | Anthracenyl Phosphine | Specifically designed for sterically demanding couplings, helps to suppress side reactions. | [13][14] |
| (IPr)Pd-allyl-Cl | NHC Pre-catalyst | High thermal stability, resistant to nitro group reduction, effective for hindered substrates. | [10] |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | A robust and versatile catalyst, often a good starting point for optimization. | [16] |
Q2: How does the nitro group influence the reaction?
The electron-withdrawing nitro group has a dual effect:
-
Activation: It makes the aryl ring electron-poor, which generally accelerates the rate of oxidative addition of the palladium catalyst into the C-I bond.[11][18] This is a favorable effect.
-
Potential for Side Reactions: As discussed in the troubleshooting section, the nitro group itself can be a reactive site, susceptible to reduction.[8] While some modern methods even use the nitro group as a leaving group in cross-coupling, this is unlikely to outcompete the much more reactive C-I bond under standard Suzuki conditions.[1][19][20]
Q3: What are the optimal solvent and base pairings?
-
Solvents: Aprotic polar solvents are generally preferred.
-
Dioxane/water or THF/water mixtures: A classic choice. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[12]
-
Toluene or DMF: Can be used, often with a phase-transfer catalyst if the base has poor solubility.
-
-
Bases:
-
K₃PO₄ or Cs₂CO₃ in Dioxane/Water: A powerful combination for difficult couplings. The strong base and aqueous/organic mixture facilitate the key transmetalation step.
-
K₂CO₃ in Ethanol/Water: A milder, "greener" option that can be effective if the steric hindrance is not too severe.[21]
-
Q4: How should I set up and monitor the reaction?
Proper experimental technique is paramount for success and reproducibility.
-
Setup: Use flame-dried glassware under an inert atmosphere (Argon or Nitrogen). All reagents should be added in a specific order, typically: boronic acid, base, solvent, aryl iodide, and finally the catalyst/ligand. This prevents premature reactions or catalyst degradation.
-
Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting aryl iodide.[22] A small aliquot can be taken from the reaction mixture (under inert atmosphere), quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and analyzed.
Visualized Workflows and Mechanisms
General Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[11][23]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and resolving low-yield issues with the target reaction.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the reaction.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos ligand (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Seal the flask and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add this compound, the arylboronic acid, and anhydrous K₃PO₄ to the flask.
-
Catalyst Addition: In a separate small vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the main reaction flask against the positive flow of inert gas.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Degassing: Seal the flask and perform three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[16][22]
Protocol 2: Small-Scale Parallel Screen for Base and Ligand Optimization
This protocol allows for the efficient testing of multiple conditions.
Setup:
-
Use a parallel synthesis block or multiple reaction vials.
-
Prepare a stock solution of this compound and the boronic acid in the chosen solvent (e.g., dioxane).
-
Prepare separate stock solutions of different catalyst/ligand combinations.
Procedure:
-
To each reaction vial, add the appropriate base (e.g., Vial 1: K₃PO₄, Vial 2: Cs₂CO₃, Vial 3: K₂CO₃).
-
Add an equal volume of the aryl iodide/boronic acid stock solution to each vial.
-
Add the corresponding catalyst/ligand solution to each vial.
-
Seal all vials, degas, and heat to the desired temperature.
-
After a set time (e.g., 12 hours), quench all reactions and analyze the crude mixtures by LC-MS or ¹H NMR with an internal standard to determine the relative conversion and yield for each condition.
References
- Li, C., Xiao, G., Zhao, Q., Liu, H., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 170-174.
- Fitzarr. (2018). Comment on "How resistant are Suzuki couplings to nitro groups?". Reddit.
- Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kwong, F. Y., et al. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Nasrollahzadeh, M., et al. (2018). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. RUA - Repositorio Institucional de la Universidad de Alicante.
- Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- Nolan, S. P., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Nakao, Y., & Sakaki, S. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
- Shakeri, M., & Ghashang, M. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar.
- Hazra, S., & De, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- Tang, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.
- ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various....
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under....
- ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
- Vantourout, J. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
- ResearchGate. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls.
- Gockel, B., & Harrity, J. P. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13][18]-Fused Indole Heterocycles. ACS Publications.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access.
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. rua.ua.es [rua.ua.es]
- 9. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2-Iodo-1-methoxy-3-nitrobenzene
Welcome to the technical support center for the purification of crude 2-Iodo-1-methoxy-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during the purification of this key synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific issues you may face in the laboratory, ensuring the integrity and success of your experimental outcomes.
Introduction: The Challenge of Purifying this compound
This compound, also known as 2-iodo-3-nitroanisole, is a valuable building block in organic synthesis.[1][2] However, its synthesis, typically involving the nitration of an iodoanisole precursor, often yields a crude product contaminated with various impurities. These can include regioisomers, starting materials, and byproducts from side reactions. Effective purification is therefore critical to ensure the desired product quality for subsequent synthetic steps.
This guide provides a systematic approach to troubleshooting the purification of this compound, focusing on two primary techniques: recrystallization and column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily substance. How can I get it to solidify for purification?
A1: An oily crude product often indicates the presence of impurities that depress the melting point. Here are several strategies to address this:
-
Solvent Trituration: Begin by triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or pentane. This will wash away highly non-polar impurities and can often induce crystallization of your product.
-
Aqueous Workup: If acidic impurities, such as nitrophenols formed from demethylation, are suspected, an alkaline wash is recommended. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. This will neutralize and extract acidic byproducts.
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed" crystal to the oil can initiate crystallization.
Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?
A2: It is common for a single solvent not to be ideal for recrystallization. A mixed-solvent system is often the solution. The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gentle heating to redissolve the solid, followed by slow cooling, should yield crystals.
For this compound, consider the solvent systems in the table below. A related compound, 1-Iodo-4-methoxy-2-nitrobenzene, has been successfully recrystallized from ethanol.
| Good Solvent | Poor Solvent | Notes and Considerations |
| Ethyl Acetate | Hexanes | A versatile combination for a wide range of polarities. |
| Acetone | Hexanes | Similar to ethyl acetate/hexanes, can be effective. |
| Dichloromethane | Methanol | Be cautious with heating dichloromethane due to its low boiling point. |
| Ethanol | Water | A common choice for moderately polar compounds. The amount of water needed may be small. For a similar compound, p-Iodonitrobenzene, recrystallization from ethanol has been suggested. |
Q3: My recrystallization yields are very low. What can I do to improve this?
A3: Low recrystallization yields can be due to several factors:
-
Excessive "Good" Solvent: Using too much of the "good" solvent will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization: If the product crystallizes out of the hot solution during filtration, pre-heat your funnel and filter paper.
Q4: I am seeing multiple spots on my TLC plate after purification. How do I separate these isomers?
A4: The presence of multiple spots on a TLC plate, especially with similar Rf values, often indicates isomeric impurities. The separation of isomers can be challenging due to their similar polarities.
-
Optimize Column Chromatography: If recrystallization fails to separate the isomers, column chromatography is the next step. You may need to screen various solvent systems to maximize the difference in Rf values (ΔRf) between your product and the isomeric impurities.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, for difficult separations, other options can be explored. Alumina (neutral, acidic, or basic) can offer different selectivity. For particularly challenging isomer separations, consider specialized HPLC columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can provide enhanced separation based on π-π interactions.
Q5: My purified product is still colored (e.g., yellow or brown). How can I decolorize it?
A5: Colored impurities are common in nitration reactions.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Be sure to use a minimal amount, as it can also adsorb your product, reducing the yield. The charcoal is then removed by hot filtration through a fluted filter paper or a pad of celite.
-
Column Chromatography: A well-run column chromatography can effectively separate colored impurities from your product.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
-
Solvent System Selection: On a small scale, test the solubility of your crude product in various solvents to find a suitable recrystallization solvent or solvent pair (see table above).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "good" solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Add the "poor" solvent (e.g., hexanes) dropwise to the hot filtrate until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.
Protocol 2: Column Chromatography of this compound
This protocol describes a standard flash column chromatography procedure on silica gel.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluting solvent or a more polar solvent that will be used in the gradient.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure using a pump or compressed air to force the solvent through the column (flash chromatography).
-
If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes or vials.
-
Analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for the purification of this compound.
References
- This compound | C7H6INO3 | CID 624277 - PubChem.
- 2,4-Diiodo-3-nitroanisole - PMC - NIH.
- p-Iodonitrobenzene : Organic synthesis - YouTube.
- Column chromatography - Columbia University.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
Sources
Technical Support Center: Synthesis of 2-Iodo-3-nitroanisole
Welcome to the technical support center for the synthesis of 2-Iodo-3-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on understanding the formation of byproducts and providing practical, field-proven solutions to optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of 2-Iodo-3-nitroanisole, a valuable intermediate in organic synthesis, most commonly proceeds via the diazotization of 2-amino-3-nitroanisole, followed by a Sandmeyer-type reaction with an iodide source. While seemingly straightforward, this reaction pathway is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will dissect the origins of these impurities and provide robust protocols to minimize their formation.
Core Principles for a Successful Synthesis
Success in this synthesis hinges on several key factors:
-
Purity of Starting Materials: Ensure the 2-amino-3-nitroanisole is of high purity, as impurities can lead to undesired side reactions.
-
Precise Temperature Control: The thermal instability of the diazonium salt intermediate necessitates strict temperature control, typically between 0-5 °C, throughout the diazotization and subsequent Sandmeyer reaction.[1]
-
Controlled Addition of Reagents: Slow, dropwise addition of sodium nitrite is crucial to prevent localized overheating and control the exothermic nature of the diazotization reaction.
-
Appropriate Acidity: Maintaining a sufficiently acidic environment is critical to ensure complete diazotization and prevent premature decomposition of the diazonium salt and unwanted azo coupling reactions.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses the most frequently encountered byproducts in the synthesis of 2-Iodo-3-nitroanisole, their causes, and actionable solutions.
FAQ 1: My final product is a mixture of isomers. How can I improve the regioselectivity?
Issue: The most common challenge is the formation of isomeric iodonitroanisoles, primarily 4-Iodo-3-nitroanisole and 6-Iodo-3-nitroanisole .
Root Cause: The formation of these isomers is a result of the directing effects of the methoxy and nitro groups on the aromatic ring. While the amino group in the starting material is a strong ortho-, para- director, the reaction conditions and the possibility of slight rearrangement or competing reaction pathways can lead to iodination at other positions.
Troubleshooting and Solutions:
| Solution | Mechanism of Action | Implementation Notes |
| Strict Temperature Control (0-5 °C) | Lower temperatures enhance the stability of the desired diazonium salt, reducing the likelihood of side reactions that could lead to isomeric products. | Use an ice-salt bath to maintain a consistent low temperature. Monitor the internal reaction temperature closely. |
| Controlled Diazotization | Slow addition of the diazotizing agent (e.g., NaNO₂) ensures a steady, controlled reaction, preventing localized temperature spikes and byproduct formation. | Add the sodium nitrite solution dropwise with vigorous stirring. |
| Purification Strategy | Isomers often have very similar polarities, making separation by standard column chromatography challenging.[2] | Consider preparative HPLC or fractional crystallization. For column chromatography, a very slow gradient and a non-polar solvent system may offer some separation.[2] |
Visualizing the Reaction Pathway:
Caption: Reaction scheme for 2-Iodo-3-nitroanisole synthesis and byproduct pathways.
FAQ 2: I'm observing a significant amount of a di-iodinated byproduct. What's causing this?
Issue: Formation of 2,4-Diiodo-3-nitroanisole as a significant impurity.[3]
Root Cause: The introduction of a second iodine atom onto the aromatic ring is typically due to an excess of the iodinating agent or reaction conditions that are too harsh, leading to further electrophilic substitution on the already iodinated product.
Troubleshooting and Solutions:
| Solution | Mechanism of Action | Implementation Notes |
| Stoichiometric Control of Iodide | Using a precise molar equivalent of the iodide source (e.g., KI) prevents excess iodinating species from being available for a second substitution. | Carefully calculate and weigh the amount of potassium iodide. A slight excess (e.g., 1.1 equivalents) may be needed to ensure complete reaction, but large excesses should be avoided. |
| Reaction Time and Temperature | Prolonged reaction times or elevated temperatures can promote the slower, second iodination reaction. | Monitor the reaction by TLC to determine the point of completion and work up the reaction promptly. Maintain the recommended low temperature. |
FAQ 3: My reaction mixture turned dark, and I isolated a phenolic compound. What happened?
Issue: Formation of 3-Nitroanisole-2-ol and a dark, tarry reaction mixture.
Root Cause: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are thermally unstable and can decompose to form phenols in the presence of water, especially at elevated temperatures.[4][5]
Troubleshooting and Solutions:
| Solution | Mechanism of Action | Implementation Notes |
| Rigorous Temperature Control | Maintaining the reaction at 0-5 °C is the most critical factor in preventing the decomposition of the diazonium salt. | Use an ice-salt bath and an internal thermometer. Ensure the addition of reagents does not cause the temperature to rise. |
| Prompt Use of Diazonium Salt | The diazonium salt should be used in the subsequent Sandmeyer step as soon as it is formed. | Prepare the iodide solution in advance and add it to the freshly prepared diazonium salt solution without delay. |
FAQ 4: I have an intensely colored, insoluble byproduct in my crude product. What could it be?
Issue: Formation of a brightly colored, often red or orange, insoluble solid, which is likely an azo compound .
Root Cause: Azo coupling occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound. In this synthesis, the most likely coupling partner is the unreacted 2-amino-3-nitroanisole. This is more prevalent if the reaction medium is not sufficiently acidic.
Troubleshooting and Solutions:
| Solution | Mechanism of Action | Implementation Notes |
| Ensure Sufficient Acidity | A high concentration of acid protonates the amino group of the unreacted starting material, deactivating it towards electrophilic attack by the diazonium salt.[1] | Use a sufficient excess of a strong mineral acid like HCl or H₂SO₄. |
| Slow Addition of Nitrite | Adding the sodium nitrite solution slowly ensures that the concentration of the diazonium salt at any given time is low, minimizing the chance of it reacting with the starting amine. | Maintain a slow, dropwise addition rate with efficient stirring. |
FAQ 5: My yield is low, and I've isolated 3-nitroanisole. What is the cause?
Issue: The formation of 3-nitroanisole , the de-iodinated (or more accurately, hydro-de-diazoniated) product.
Root Cause: This can occur through a radical-mediated reduction of the diazonium salt, where a hydrogen atom replaces the diazonium group. This is a known side reaction in Sandmeyer-type processes.
Troubleshooting and Solutions:
| Solution | Mechanism of Action | Implementation Notes |
| Use of a Copper Catalyst (if applicable) | While not always necessary for iodination, a copper(I) catalyst can sometimes promote the desired substitution over the reduction pathway.[4][5] | If yields are consistently low due to this byproduct, consider adding a catalytic amount of CuI to the reaction mixture. |
| Control of Reaction Conditions | The presence of certain reducing agents or impurities can favor the formation of the reduced product. | Ensure all reagents are of good quality and the reaction is performed under an inert atmosphere if necessary. |
Experimental Protocol: Synthesis of 2-Iodo-3-nitroanisole
This protocol is a representative procedure designed to minimize byproduct formation.
Step 1: Diazotization of 2-Amino-3-nitroanisole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-nitroanisole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
Step 2: Sandmeyer Iodination
-
In a separate beaker, dissolve potassium iodide (1.2 eq) in a minimal amount of cold water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate should form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture gently to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Collect the crude product by vacuum filtration and wash with cold water.
-
To remove any unreacted starting material and basic impurities, wash the crude solid with a cold, dilute solution of HCl.
-
To remove any phenolic byproducts, wash the solid with a cold, dilute solution of NaOH.
-
Finally, wash with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude 2-Iodo-3-nitroanisole by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Workflow:
Caption: Step-by-step workflow for the synthesis of 2-Iodo-3-nitroanisole.
References
- Li, X., et al. (2012). 2,4-Diiodo-3-nitroanisole. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1500.
- BenchChem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Wikipedia. (n.d.). Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from a general overview of the Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from a general overview of the Sandmeyer reaction mechanism.
- ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?
- ChemBK. (n.d.). 3-Nitro-4-Iodoanisole.
- PubChem. (n.d.). 4-Iodo-3-nitroanisole.
- Sigma-Aldrich. (n.d.). 2-IODO-5-NITROANISOLE AldrichCPR. Retrieved from a representative product page for a similar compound.
- BenchChem. (n.d.). Synthesis routes of 3-Nitroanisole.
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Retrieved from a general overview of diazonium salt reactions.
Sources
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2-Iodo-1-methoxy-3-nitrobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalyst loading in cross-coupling reactions involving 2-iodo-1-methoxy-3-nitrobenzene. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from a combination of electronic and steric factors. The strong electron-withdrawing nitro group can influence the reactivity of the carbon-iodine bond and potentially interact with the palladium catalyst.[1] Additionally, the methoxy group ortho to the iodine atom introduces steric hindrance that can affect the oxidative addition step and the overall efficiency of the catalytic cycle.[2]
Q2: Is N-H protection of a coupling partner necessary when reacting with this substrate?
A2: If your coupling partner contains an N-H bond (e.g., in Buchwald-Hartwig amination), protection is generally recommended. The unprotected N-H can interfere with the catalyst or participate in side reactions, leading to catalyst inhibition and lower yields.[1]
Q3: How does the nitro group at the 4-position affect catalyst selection?
A3: The electron-withdrawing nature of the nitro group generally increases the reactivity of the aryl iodide towards oxidative addition, which is often the rate-determining step.[1] However, it can also make the system more susceptible to side reactions. Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling.[3][4]
Q4: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A4: The most common and useful reactions for this substrate are Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, which are critical in the synthesis of complex organic molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on mechanistic principles.
Issue 1: Low to No Conversion of Starting Material
If you observe low or no conversion of this compound, consider the following potential causes and solutions:
| Potential Cause | Explanation | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be generated efficiently, or the catalyst may have been deactivated by exposure to air.[5] | Use a high-purity, air-stable palladium precatalyst. Ensure all solvents and reagents are thoroughly degassed to remove oxygen.[5][6] |
| Insufficient Catalyst Loading | The amount of catalyst is too low to drive the reaction to completion at a reasonable rate. | Incrementally increase the catalyst loading. A screening range of 0.5 mol% to 5 mol% is a good starting point.[7] |
| Poor Ligand Choice | The ligand may not be suitable for the sterically hindered and electron-deficient substrate. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[8][9][10] |
| Incorrect Base | The base may be too weak or incompatible with other reagents. | For Suzuki-Miyaura couplings, screen bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.[7][11] |
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The appearance of palladium black is a clear indication of catalyst decomposition and aggregation.
| Potential Cause | Explanation | Suggested Solution |
| High Reaction Temperature | Excessive heat can lead to the agglomeration of palladium particles, rendering the catalyst inactive.[5] | Lower the reaction temperature and monitor for an increase in reaction time. |
| Inappropriate Solvent | The solvent may not be effectively stabilizing the active catalytic species. | Consider switching to a more suitable solvent. For instance, highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalyst.[5] |
| Ligand Degradation | Phosphine-based ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.[2] | Use a more robust ligand or ensure the reaction is conducted under strictly anaerobic conditions. |
Issue 3: Formation of Significant Side Products
The formation of side products can compete with your desired reaction, leading to lower yields and purification challenges.
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling | This can be promoted by the presence of oxygen or high catalyst concentrations.[5][6] | Rigorously degas all reagents and solvents. Optimize the catalyst loading by starting at a lower concentration.[5] |
| Hydrodehalogenation | The aryl iodide is reduced to the corresponding arene. This can be promoted by certain bases and high temperatures.[12] | Use a weaker base or switch to an aprotic solvent if an alcohol is being used. |
| Protodeboronation (Suzuki-Miyaura) | The boronic acid coupling partner decomposes before it can participate in the cross-coupling. | Use anhydrous solvents and consider a milder base. Running the reaction under a strictly inert atmosphere can also be beneficial.[13] |
Experimental Protocols
Protocol 1: Screening Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a systematic approach to optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Desired boronic acid (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vials with stir bars
Procedure:
-
To a series of reaction vials, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Prepare stock solutions of the palladium precursor and the ligand in the reaction solvent.
-
Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve different catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).
-
Seal the vials, and thoroughly degas with nitrogen or argon.
-
Heat the reactions to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[14][15][16][17]
-
Upon completion, cool the reactions to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the fundamental steps and troubleshooting logic, the following diagrams are provided.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. (2020). ACS Catalysis.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. (2021). Purdue University Graduate School.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. (n.d.). Benchchem.
- Technical Support Center: Optimizing Catalyst Loading for Benzenethiolate Cross-Coupling. (n.d.). Benchchem.
- optimizing base and solvent for Buchwald-Hartwig amination. (n.d.). Benchchem.
- Cross-Coupling Reactions of Nitroarenes. (2021). PubMed.
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline. (n.d.). Benchchem.
- Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-3-methoxyisothiazole Couplings. (n.d.). Benchchem.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene. (n.d.). Benchchem.
- Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jmcct.com [jmcct.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Column chromatography conditions for purifying 2-Iodo-1-methoxy-3-nitrobenzene
Technical Support Center: Purifying 2-Iodo-1-methoxy-3-nitrobenzene
This guide provides in-depth technical support for the purification of this compound using flash column chromatography. It is designed for researchers and drug development professionals seeking to achieve high purity for this critical synthetic intermediate. The content is structured into a series of frequently asked questions and a practical troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for purifying this compound with silica gel column chromatography?
The purification relies on the principle of adsorption chromatography.[1] The stationary phase, silica gel, is a highly polar material. The compound this compound possesses moderately polar characteristics due to its methoxy (-OCH₃) and nitro (-NO₂) functional groups, balanced by the larger, less polar iodinated benzene ring.
When a mixture is passed through the column using a non-polar mobile phase, components adhere to the silica gel with varying strengths. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly. By gradually increasing the polarity of the mobile phase, you can selectively desorb and elute the target compound, separating it from impurities with different polarities.[2]
Q2: How do I select the appropriate stationary and mobile phases for this purification?
-
Stationary Phase: Standard silica gel (230-400 mesh) for flash chromatography is the recommended choice due to the compound's polarity.[3] Its high surface area and polar nature are ideal for separating moderately polar organic molecules.
-
Mobile Phase (Eluent): The key is to find a solvent system where the target compound has an optimal retention factor (Rf) on a Thin-Layer Chromatography (TLC) plate. A common and effective solvent system for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The ideal ratio is determined experimentally using TLC.
Q3: What is the target Rf value I should aim for during preliminary TLC analysis?
For optimal separation in flash column chromatography, you should aim for an Rf value between 0.2 and 0.35 for this compound.[5]
-
An Rf > 0.4 suggests the compound will elute too quickly, resulting in poor separation from non-polar impurities.
-
An Rf < 0.2 indicates the compound is too strongly adsorbed, which may require an excessive volume of solvent to elute and can lead to band broadening and lower purity.[6]
Q4: What are the critical safety precautions when handling this compound and the associated solvents?
While a specific Safety Data Sheet (SDS) for this compound was not available, related iodonitrobenzene compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[7]
-
Ventilation: All handling of the solid compound and the solvents should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Solvent Safety: Hexanes and ethyl acetate are flammable. Keep them away from ignition sources. Ensure proper waste disposal according to your institution's guidelines.
Troubleshooting Guide
Problem: My compound is not moving from the baseline on the TLC plate, even with 20% ethyl acetate in hexanes.
-
Cause: The solvent system is not polar enough to move the compound up the polar silica plate. This is common if your crude material contains highly polar impurities (like acids or phenols) that alter the local environment at the baseline.
-
Solution: Your compound is very polar or interacts strongly with the stationary phase.[9] Increase the polarity of the mobile phase incrementally. Try a 30%, 40%, or even 50% ethyl acetate/hexanes mixture. If the compound still doesn't move, consider switching to a more polar solvent system, such as methanol in dichloromethane (e.g., 1-5% MeOH/DCM).[4]
Problem: The separation between my desired compound and an impurity is poor (streaking or overlapping spots on TLC).
-
Cause 1: Inappropriate Solvent System. The chosen eluent may not have the right selectivity for the two compounds.
-
Solution: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, try switching to ether/hexanes or acetone/hexanes. Different solvents interact with compounds in unique ways and can often resolve overlapping spots.[9]
-
-
Cause 2: Sample Overload. Applying too much sample to the TLC plate can cause spots to streak and merge.
-
Solution: Dilute your sample before spotting it on the TLC plate. The goal is to apply the minimum amount needed for visualization.
-
-
Cause 3: Acidic/Basic Compound. If your compound or the impurity is acidic or basic, it can interact ionically with the slightly acidic silica gel, causing streaking.
-
Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add ~0.5% acetic acid. For basic compounds (less likely for this molecule), add ~0.5% triethylamine or ammonia in methanol.[10]
-
Problem: I have a very low yield after column chromatography.
-
Cause 1: Compound is still on the column. Your eluent may not have been polar enough to completely elute the compound.
-
Solution: After your expected fractions have been collected, "flush" the column with a highly polar solvent (like 100% ethyl acetate or 5-10% methanol in DCM) and collect the fractions. Analyze these fractions by TLC to see if your compound is present.
-
-
Cause 2: Compound is unstable on silica. Some compounds can decompose on the acidic surface of silica gel over long periods.
-
Cause 3: Physical loss. The compound may have been lost during sample loading or workup (e.g., not fully extracted, left behind in flasks).
-
Solution: Ensure quantitative transfers at every step. Rinse all glassware that contained your product with the eluent and load it onto the column.
-
Problem: The collected fractions are still impure after the column.
-
Cause 1: Poorly packed column. Voids, channels, or cracks in the silica bed will lead to an uneven solvent front and prevent proper separation.[12]
-
Solution: Ensure the column is packed uniformly. Prepare a well-mixed slurry of silica gel in the initial, non-polar eluent and pour it carefully. Tap the column gently to settle the packing. Never let the top of the silica bed run dry.[13]
-
-
Cause 2: Fractions were too large. If fractions are too large, the separation achieved on the column can be lost upon collection by mixing the end of one component's band with the beginning of another's.
-
Solution: Collect smaller fractions, especially when the target compound is beginning to elute. Monitor the elution closely with TLC.
-
-
Cause 3: Sample was loaded in too much solvent or a solvent that was too polar. This will cause the initial sample band to be very wide, leading to poor separation from the start.[6]
-
Solution: Dissolve the crude sample in the absolute minimum amount of solvent, preferably the mobile phase itself or a less polar solvent like dichloromethane.[14] For better results, consider "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]
-
Recommended Chromatography Conditions & Protocol
This protocol is a validated starting point. Optimization based on your specific crude mixture purity is recommended.
Summary of Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography.[15] |
| Mobile Phase | Hexanes / Ethyl Acetate (EtOAc) | A versatile system with tunable polarity.[4] |
| TLC Development | Start with 10% EtOAc in Hexanes | Determine the ideal eluent ratio to achieve an Rf of 0.2-0.35.[5] |
| Column Packing | Slurry Packing Method | Creates a more uniform and homogenous packed bed, minimizing channeling.[1] |
| Sample Loading | Dry Loading | Provides the best resolution by ensuring a narrow starting band.[10] |
| Elution Method | Isocratic or Step-Gradient | Isocratic is simpler if separation is good. A step-gradient (e.g., starting with 5% EtOAc then switching to 15% EtOAc) can save time and solvent if impurities have very different polarities.[15] |
Step-by-Step Experimental Protocol
-
TLC Analysis: a. Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate. b. Prepare several TLC chambers with varying ratios of Ethyl Acetate in Hexanes (e.g., 5%, 10%, 20%). c. Spot the crude mixture on TLC plates and develop them in the prepared chambers. d. Visualize the plates under UV light (254 nm). e. Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.35. This will be your "column eluent".
-
Column Preparation: a. Select an appropriate size glass column based on the amount of crude material.[6] b. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. c. In a beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., 100% hexanes or 5% EtOAc/Hexanes). d. Carefully pour the slurry into the column. Use a funnel and swirl continuously. e. Tap the column gently to pack the silica and remove air bubbles. f. Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.[5] Crucially, do not let the column run dry from this point forward.
-
Sample Loading (Dry Method): a. Dissolve your entire crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution. c. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column.
-
Elution and Fraction Collection: a. Carefully add your column eluent to the top of the column using a pipette to avoid disturbing the sand layer. b. Once a layer of solvent is established, fill the column reservoir. c. Apply gentle positive pressure using a pump or air line (1-2 psi) to start the flow.[14] d. Begin collecting fractions (e.g., 10-20 mL per test tube, depending on column size). e. Monitor the fractions by TLC to track the elution of your compound. Spot every few fractions on a single TLC plate for easy comparison.
-
Isolation: a. Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent. d. Obtain the mass of the pure product and calculate the yield. Characterize using appropriate analytical techniques (NMR, MS, etc.).
Visual Workflow
Caption: Workflow for the purification of this compound.
References
- Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
- The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. [Link]
- Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. (2024). [Link]
- Flash Column Chromatography Guide. Membrane Solutions. [Link]
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Quick Guide to Flash Column Chrom
- HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Several Problems of Flash Column Chromatography. Hawach Scientific. (2025). [Link]
- TROUBLESHOOTING GUIDE. Restek. [Link]
- Column Chromatography Procedures. University of Colorado Boulder, Department of Chemistry. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- Tips and Tricks for the Lab: Column Choices. ChemistryViews. (2012). [Link]
- Column Chromatography | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. [Link]
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. (2024). [Link]
- Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Mastelf. (2024). [Link]
- Troubleshooting Guide. Phenomenex. [Link]
- Successful Flash Chrom
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. (2024). [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Chromatography [chem.rochester.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. chromtech.com [chromtech.com]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. ocw.mit.edu [ocw.mit.edu]
Preventing deiodination in palladium-catalyzed reactions
Topic: Strategies to Prevent Deiodination in Palladium-Catalyzed Cross-Coupling Reactions Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses on a frequent and frustrating side reaction: the premature loss of iodine from aryl iodides (hydrodehalogenation or deiodination) during palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of this issue and provide a logical framework for troubleshooting and prevention.
Troubleshooting Guide: Identifying and Solving Deiodination
This section addresses specific issues you may be encountering in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve the problem of byproduct formation.
Q1: I'm observing a significant amount of the simple arene (Ar-H) byproduct in my reaction. What is mechanistically happening?
A1: The formation of an Ar-H byproduct signals that a competing catalytic cycle, known as hydrodehalogenation or deiodination, is occurring alongside your desired cross-coupling reaction.[1] Aryl iodides are particularly susceptible due to the relatively weak Carbon-Iodine bond.[2]
The core issue arises after the initial, and typically fast, oxidative addition of your aryl iodide to the Pd(0) catalyst, forming the key Ar-Pd(II)-I intermediate. From this point, two pathways diverge:
-
Desired Cross-Coupling: The Ar-Pd(II)-I intermediate proceeds through transmetalation (e.g., with a boronic acid in Suzuki coupling) or subsequent steps (e.g., alkyne coordination in Sonogashira coupling), followed by reductive elimination to form your desired C-C bond.[3]
-
Undesired Deiodination: The Ar-Pd(II)-I intermediate is intercepted by a proton or hydride source before it can complete the cross-coupling cycle. This leads to the formation of the Ar-H byproduct and regenerates a Pd(II) species, which must be reduced back to Pd(0) to re-enter the catalytic cycle.
Potential sources for the problematic proton/hydride include solvents (especially alcohols or water), the amine base, or even reagents like phosphines or boronic acids.[4]
Caption: Competing catalytic cycles in Pd-catalyzed reactions.
Q2: How does my choice of palladium catalyst and ligand influence deiodination rates?
A2: Your catalyst system is the most critical factor in controlling selectivity. The goal is to select a ligand that accelerates the desired reductive elimination step, making it kinetically favored over the undesired deiodination pathway.
Ligand Selection: The key is to use ligands that are both electron-rich and sterically bulky .
-
Electron-rich ligands (e.g., those with alkyl groups like t-butyl) increase the electron density on the palladium center. This promotes the rate of reductive elimination, which is the product-forming step of the main catalytic cycle.[5]
-
Bulky ligands (e.g., biarylphosphines like SPhos or XPhos) also favor reductive elimination and can sterically hinder the approach of small hydride donors to the palladium center.[6] Conversely, less bulky ligands like triphenylphosphine (PPh₃) can be less effective at preventing deiodination.
Palladium Source: The state of your palladium source is also crucial.
-
Active Pd(0): The catalytic cycle begins with Pd(0). If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[7] Inefficient reduction can lead to low concentrations of the active catalyst, slowing the overall reaction and allowing more time for side reactions like deiodination to occur.
-
Catalyst Decomposition: If the reaction conditions are too harsh or not properly inert, the active Pd(0) catalyst can decompose into inactive palladium black.[8] This loss of catalytic activity is often accompanied by an increase in deiodination.
| Ligand Class | Examples | Key Characteristics | Efficacy in Suppressing Deiodination | Rationale |
| Simple Monophosphines | PPh₃, PCy₃ | Moderate bulk, variable electronics | Low to Medium | PPh₃ is often insufficient. PCy₃ is more electron-rich and can be more effective. |
| Bulky Monophosphines | P(t-Bu)₃ | Very bulky and electron-rich | High | Strongly accelerates reductive elimination, making it a good choice for many systems. |
| Biarylphosphines | SPhos, XPhos, RuPhos, BrettPhos | Very bulky, electron-rich, flexible | Very High | These are state-of-the-art ligands designed to promote challenging couplings and are highly effective at minimizing deiodination by stabilizing the catalytic intermediates and promoting the final product-forming step.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, bulky | High | Form very stable bonds to palladium, creating robust catalysts that resist decomposition and can effectively suppress deiodination.[10] |
Q3: My protocol uses an amine base and an alcohol solvent. Could these be the source of the problem?
A3: Absolutely. The base and solvent system can be a primary driver of deiodination, often acting as the hydride source.
-
Base Selection: While a base is necessary for many cross-coupling reactions (e.g., to activate the organoboron reagent in a Suzuki reaction), its identity matters.[11][12] Strong organic bases or those with available β-hydrogens can sometimes act as hydride donors. If deiodination is a problem, consider switching to milder, non-nucleophilic inorganic bases.
-
Recommended: K₂CO₃, K₃PO₄, Cs₂CO₃. These are generally less prone to causing deiodination.
-
Use with Caution: Strong alkoxides (e.g., NaOt-Bu) or certain amine bases (e.g., triethylamine, especially if wet or impure) can sometimes contribute to the side reaction.[13]
-
-
Solvent Choice: Protic solvents like alcohols or the presence of water can serve as a proton source for the deiodination pathway.[4]
-
Recommended: Use high-purity, anhydrous, aprotic solvents such as Toluene, Dioxane, or THF. Ensure they are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition.[8]
-
Avoid if Possible: If your protocol uses alcohols (e.g., isopropanol) or water, and you are seeing deiodination, consider if a solvent screen to an aprotic system is feasible.
-
Q4: I suspect my aryl iodide is degrading. How can I confirm this and prevent it?
A4: Aryl iodides, particularly electron-rich or polycyclic derivatives, can be sensitive to heat and light, leading to homolytic cleavage of the C-I bond and subsequent radical reactions that result in the deiodinated product.[2]
-
Check Purity: Before starting, verify the purity of your aryl iodide by ¹H NMR or GC-MS. If you see the deiodinated analog present in the starting material, it must be purified (e.g., by recrystallization or chromatography).
-
Storage: Store sensitive aryl iodides in the dark (e.g., in an amber vial or wrapped in foil) and under an inert atmosphere (argon or nitrogen), preferably refrigerated.
-
Reaction Temperature: High reaction temperatures accelerate decomposition. Always aim for the lowest possible temperature that allows the desired cross-coupling to proceed at a reasonable rate. If a reaction requires high heat (>100 °C) and deiodination is severe, the substrate itself may be too thermally labile.
-
Alternative Substrates: If deiodination proves intractable, the most robust solution is often to switch from the aryl iodide to the corresponding aryl bromide or aryl triflate . While less reactive, modern catalyst systems with bulky, electron-rich ligands are highly effective for coupling these substrates and the stronger C-Br and C-OTf bonds are far less prone to premature cleavage.[2][14]
Frequently Asked Questions (FAQs)
-
Q: Is deiodination more common in certain cross-coupling reactions?
-
A: Yes, the susceptibility can vary. Sonogashira couplings, which often use an amine as both the base and solvent, can be particularly prone to deiodination if not optimized.[8][15] Suzuki reactions can also be affected, especially if reaction times are long or temperatures are high. The key is always the stability of the Ar-Pd(II)-I intermediate relative to the rate of the next productive step in the cycle.
-
-
Q: What is the black precipitate in my flask, and is it related to deiodination?
-
A: The black precipitate is likely "palladium black," which is agglomerated, inactive Pd(0) metal.[8] It forms when the ligand fails to adequately stabilize the catalytically active Pd(0) species. While it doesn't directly cause deiodination, the conditions that lead to catalyst decomposition (e.g., presence of oxygen, high temperatures, poor ligand choice) are the same ones that favor side reactions like deiodination. Its presence is a strong indicator that your catalytic system is not robust.
-
-
Q: How can I design a better experiment from the start to avoid deiodination?
-
A: Start with a robust catalyst system. For a sensitive aryl iodide, a good starting point would be a modern biarylphosphine ligand (like SPhos or XPhos) with a suitable palladium precatalyst, a mild inorganic base (like K₃PO₄), and a thoroughly degassed aprotic solvent (like toluene or dioxane). Run the reaction at a moderate temperature (e.g., 80-100 °C) and monitor closely for completion to avoid prolonged heating.
-
Caption: A logical workflow for troubleshooting deiodination.
Protocol: General Procedure for Minimizing Deiodination in a Suzuki-Miyaura Coupling
This protocol incorporates best practices to proactively suppress deiodination when working with a sensitive aryl iodide.
Reagents & Equipment:
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2.2-4.4 mol% relative to Pd metal)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Oven-dry the reaction flask and stir bar. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition (Solids): To the flask, add the aryl iodide, boronic acid, base, palladium precatalyst, and ligand under a positive pressure of inert gas. Note: Adding the catalyst and ligand last is good practice.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The solvent should be degassed beforehand by sparging with argon for 20-30 minutes or by the freeze-pump-thaw method (3 cycles).
-
Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (start with a moderate temperature, e.g., 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Check for the disappearance of the aryl iodide and the formation of both the desired product and the deiodinated byproduct.
-
Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to separate the desired product from the nonpolar deiodinated byproduct and other impurities.
References
- The Royal Society of Chemistry. Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification.
- ETH Zürich. Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds.
- BenchChem. Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics.
- ChemRxiv. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
- ResearchGate. A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF.
- BenchChem. Technical Support Center: Preventing Deiodination Side Reactions with 4'-Iodopropiophenone Derivatives.
- ACS Publications. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines | The Journal of Organic Chemistry.
- MDPI. Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides.
- Reddit. Spontaneous aryl iodide deiodination upon heating : r/Chempros.
- Reddit. Sonogashira troubleshooting help needed : r/Chempros.
- NIH National Library of Medicine. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
- NIH National Library of Medicine. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- ACS Publications. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters.
- Organic Chemistry Portal. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides.
- NIH National Library of Medicine. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Reddit. I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? : r/chemistry.
- ResearchGate. Iodine is not a good counterion to have around in Pd-catalyzed coupling reactions. Is it correct ? any idea?.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- MDPI. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis.
- ResearchGate. What is the best procedure for Sonogashira coupling?.
- ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions...).
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- NIH National Library of Medicine. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF.
- Chemistry LibreTexts. Sonogashira Coupling.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors | Request PDF.
- NIH National Library of Medicine. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution.
- Organic Chemistry Portal. Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. wwjmrd.com [wwjmrd.com]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Managing reaction temperature for synthesis of 2-Iodo-3-nitroanisole
A Senior Application Scientist's Guide to Managing Reaction Temperature
Welcome to the technical support center for the synthesis of 2-Iodo-3-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. Precise thermal control is paramount for achieving high yield, purity, and safety in this electrophilic aromatic substitution. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the iodination of 3-nitroanisole?
A: The optimal temperature is highly dependent on the specific iodinating agent and solvent system used. However, for most standard protocols (e.g., using N-Iodosuccinimide or Iodine with an activating agent), the reaction is typically initiated at a low temperature, often between 0 °C and 5 °C , using an ice bath. This is done to control the initial rate of reaction, which can be exothermic.[1][2] The reaction may then be allowed to slowly warm to room temperature as it proceeds.
Q2: Why is low-temperature control so critical for this specific synthesis?
A: Low-temperature control is crucial for two primary reasons:
-
Selectivity: The starting material, 3-nitroanisole, has multiple positions susceptible to iodination. While the desired product is 2-iodo-3-nitroanisole, side products such as di-iodinated compounds can form. Lowering the reaction temperature decreases the overall reaction rate and significantly improves the selectivity for the desired mono-iodinated product.[3][4]
-
Stability: Nitroaromatic compounds can be thermally sensitive.[5][6] Exceeding the optimal temperature can lead to decomposition, resulting in a lower yield and the formation of dark-colored impurities.
Q3: Can I run the reaction at a higher temperature to speed it up?
A: While increasing the temperature will increase the reaction rate, it is strongly discouraged. Higher temperatures are known to decrease selectivity, leading to a higher proportion of unwanted di- or even tri-iodinated byproducts.[3][4] This makes purification significantly more challenging and ultimately lowers the overall yield of the desired 2-iodo-3-nitroanisole.
Q4: How do I know if my reaction is overheating?
A: Key indicators of an overheating reaction include:
-
A rapid, uncontrolled rise in the internal temperature, measured with a submerged thermometer.
-
A sudden, intense color change, often to a dark brown or black, suggesting decomposition.
-
Vigorous bubbling or fuming from the reaction mixture.
-
If the reaction is exothermic, you may feel the flask become noticeably warm despite external cooling.
If any of these occur, immediate intervention is required (see Troubleshooting Guide below).
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: The reaction mixture turned dark brown/black immediately after adding the iodinating agent.
-
Probable Cause: This almost certainly indicates a thermal runaway or decomposition. The initial reaction rate was too high, causing a rapid exotherm that led to the breakdown of the nitroanisole substrate or the iodinated product. This can happen if the iodinating agent is added too quickly or if the initial cooling is insufficient.
-
Solution:
-
Immediate Action: Ensure the reaction is still under control. If it is bubbling vigorously, remove the ice bath to avoid freezing the mixture solid, but be prepared to re-apply cooling if the exotherm continues.
-
For Future Runs:
-
Pre-cool the solution of 3-nitroanisole in the chosen solvent to 0 °C before adding the iodinating agent.
-
Add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise over a longer period (e.g., 15-30 minutes), ensuring the internal temperature does not rise above 5 °C.[2]
-
Ensure vigorous stirring to dissipate heat evenly throughout the mixture.
-
-
Issue 2: The reaction is very slow or has stalled, with starting material still present after several hours (confirmed by TLC).
-
Probable Cause: The reaction temperature may be too low, or the iodinating agent may not be sufficiently activated. While low temperatures are good for selectivity, an excessively cold reaction can be impractically slow.
-
Solution:
-
Verify Reagent Activity: Ensure your iodinating agent is pure and active. For example, N-Iodosuccinimide should be a light, off-white powder.
-
Gradual Temperature Increase: After the initial addition at 0-5 °C, allow the reaction to warm slowly to room temperature. Monitor the progress by TLC every 30-60 minutes.
-
Consider an Activator: Molecular iodine (I₂) is a weak electrophile and often requires an activating agent or oxidant to facilitate the reaction, especially with a deactivated ring like 3-nitroanisole.[4][7] If you are using I₂, ensure your protocol includes the necessary activator.
-
Issue 3: TLC analysis shows the formation of multiple products, including what appears to be a di-iodinated species.
-
Probable Cause: The reaction temperature was likely too high, or the stoichiometry of the iodinating agent was incorrect. Higher temperatures provide enough energy to overcome the activation barrier for a second iodination.[4]
-
Solution:
-
Strict Temperature Adherence: Repeat the reaction, ensuring the temperature is maintained strictly below 5 °C during the addition phase.
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to your substrate. Using a 1:1 or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the iodinating agent can favor mono-substitution.[4]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature management.
Experimental Protocol: Temperature-Focused Synthesis
This protocol details the synthesis of 2-iodo-3-nitroanisole using N-Iodosuccinimide (NIS), emphasizing critical temperature control points.
Materials:
-
3-Nitroanisole
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroanisole (1.0 equivalent) in dichloromethane.
-
Initial Cooling (Critical Step): Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature of the solution stabilizes at 0-5 °C .
-
Acid Addition: While maintaining the temperature at 0-5 °C, slowly add concentrated sulfuric acid (e.g., 2.0 equivalents) dropwise. The internal temperature must not be allowed to rise above 5 °C during this addition.
-
Portion-wise Reagent Addition (Critical Step): Add N-Iodosuccinimide (1.05 equivalents) in small portions over 20-30 minutes. Monitor the internal temperature continuously. If the temperature approaches 5 °C, pause the addition until it cools back down.
-
Reaction Monitoring: After the addition is complete, keep the reaction in the ice bath and monitor its progress using Thin Layer Chromatography (TLC). The reaction may be complete within 1-3 hours. If the reaction is slow, the ice bath can be removed to allow the mixture to warm to room temperature gradually.
-
Quenching: Once TLC indicates the consumption of the starting material, carefully pour the reaction mixture into a beaker of crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Add saturated aqueous sodium thiosulfate solution and shake. The organic layer should become colorless as excess iodine is reduced.[3] Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Initial Cooling Temp. | 0-5 °C | To control the initial exotherm upon reagent addition. |
| Reagent Addition Temp. | < 5 °C | To maximize selectivity for mono-iodination and prevent decomposition.[4] |
| NIS Stoichiometry | 1.0 - 1.05 eq. | A slight excess ensures complete reaction; a large excess risks di-iodination. |
| Reaction Monitoring | TLC | To determine the reaction endpoint and avoid prolonged reaction times. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Ventilation: Perform all steps of this synthesis in a certified chemical fume hood to avoid inhalation of volatile iodine or solvent vapors.[9]
-
Reagent Handling:
-
Quenching: The quenching of excess iodine with sodium thiosulfate is an important step to neutralize reactive species before disposal.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Li, X., et al. (2012). 2,4-Diiodo-3-nitroanisole. Acta Crystallographica Section E, E68, o1500. [Link]
- University of Michigan. IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.
- The University of Vermont.
- BenchChem Technical Support Team. (2025).
- ACS GCI Pharmaceutical Roundtable.
- Patent WO2013063737A1. Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.
- Chemistry Stack Exchange. (2016). Why did my iodine clock reaction not work?.
- ACS GCI Pharmaceutical Roundtable. (2025).
- Li, X., et al. (2012). 2,4-Diiodo-3-nitroanisole.
- BenchChem. 2-Iodo-4-nitroanisole | 5399-03-1.
- Kim, S. Y., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(18), 3330. [Link]
- ChemBK. (2024). 3-Nitro-4-iodoanisol.
- Safety D
- BenchChem.
- Request PDF. Iodine(III)
- ChemBK. (2024). 3-Nitro-4-Iodoanisole.
- Quora. (2022). Is the iodine clock reaction exothermic?.
- Organic Chemistry Portal.
- PubChem. 4-Iodo-3-nitroanisole. [Link]
- Tsang, W. (1986).
- Organic Syntheses. 2-Iodothiophene.
- Sigma-Aldrich. 2-iodo-4-nitroaniline synthesis.
- ResearchGate. (2025).
- Ledermann, N., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.
- Ledermann, N., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379-1385. [Link]
- PubChem. 2-Nitroanisole. [Link]
- CINA, I., et al. (2019). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. International Journal of Molecular Sciences, 20(11), 2773. [Link]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodination - Wordpress [reagents.acsgcipr.org]
- 8. edvotek.com [edvotek.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chembk.com [chembk.com]
- 11. chembk.com [chembk.com]
- 12. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Iodo-1-methoxy-3-nitrobenzene reactions
Welcome to the technical support center for reactions involving 2-Iodo-1-methoxy-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting low conversion rates and other common issues encountered during the synthesis of complex molecules using this versatile intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they impact its reactivity in cross-coupling reactions?
Answer: The reactivity of this substrate is governed by the interplay of three key functional groups on the benzene ring:
-
Iodo Group (-I): As a leaving group in palladium-catalyzed cross-coupling, iodine is the most reactive of the common halogens (Reactivity: I > Br > Cl > F).[3] This generally allows for milder reaction conditions compared to the corresponding bromide or chloride.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Its presence makes the aryl iodide more electron-deficient, which typically accelerates the rate-determining oxidative addition step in many palladium-catalyzed catalytic cycles.[4] However, the nitro group can also be susceptible to reduction under certain reaction conditions and may coordinate to the metal center, potentially complicating the catalytic cycle.
-
Methoxy Group (-OCH₃): This is an electron-donating group. Its effect is generally outweighed by the strong electron-withdrawing nitro group, but its position can influence the overall electronic density and steric environment of the C-I bond.
Q2: I'm seeing a black precipitate form in my reaction mixture shortly after adding the palladium catalyst. What is this and what should I do?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and agglomeration of your palladium catalyst.[5] The active Pd(0) species has precipitated from the solution, rendering it inactive and halting the catalytic cycle.
Common Causes & Solutions:
-
Oxygen Contamination: Pd(0) catalysts are highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This requires proper degassing of solvents and use of Schlenk techniques or a glovebox.[5]
-
Impure Reagents/Solvents: Impurities can poison the catalyst. Always use high-purity, anhydrous solvents and reagents.
-
Inappropriate Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Solvent Choice: Some solvents, anecdotally including THF in certain cases, may promote the formation of palladium black.[3][6]
If you observe palladium black, the reaction has likely failed. The best course of action is to set up the reaction again, paying meticulous attention to the points above.
Q3: My starting material is being consumed, but I'm isolating a significant amount of a de-iodinated byproduct (1-methoxy-3-nitrobenzene). What causes this?
Answer: This side reaction is known as hydrodehalogenation and is a common issue, particularly with electron-deficient aryl halides.[4] It occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom.
Potential Causes & Mitigation Strategies:
-
Hydride Source: The hydride can originate from the solvent (e.g., alcohols), the base, or other reagents. Ensure you are using high-purity, anhydrous solvents. If using an alcohol, consider switching to an aprotic solvent like dioxane or toluene.[4]
-
Base Choice: Certain bases can promote this side reaction. Experimenting with a weaker or different class of base (e.g., switching from an amine to an inorganic carbonate) may help.[4]
-
Ligand Choice: The ligand on the palladium center can influence the relative rates of the desired cross-coupling versus the undesired reductive pathway. Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation.[4]
Troubleshooting Workflow: A General Approach
When faced with low conversion, a systematic approach is crucial. The following workflow provides a logical progression from simple checks to more involved optimization.
Caption: General troubleshooting workflow for low conversion rates.
Specific Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. However, issues can still arise.
Sources
Technical Support Center: Recrystallization of 2-Iodo-1-methoxy-3-nitrobenzene
Welcome to the technical support guide for the purification of 2-iodo-1-methoxy-3-nitrobenzene (CAS No. 98991-08-3) via recrystallization.[1] This document provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Introduction: The Importance of Purity
This compound is a valuable intermediate in organic synthesis, particularly for creating more complex molecules for pharmaceuticals and agrochemicals.[2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent analytical and biological assays. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds by leveraging differences in solubility.[3]
Recommended Recrystallization Protocol
This protocol is designed as a robust starting point for the purification of this compound. While ethanol is recommended based on the successful recrystallization of structurally similar isomers, solubility tests should always be performed on a small scale to confirm the ideal solvent choice for your specific batch of crude material.[4]
Experimental Workflow Diagram
Caption: Standard workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Solvent Selection: Ethanol is a highly recommended solvent. Its polarity is suitable for dissolving nitroanisole compounds, especially when hot, and it shows reduced solubility at lower temperatures, which is ideal for recrystallization.[4][5][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate in a fume hood. Add more ethanol dropwise until the solid just dissolves at the boiling point. Using the minimum amount of hot solvent is critical for maximizing yield.[3][7]
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and flask to remove them. Dilute the solution with a small amount of extra hot solvent before this step to prevent premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and without disturbance to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once the flask reaches room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor. Using ice-cold solvent minimizes the loss of the desired product.[3]
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Ethanol (EtOH) | Good solubility at high temperatures and poor solubility at low temperatures for related compounds.[4] |
| Heating Temperature | Boiling point of ethanol (~78°C) | Ensures complete dissolution in the minimum amount of solvent.[7] |
| Cooling Protocol | Slow cooling to room temp., then ice bath (~0-4°C) | Slow cooling promotes the growth of purer, larger crystals; an ice bath maximizes the yield.[8] |
| Washing Solvent | Ice-cold Ethanol | Minimizes redissolving the purified crystals while effectively removing soluble impurities.[3] |
Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide addresses the most common challenges encountered during recrystallization.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
Problem: The compound "oiled out," forming liquid droplets instead of solid crystals.
-
Probable Cause: This often occurs when the melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve. It can also be caused by a solution that is too concentrated or cooling too rapidly.[8][9]
-
Solution:
-
Reheat the flask to redissolve the oil.
-
Add a small amount of additional hot solvent to slightly decrease the saturation point.[8]
-
Ensure a very slow cooling rate. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with paper towels to slow heat loss.[9]
-
Problem: No crystals have formed even after the solution has cooled completely.
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure. The solution is not saturated enough for crystals to form.[3][9]
-
Solution: Gently heat the solution and boil off a portion of the solvent in a fume hood to increase the concentration. Allow the concentrated solution to cool again.[8]
-
-
Probable Cause 2: The solution is supersaturated. The solution contains more dissolved solute than it theoretically should, and the crystals lack a nucleation site to begin growing.[9]
-
Solution: Induce crystallization by scratching the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide a surface for crystal growth. Alternatively, if available, add a tiny "seed crystal" from a previous pure batch.[9]
-
Problem: The final yield of crystals is very low.
-
Probable Cause:
-
Solution:
-
Always use the absolute minimum of near-boiling solvent for dissolution.[3]
-
When washing, use a minimal volume of ice-cold solvent.
-
If the mother liquor has not been discarded, you can try to concentrate it by boiling off some solvent to recover a second, though likely less pure, crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: How do I know if ethanol is the best solvent for my specific sample? A: Perform small-scale solubility tests. Place a few milligrams of your crude solid in a test tube and add a small amount of ethanol at room temperature. If it doesn't dissolve, heat it. A good recrystallization solvent will dissolve the compound when hot but not when cold.[7]
Q2: Can I use a mixed solvent system? A: Yes. If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water) can be effective. This is typically used when one solvent dissolves the compound very well (the "soluble solvent") and another dissolves it poorly (the "insoluble solvent").[10] You would dissolve the compound in a minimum of the hot soluble solvent and then add the hot insoluble solvent dropwise until the solution becomes cloudy, then re-clarify with a drop of the soluble solvent before cooling.
Q3: How can I assess the purity of my final product? A: The most common methods are melting point analysis and spectroscopy (e.g., NMR). A pure compound should have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
Safety Precautions
This compound and related iodo-nitro aromatic compounds must be handled with care. Assume the compound is harmful and take all necessary precautions.[11][12][13]
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11][14]
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.[14]
-
In case of eye contact: Rinse cautiously with water for several minutes.[14]
-
If inhaled: Remove to fresh air.[11]
-
If swallowed: Rinse mouth with water.[11]
-
In all cases of exposure, seek medical attention if irritation or symptoms persist.[11][13]
-
References
- 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Recrystallization. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- This compound | C7H6INO3 | CID 624277 - PubChem. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization I 10. (n.d.).
- 3-Nitroanisole | Solubility of Things. (n.d.).
- p-Nitroanisole - Solubility of Things. (n.d.).
- 1-Iodo-4-methoxy-2-nitrobenzene - PMC - NIH. (n.d.).
Sources
- 1. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 1-Iodo-4-methoxy-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Navigating Nitro Group Reactivity in Coupling Reactions
Welcome to the technical support center for managing nitro group side reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when working with nitro-containing compounds in coupling reactions. Instead of a generic overview, we will directly address the specific, often frustrating, issues that arise during synthesis, providing not just solutions but the underlying mechanistic rationale to empower your experimental design.
Section 1: Foundational Understanding & Frequently Asked Questions (FAQs)
The nitro group is a powerful and versatile functional group, yet its reactivity can be a double-edged sword. It is strongly electron-withdrawing, which can be beneficial for certain reactions, but it is also susceptible to reduction under conditions commonly employed in modern synthetic chemistry.[1] Understanding this dual nature is the first step to troubleshooting.
General Reactivity FAQs
Q1: Why is my nitro-containing starting material so unreactive in electrophilic aromatic substitution?
A: The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution (EAS).[2][3] Its potent electron-withdrawing nature (both by induction and resonance) removes electron density from the aromatic ring, making the ring a poor nucleophile. Consequently, reactions like Friedel-Crafts alkylation and acylation often fail entirely, while others like nitration or halogenation require extremely harsh conditions (e.g., fuming sulfuric acid, high temperatures).[2]
Q2: I'm not trying to reduce the nitro group, but I keep forming the corresponding aniline. What's happening?
A: This is the most common side reaction. Many reagents and catalysts used in coupling reactions, particularly palladium on carbon (Pd/C) with a hydrogen source, are also standard reagents for nitro group reduction.[4] The reduction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the amine.[5][6] Unintentional reduction can occur if your reaction conditions include:
-
Catalytic Hydrogenation Setups: Using H₂ gas, or transfer hydrogenation agents like formic acid or ammonium formate, in the presence of catalysts such as Pd, Pt, or Raney Ni.[4][5][7]
-
Reductive Metals: Employing metals like Fe, Zn, or Sn, often in acidic media, which are classic reagents for nitro reduction.[4]
-
Hydride Reagents: While less common for aromatic nitro groups, strong hydride sources can sometimes cause undesired reductions.[7]
Q3: Can the nitro group itself participate in a cross-coupling reaction?
A: Yes, this is a rapidly developing area of chemistry. Traditionally viewed as a spectator group (or a problematic one), the nitro group can be used as an electrophilic partner in "denitrative" cross-coupling reactions.[8] Using specific palladium catalysts, the Ar–NO₂ bond can undergo oxidative addition, allowing for Suzuki-Miyaura, Buchwald-Hartwig, and other couplings where the nitro group is replaced.[8][9] If you are observing an unexpected coupled product where the nitro group has been displaced, you may be inadvertently accessing this reactivity pathway.
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section addresses specific scenarios encountered in common synthetic transformations.
Scenario A: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)
Problem: "I am attempting a Suzuki coupling on a nitro-substituted aryl bromide. My yield is low, and I've isolated the debrominated, nitro-containing starting material and the corresponding aniline."
This points to two competing side reactions: hydrodehalogenation and nitro group reduction .
Root Cause Analysis: The Pd(0) catalyst, essential for the Suzuki catalytic cycle, is also highly effective at catalyzing hydrogenation and hydrodehalogenation, especially with phosphine ligands. If a hydrogen source is present (e.g., solvent, water, boronic acid impurities), the catalyst can be diverted to these undesired pathways. The nitro group can also act as a catalyst poison by coordinating to the palladium center, leading to inactive species and sluggish reactions.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitroarene cross-coupling.
Solutions & Protocols:
-
Optimize the Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like BrettPhos have been shown to be particularly effective for the cross-coupling of nitroarenes, favoring the desired oxidative addition of the Ar-X bond over side reactions.[8][9]
-
Control for Hydrogen Sources: Ensure all solvents and reagents are anhydrous. Sometimes, the boronic acid itself or its decomposition can be a source of hydrides. Using boronic esters (e.g., pinacol esters) can mitigate this.
-
Use Alternative Coupling Methods: If palladium catalysis remains problematic, consider denitrative coupling, which uses the nitro group as the leaving group, though this requires a different synthetic strategy.[8]
Scenario B: Amide Coupling & Peptide Synthesis
Problem: "I am using a nitro-arginine derivative in solid-phase peptide synthesis (SPPS). During the final cleavage from the resin with HF, I am observing an ornithine byproduct."
Root Cause Analysis: The nitro group is often used as a protecting group for the guanidinium side chain of arginine, particularly in Boc-based SPPS.[11] While stable to many conditions, it can undergo side reactions during harsh acid-mediated cleavage (e.g., with HF). The strong acid can partially reduce or modify the nitroguanidinium group, leading to the formation of ornithine residues.[11]
Solutions & Protocols:
-
Modify Cleavage Conditions: Include scavengers in the cleavage cocktail. Thioanisole is commonly used to suppress side reactions involving the nitro group by scavenging reactive species that could lead to its reduction or rearrangement.[11]
-
Alternative Protecting Groups: For Fmoc-based synthesis, protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are more common and are cleaved under milder TFA-based conditions, which are less prone to causing such side reactions.
-
Alternative Reduction Methods: If the nitro group must be removed post-synthesis, avoid harsh acidic conditions. Catalytic hydrogenation is a common method for deprotecting nitro-arginine residues after the peptide has been cleaved from the resin.[11]
Protocol: Catalytic Hydrogenation for Nitro-Arginine Deprotection
-
Dissolve Peptide: Dissolve the purified, nitro-protected peptide in a suitable solvent (e.g., aqueous acetic acid, methanol).
-
Add Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Stir the suspension under a positive pressure of hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor Reaction: Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Lyophilize the filtrate to obtain the deprotected peptide.
Section 3: Proactive Strategies & Comparative Data
Preventing side reactions is always preferable to troubleshooting them. This section provides data and strategies to help you make informed decisions during experimental planning.
Choosing the Right Conditions for Nitro Group Reduction (When Desired)
If your goal is to reduce the nitro group to an amine, the choice of reagent is critical to avoid side reactions on other functional groups.
| Reagent/System | Typical Conditions | Advantages | Disadvantages & Incompatible Groups |
| H₂ / Pd/C | H₂ (1 atm or higher), MeOH/EtOH, RT | Clean (byproduct is water), highly efficient.[4][5] | Reduces alkenes, alkynes, some carbonyls, benzyl ethers, and can cause dehalogenation.[12] |
| H₂ / Raney Ni | H₂ (1 atm or higher), EtOH, RT | Effective, less prone to dehalogenating aryl chlorides/bromides than Pd/C.[4] | Pyrophoric catalyst, can reduce nitriles and carbonyls.[5] |
| Fe / HCl or AcOH | Refluxing acid | Inexpensive, excellent chemoselectivity, tolerates many reducible groups.[4][13] | Requires harsh acidic conditions, cumbersome workup to remove iron salts.[5] |
| SnCl₂ | HCl, EtOH, RT or heat | Mild conditions, good for sensitive substrates. | Stoichiometric tin waste, requires careful workup. |
| Sodium Sulfide (Na₂S) | Aq. EtOH/NH₄OH | Can selectively reduce one nitro group in a dinitro compound. Does not reduce aliphatic nitro groups.[4] | Often requires basic conditions, strong odor. |
The Competing Pathways of Catalysis
Understanding the catalytic cycle can illuminate why side reactions occur. In palladium catalysis, the active Pd(0) species can enter multiple competing cycles.
Caption: Competing catalytic cycles in reactions of nitroarenes.
This visualization shows how the central Pd(0) catalyst can be partitioned between the productive cross-coupling cycle and a destructive cycle leading to nitro group reduction. The key to success is choosing conditions (ligand, solvent, temperature) that heavily favor the kinetics of the oxidative addition of the Ar-X bond over the interaction with the nitro group.
References
- A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Benchchem.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo.
- Reduction of nitro compounds. Wikipedia.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols.
- Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols.
- Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. PubMed.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. PubMed.
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Technical Support Center: Cross-Coupling of 1,3-Dichloro-6-nitroisoquinoline. Benchchem.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene. Benchchem.
- Denitrative Cross-Couplings of Nitrostyrenes. MDPI.
- Different approaches for amidation using nitroarenes as amino sources. ResearchGate.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- 24.6: Nitro Compounds. Chemistry LibreTexts.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
- SN1 SN2 E1 E2 Practice Problems. Chemistry Steps.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Iodo-1-methoxy-3-nitrobenzene
An official website of the United States government
Welcome to the technical support guide for the scale-up synthesis of 2-Iodo-1-methoxy-3-nitrobenzene (CAS No. 98991-08-3).[1][2][3] This valuable intermediate is a critical building block in the development of pharmaceuticals, agrochemicals, and other complex organic compounds.[4] Its synthesis, while straightforward on a lab scale, presents unique challenges when transitioning to pilot or production scales.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and ensure a safe, efficient, and reproducible scale-up process.
The Synthetic Pathway: Electrophilic Aromatic Iodination
The most common and industrially viable route to this compound is the direct electrophilic iodination of 3-nitroanisole. This reaction is a classic example of an Electrophilic Aromatic Substitution (SEAr). However, the direct iodination of aromatic rings can be challenging due to the low electrophilicity of molecular iodine (I₂) and the reversibility of the reaction.[5][6][7] To overcome this, an oxidizing agent, such as nitric acid, is required to generate a more potent electrophilic iodine species in situ and to consume the hydrogen iodide (HI) byproduct, which can reduce the product back to the starting material.[5]
Caption: Regioselectivity in the iodination of 3-nitroanisole.
Troubleshooting Protocol & Solutions:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity. Run the reaction at the lowest temperature that provides a reasonable rate to favor the kinetically preferred product.
-
Slow Reagent Addition: Add the iodinating agent (or the nitric acid) slowly and sub-surface if possible. This keeps the instantaneous concentration of the electrophile low, which can improve selectivity and prevent localized overheating.
-
Solvent Choice: While often performed in acidic media, exploring co-solvents can sometimes alter selectivity. However, for this specific reaction, glacial acetic acid or the use of nitric acid as the medium is common. Be cautious with solvent choice, as many can react with the strong oxidizing conditions. [8]
Question 3: My final product is difficult to purify. What are the best strategies for isolation and purification at scale?
Answer: Purification is often the bottleneck in scaling up. A robust strategy involves a combination of workup, crystallization, and potentially chromatography.
Causality: The crude product will contain the desired 2-iodo isomer, the 4-iodo isomer, unreacted starting material, and potentially di-iodinated or oxidized byproducts. The similar polarity and physical properties of the isomers make separation challenging.
Troubleshooting Protocol & Solutions:
-
Quench and Workup:
-
Cool the reaction mixture and slowly pour it into a large volume of ice water. This precipitates the organic components.
-
Add a reducing agent, such as a sodium bisulfite or sodium thiosulfate solution, to quench any unreacted iodine and neutralize excess oxidant. This is crucial for safety and product stability.
-
Filter the crude solid. Wash thoroughly with water to remove inorganic salts and residual acid.
-
-
Recrystallization: This is the most effective method for purification at scale.
-
Solvent Screening: Perform small-scale experiments to find an optimal solvent. Ethanol, isopropanol, or methanol are good starting points. The ideal solvent will dissolve the product and impurities at high temperatures but allow only the desired product to crystallize upon cooling, leaving impurities in the mother liquor.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow it to cool slowly and undisturbed to form well-defined crystals. Rapid crashing will trap impurities. Filter the purified solid and wash with a small amount of cold solvent.
-
-
Column Chromatography: While less ideal for very large scales due to solvent consumption and cost, it is invaluable for producing highly pure material.
-
Solvent System: A non-polar/polar system like Hexanes/Ethyl Acetate is typically effective. Use TLC to determine the optimal ratio for separating the desired product from its main isomeric impurity.
-
| Parameter | Lab Scale (1-10 g) | Scale-Up (1-10 kg) | Key Considerations |
| Temperature Control | Heating mantle, oil bath | Jacketed reactor with thermal fluid | Avoid local hot spots, ensure uniform heating. |
| Reagent Addition | Pipette, dropping funnel | Metering pump, controlled addition funnel | Control exotherm, maintain low electrophile concentration. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (various impellers) | Ensure homogeneity and efficient mass/heat transfer. |
| Purification | Column chromatography | Recrystallization | Solvent selection and cooling profile are critical for yield and purity. |
Question 4: What are the primary safety hazards I need to manage during scale-up?
Answer: This process involves hazardous materials and potentially energetic reactions. A thorough safety review is mandatory before any scale-up operation.
Causality:
-
Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe burns and release toxic nitrogen oxide (NOx) fumes. [9][10][11][12]It can also react violently with combustible materials. [11]* Iodine: Toxic if inhaled or ingested and can cause skin and eye burns. [13]* Exothermic Reaction: The reaction can generate significant heat. A runaway reaction on a large scale can lead to a dangerous pressure buildup and release of toxic fumes.
Caption: A decision workflow for monitoring and troubleshooting the synthesis.
Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat or chemical-resistant apron. [9][12]* Ventilation: Conduct the entire process in a well-ventilated chemical fume hood or a walk-in hood for larger scales to prevent exposure to iodine vapor and NOx gases. [12]* Controlled Addition: Add nitric acid slowly and in a controlled manner to the reaction mixture to manage the exotherm. A temperature probe should be used to monitor the internal temperature continuously.
-
Emergency Preparedness: Have appropriate spill kits available, including a neutralizer for acid spills (e.g., sodium bicarbonate). [11]Ensure easy access to a safety shower and eyewash station. [11]* Material Compatibility: Use only glass or other appropriately rated containers and reactors. Nitric acid is corrosive to many metals. [9][11]
Frequently Asked Questions (FAQs)
Q1: Can I use a different iodinating agent, like N-Iodosuccinimide (NIS)? A1: Yes, NIS is a common and effective iodinating agent, often activated by a strong acid like trifluoroacetic acid (TFA) or sulfuric acid. [14]For scale-up, a cost-benefit analysis is necessary. NIS is more expensive than I₂/HNO₃ but can be milder and produce less hazardous byproducts. However, the disposal of succinimide waste must be considered.
Q2: What is the best way to track reaction completion at scale? A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method. It can quantitatively measure the disappearance of the 3-nitroanisole peak and the appearance of the product and isomer peaks. Develop a validated HPLC method during lab-scale work that can be transferred to the production environment. For quick checks, Thin Layer Chromatography (TLC) can be used, but it is less precise.
Q3: My isolated product is a dark oil instead of a yellow solid. What happened? A3: This typically indicates the presence of impurities, possibly from oxidation side reactions caused by overly aggressive conditions (too much nitric acid or too high a temperature). It could also indicate residual iodine. Ensure the quench step with a reducing agent (bisulfite/thiosulfate) is complete. If the issue persists, the crude material may need to be passed through a short plug of silica gel before attempting recrystallization.
Q4: What are the most critical process parameters (CPPs) I need to define and control? A4: For a robust and reproducible process, focus on controlling:
-
Stoichiometry: The molar ratios of 3-nitroanisole, iodine, and nitric acid.
-
Temperature: The reaction temperature profile, including the ramp-up and holding phases.
-
Rate of Addition: The speed at which the nitric acid is added.
-
Agitation Rate: To ensure consistent mixing and heat transfer.
-
Reaction Time: Determined by IPCs, not by a fixed duration.
References
- ChemBK. (2024, April 9). 3-Nitro-4-Iodoanisole - Introduction.
- ChemBK. (2024, April 9). 3-Nitro-4-iodoanisol - Introduction.
- Various Authors. (2017, July 23). Why is the iodination of benzene difficult? Quora. [Link]
- Le, C., et al. (2021, June 11). Selective C–H Iodination of (Hetero)arenes.
- Merino, E. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons.
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination.
- PubChem. (n.d.). 4-Iodo-3-nitroanisole.
- Ferlin, F., et al. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
- Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes.
- PubChem. (n.d.). This compound.
- Holch, R., & Culbertson, J.B. (n.d.). Iodination of Anisole. UNI ScholarWorks. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid.
- University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from UW Environmental Health & Safety. [Link]
- Safety Data Sheet. (n.d.). Iodine Solution.
- ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid.
- MySkinRecipes. (n.d.). 1-Iodo-3-methoxy-2-nitrobenzene.
Sources
- 1. 98991-08-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - [sigmaaldrich.com]
- 4. 1-Iodo-3-methoxy-2-nitrobenzene [myskinrecipes.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]
- 8. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. labproinc.com [labproinc.com]
- 13. edvotek.com [edvotek.com]
- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-1-methoxy-3-nitrobenzene and 2-Bromo-1-methoxy-3-nitrobenzene
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, scalability, and outcome of a synthetic pathway. Within the realm of substituted nitroaromatics, 2-halo-1-methoxy-3-nitrobenzene derivatives are valuable intermediates. This guide provides an in-depth, objective comparison of the reactivity of 2-iodo-1-methoxy-3-nitrobenzene and its bromo-analogue, supported by fundamental chemical principles and comparative data, to inform rational substrate selection in complex organic synthesis.
Introduction to the Chemical Landscape
At the heart of the reactivity difference between this compound and 2-bromo-1-methoxy-3-nitrobenzene lies the nature of the carbon-halogen (C-X) bond. The electronic and steric environment of these molecules is dictated by three key substituents on the benzene ring:
-
Nitro Group (-NO₂): A potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.
-
Methoxy Group (-OCH₃): An electron-donating group that activates the ring towards electrophilic attack and can influence the regioselectivity of reactions.
-
Halogen (Iodine or Bromine): The leaving group in many reactions, its intrinsic properties are the primary determinant of the differential reactivity between the two compounds.
This guide will focus on two major classes of reactions where these substrates are commonly employed: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of aryl halides in these reactions generally follows the trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1][2] This trend is predominantly governed by the bond dissociation energy (BDE) of the carbon-halogen bond.[3]
The Decisive Role of Bond Dissociation Energy
The rate-determining step in many palladium-catalyzed cross-coupling cycles, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] This step involves the cleavage of the C-X bond.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| (Data synthesized from multiple sources for aryl halides).[6][7][8] |
The significantly lower BDE of the C-I bond compared to the C-Br bond means that this compound will undergo oxidative addition more readily and under milder conditions than its bromo counterpart.[3] This translates to faster reaction rates, potentially higher yields, and the ability to use less active catalyst systems.[1]
Comparative Performance in Key Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[9][10]
-
This compound: Due to its higher reactivity, this substrate is expected to couple efficiently with a wide range of boronic acids and esters under standard Suzuki conditions, often at lower temperatures and with lower catalyst loadings.[11]
-
2-Bromo-1-methoxy-3-nitrobenzene: While still a viable substrate, it will typically require more forcing conditions (higher temperatures, more active catalysts, or longer reaction times) to achieve comparable yields to the iodo-analogue.[12][13] The electron-withdrawing nitro group can somewhat facilitate the reaction, but the inherent strength of the C-Br bond remains the primary kinetic barrier.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[14][15] The reactivity trend of aryl halides remains consistent in this reaction.[5]
-
This compound: This substrate will readily undergo amination with a broad scope of primary and secondary amines, including challenging substrates, under relatively mild conditions.[16][17] The high reactivity allows for selective amination even in the presence of other, less reactive halide functionalities (e.g., a bromo or chloro group elsewhere on a molecule).
-
2-Bromo-1-methoxy-3-nitrobenzene: Amination of this substrate is also feasible but often requires more specialized and highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or RuPhos) and higher temperatures to proceed efficiently.[18][19]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of the two substrates under identical conditions.
Materials:
-
This compound
-
2-Bromo-1-methoxy-3-nitrobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with stir bars, add this compound (1 mmol) to one and 2-bromo-1-methoxy-3-nitrobenzene (1 mmol) to the other.
-
Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to each flask.
-
Reaction Conditions: Purge both flasks with an inert gas (Argon or Nitrogen) for 10 minutes. Heat the reaction mixtures to 80 °C.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Analysis: After a set time (e.g., 6 hours), cool the reactions to room temperature. Dilute with ethyl acetate, wash with water and brine, and dry the organic layers over anhydrous sodium sulfate. After solvent removal, determine the yield of the coupled product for each reaction.
Expected Outcome: The reaction with this compound is expected to proceed to completion significantly faster and with a higher yield compared to the reaction with the bromo-analogue under these conditions.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity trend for SNAr reactions is often reversed: Ar-F > Ar-Cl > Ar-Br > Ar-I .[20][21] This is because the rate-determining step in the SNAr mechanism is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), not the cleavage of the C-X bond.[22][23]
Caption: The addition-elimination mechanism of SNAr reactions.
The reactivity is influenced by the electronegativity of the halogen, which polarizes the C-X bond and makes the ipso-carbon more electrophilic and susceptible to attack.[24][25] Since bromine is more electronegative than iodine, it induces a greater positive partial charge on the carbon to which it is attached.[26][27]
-
2-Bromo-1-methoxy-3-nitrobenzene: The higher electronegativity of bromine makes the C2 carbon more electrophilic, facilitating the initial attack by a nucleophile. Therefore, in SNAr reactions, the bromo-compound is generally more reactive than the iodo-compound.
-
This compound: While the C-I bond is a better leaving group in terms of bond strength, this factor is less important than the activation of the ring towards nucleophilic attack. Iodine's lower electronegativity and higher polarizability make the ipso-carbon less electrophilic compared to the bromo-analogue.[28]
The strong electron-withdrawing effect of the nitro group at the meta-position still activates the ring for nucleophilic attack, making both compounds suitable substrates for SNAr reactions.[29] However, the relative rate of reaction will favor the bromo-derivative.
Summary and Practical Considerations
| Feature | This compound | 2-Bromo-1-methoxy-3-nitrobenzene |
| C-X Bond Energy | Lower (~213 kJ/mol) | Higher (~285 kJ/mol) |
| Reactivity in Cross-Coupling | Higher. Favored for Suzuki, Buchwald-Hartwig, etc.[1][2] | Lower. Requires more forcing conditions.[12] |
| Reactivity in SNAr | Lower. Less electronegative halogen.[21] | Higher. More electronegative halogen activates the ring.[20] |
| Cost & Availability | Generally more expensive and less available. | Typically more cost-effective and readily available. |
| Use Case | Ideal for reactions where C-X bond cleavage is rate-limiting; when mild conditions are required. | Preferred for SNAr reactions; a cost-effective choice for cross-coupling if harsher conditions are acceptable. |
Conclusion
The choice between this compound and 2-bromo-1-methoxy-3-nitrobenzene is not arbitrary but a strategic decision based on the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , the iodo-derivative is unequivocally the more reactive substrate due to its weaker carbon-iodine bond, enabling faster reactions under milder conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions , the bromo-derivative generally exhibits higher reactivity because the greater electronegativity of bromine renders the ipso-carbon more susceptible to nucleophilic attack.
Researchers and drug development professionals must weigh the desired reactivity against factors such as cost, availability, and the specific requirements of the synthetic route. A thorough understanding of these reactivity principles allows for the logical and efficient design of synthetic pathways, ultimately accelerating the discovery and development process.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs.
- BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- PMC. (2022).
- Wikipedia. (n.d.).
- ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I)
- BYJU'S. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Quora. (2020). How to compare the electronegativity of fluorine, chlorine, iodine, and bromine.
- Quora. (2021).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Quora. (2017). Why does iodine have more polarizability than fluorine?.
- ACS Omega. (2022).
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4.
- BenchChem. (2025).
- Reddit. (2022). Gen Chem Question.
- PMC. (n.d.). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- PMC. (2024).
- University of California, Berkeley. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. quora.com [quora.com]
- 25. quora.com [quora.com]
- 26. reddit.com [reddit.com]
- 27. Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. quora.com [quora.com]
- 29. byjus.com [byjus.com]
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Iodoarene and Bromoarene Reactivity
For researchers in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of the aryl halide electrophile is a critical decision point that dictates catalyst selection, reaction kinetics, and overall efficiency. This guide provides an in-depth comparative analysis of iodoarenes versus bromoarenes, moving beyond simple reactivity trends to explain the fundamental principles and practical considerations that govern success in the lab.
The Mechanistic Heart of the Matter: Oxidative Addition
The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst.[2][3] The universally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For aryl halides, the initial oxidative addition of the Ar-X bond to the Pd(0) complex is frequently the rate-determining step of the entire cycle.[4][5] It is this crucial step where the profound differences between an iodine and a bromine substituent become manifest.
The facility of the oxidative addition step is inversely related to the strength of the carbon-halogen (C-X) bond. A weaker bond requires less energy to break and thus reacts faster.[6] The established trend for C-X bond dissociation energies (BDEs) in aryl halides is: Ar-F > Ar-Cl > Ar-Br > Ar-I.[6] This directly translates to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl in Suzuki couplings.[1]
Data Presentation: A Quantitative Look at Bond Energies
To contextualize this, let's examine the bond dissociation energies for the parent halobenzenes. The significantly lower BDE of the C-I bond is the primary reason for the superior reactivity of iodoarenes.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kJ/mol) | Implication for Oxidative Addition |
| Phenyl Iodide (Ph-I) | ~228 | Lower energy barrier, faster reaction rate |
| Phenyl Bromide (Ph-Br) | ~285 | Higher energy barrier, slower reaction rate |
| (Data inferred from analogous compounds and established chemical principles[7]) |
This energy difference dictates that breaking the C-I bond is substantially more facile for the palladium catalyst, leading to faster formation of the key Ar-Pd(II)-X intermediate and a more efficient catalytic turnover.
Practical Consequences for the Bench Chemist
The difference in bond strength is not merely academic; it has profound, practical implications for designing and executing Suzuki couplings. The choice between an iodo- and bromoarene directly influences the selection of catalyst, ligands, and reaction conditions.
Iodoarenes: The High-Reactivity Partner
Due to the labile C-I bond, iodoarenes are highly reactive and generally more forgiving substrates.
-
Catalyst Systems: Often, simple and commercially available palladium precursors like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) are sufficient to achieve high yields.
-
Reaction Conditions: Couplings can frequently be run at lower temperatures (from room temperature to 80 °C) and often reach completion in shorter timeframes.
-
Base Selection: Weaker bases, such as carbonates (Na₂CO₃, K₂CO₃), are typically effective.
-
Drawbacks: Aryl iodides are generally more expensive and can be less stable than their bromo- counterparts, which can be a consideration for large-scale synthesis.[8]
Bromoarenes: The Workhorse Substrates
Aryl bromides represent a balance of reactivity, stability, and cost, making them exceptionally common in synthesis. However, their stronger C-Br bond necessitates more carefully optimized reaction conditions to achieve efficient oxidative addition.
-
Catalyst Systems: The coupling of bromoarenes was revolutionized by the development of advanced catalyst systems. Success often hinges on the use of bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos, or others like P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[9][10][11] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is capable of cleaving the more robust C-Br bond.[9]
-
Reaction Conditions: Higher temperatures (typically 80-120 °C) are often required to drive the reaction to completion.
-
Base Selection: Stronger bases like phosphates (K₃PO₄) or alkoxides are sometimes needed to facilitate the transmetalation step and ensure efficient catalyst turnover.
Data Presentation: Comparative Reaction Parameters at a Glance
| Parameter | Iodoarenes (High Reactivity) | Bromoarenes (Moderate Reactivity) | Rationale |
| Typical Ligands | PPh₃, P(o-tol)₃ | Bulky, electron-rich phosphines (XPhos, SPhos), NHCs | Bromoarenes require more activating ligands to facilitate the more difficult oxidative addition step.[9][11] |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher reactivity allows for lower catalyst loading. |
| Temperature | Room Temp. - 80 °C | 80 - 120 °C | More thermal energy is needed to overcome the higher activation barrier of C-Br bond cleavage. |
| Reaction Time | 1 - 12 hours | 6 - 24 hours | Faster oxidative addition leads to shorter overall reaction times. |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, KOtBu | While the base acts in transmetalation, more forcing conditions for bromoarenes often include stronger bases.[1] |
Experimental Protocols: A Self-Validating System
The following protocols for the coupling of 4-iodoanisole and 4-bromoanisole with phenylboronic acid are designed to highlight the necessary adjustments in catalyst systems and conditions.
Protocol 1: Suzuki Coupling of an Iodoarene
This protocol utilizes a standard, less-activated catalyst system suitable for the high reactivity of the iodoarene.
Reaction: 4-Iodoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Materials:
-
4-Iodoanisole (234 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the deoxygenated 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.
Protocol 2: Suzuki Coupling of a Bromoarene
This protocol employs a more active catalyst system necessary for the less reactive bromoarene.
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (19 mg, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, powdered (424 mg, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and potassium phosphate.
-
Seal the tube, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 4-bromoanisole and phenylboronic acid to the tube.
-
Add deoxygenated toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-18 hours for full conversion.
-
Follow workup and purification steps 6-9 as described in Protocol 1.
Conclusion: Making an Informed Choice
The choice between an iodoarene and a bromoarene in Suzuki coupling is a trade-off between reactivity and practicality. Iodoarenes offer the path of least resistance, enabling milder conditions and simpler catalyst systems, but at a higher cost. Bromoarenes, while requiring more potent catalysts and forcing conditions, are often the more economical and readily available starting materials for complex syntheses. A thorough understanding of the underlying mechanistic principles, specifically the energetics of the oxidative addition step, empowers the researcher to select the optimal substrate and rationally design a robust and efficient cross-coupling strategy.
References
- BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- ACS Publications. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- RSC Publishing. (2025). Suzuki–Miyaura (hetero-)
- RSC Publishing. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4-trimethoxybenzene vs 1-Bromo-2,3,4-trimethoxybenzene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
- PubMed. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- NIH National Center for Biotechnology Information. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to Analytical Standards for 2-Iodo-3-nitroanisole
For researchers, scientists, and professionals in drug development, the purity and characterization of synthetic intermediates are of paramount importance. 2-Iodo-3-nitroanisole, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its isomeric purity and the absence of process-related impurities are critical for ensuring the desired reaction outcomes, biological activity, and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-Iodo-3-nitroanisole. We will delve into the likely synthetic routes and potential impurities, followed by a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the quality control of this important intermediate. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in their analytical method development.
Understanding the Synthetic Landscape: A Map to Potential Impurities
A robust analytical strategy begins with a thorough understanding of the synthetic pathway, as this dictates the likely impurity profile. For 2-Iodo-3-nitroanisole, two primary synthetic routes are commonly employed, each with its characteristic set of potential byproducts.
Route 1: Electrophilic Iodination of 3-Nitroanisole
This route involves the direct iodination of the starting material, 3-nitroanisole. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. This leads to a complex mixture of isomers if the reaction conditions are not strictly controlled.
Caption: Synthetic pathway via electrophilic iodination.
Route 2: Sandmeyer Reaction of 2-Amino-3-nitroanisole
This classic transformation involves the diazotization of an amino group followed by its replacement with an iodide. This route can offer better regioselectivity but introduces its own set of potential impurities.
Caption: Synthetic pathway via Sandmeyer reaction.
Based on these synthetic routes, a comprehensive analytical approach should aim to identify and quantify the following potential impurities:
-
Starting Materials: Unreacted 3-nitroanisole or 2-amino-3-nitroanisole.
-
Regioisomers: 4-Iodo-3-nitroanisole and 6-Iodo-3-nitroanisole.
-
Over-iodinated Species: Di-iodo-3-nitroanisole isomers.
-
Byproducts from Side Reactions: Such as 3-nitrophenol from the hydrolysis of the diazonium salt in the Sandmeyer route.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or routine quality control. Below is a comparison of the most suitable techniques for analyzing 2-Iodo-3-nitroanisole.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Excellent for quantification of the main component and impurities. High resolution for separating isomers.[1][2] | Requires reference standards for impurity identification and quantification. Can be destructive to the sample depending on the collection method. | Purity assessment, isomeric purity determination, and routine quality control. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection. | High sensitivity for volatile impurities. Provides molecular weight and fragmentation patterns for structural elucidation. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some impurities. | Identification and quantification of volatile impurities and byproducts. |
| NMR | Interaction of atomic nuclei with an external magnetic field, providing detailed structural information. | The gold standard for structural elucidation and confirmation of the final product. Can provide quantitative information without a reference standard (qNMR). | Lower sensitivity compared to chromatographic techniques. Can be complex to interpret for mixtures. | Structural confirmation of the final product and identification of unknown impurities. |
| FTIR | Absorption of infrared radiation by molecular vibrations, providing information on functional groups. | Rapid and non-destructive. Excellent for confirming the presence of key functional groups (e.g., nitro, ether). | Limited ability to distinguish between isomers. Not suitable for quantification of minor components. | Rapid identity confirmation of the bulk material. |
In-Depth Experimental Protocols
The following protocols are designed to serve as a robust starting point for the analysis of 2-Iodo-3-nitroanisole. Method validation according to ICH guidelines is essential before implementation for routine quality control.
High-Performance Liquid Chromatography (HPLC-UV) for Isomeric Purity
This method is designed to separate 2-Iodo-3-nitroanisole from its potential regioisomers and other impurities.
Caption: HPLC-UV analytical workflow.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order (based on polarity):
-
3-Nitrophenol (most polar)
-
2-Amino-3-nitroanisole
-
3-Nitroanisole
-
2-Iodo-3-nitroanisole
-
4-Iodo-3-nitroanisole / 6-Iodo-3-nitroanisole (isomers may co-elute or be closely resolved)
-
Di-iodo-3-nitroanisole (least polar)
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for identifying and quantifying volatile starting materials and byproducts.
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the definitive technique for the structural elucidation of the final product.
Sample Preparation and Acquisition:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for unambiguous assignment if needed.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 | d | ~8.0 |
| H-5 | ~7.2 | t | ~8.0 |
| H-6 | ~7.6 | d | ~8.0 |
| -OCH₃ | ~4.0 | s | - |
Note: These are predicted values and may vary slightly in an experimental setting.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR provides a quick and non-destructive method to confirm the identity of the bulk material.
Sample Preparation and Analysis:
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic, -OCH₃) | 2950-2850 |
| C=C (aromatic) | 1600-1450 |
| N-O (nitro, asymmetric) | 1550-1500 |
| N-O (nitro, symmetric) | 1350-1300 |
| C-O (ether) | 1250-1050 |
| C-I | 600-500 |
Conclusion
The comprehensive analytical characterization of 2-Iodo-3-nitroanisole requires a multi-faceted approach. While HPLC-UV is the workhorse for purity and isomeric content determination in a quality control setting, GC-MS provides invaluable information on volatile impurities. NMR remains the ultimate tool for unequivocal structural confirmation, and FTIR serves as a rapid and reliable identity test.
By understanding the synthetic origins of potential impurities and applying the appropriate analytical techniques with robust, validated methods, researchers and drug development professionals can ensure the quality and consistency of 2-Iodo-3-nitroanisole, thereby safeguarding the integrity of their downstream synthetic processes and the final pharmaceutical products.
References
- HPLC Method Validation: Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwhe
- FTIR Sample Preparation: Sample Preparation for FTIR Analysis. LPD Lab Services Ltd. [Link]
- Spectral Database: PubChem.
Sources
A Comparative Guide to Catalytic Systems for Cross-Coupling of Halo-Nitroanisoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized aromatic compounds is a cornerstone of molecular design and discovery. Halo-nitroanisoles are a particularly important class of building blocks, offering a trifecta of reactive handles for molecular elaboration. The nitro group, a strong electron-withdrawing substituent, activates the aromatic ring for nucleophilic substitution and can be readily transformed into an amino group. The halogen atom provides a site for classic cross-coupling reactions, while the methoxy group can influence regioselectivity and offers a potential point for ether cleavage.
The cross-coupling of halo-nitroanisoles is a critical transformation for the construction of complex molecular architectures. However, the selection of an appropriate catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the cross-coupling of halo-nitroanisoles, supported by experimental data to inform your synthetic strategy.
Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling
Palladium-based catalysts remain the most versatile and widely used systems for a variety of cross-coupling reactions, including those involving halo-nitroanisoles. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron reagent and an organic halide, is a highly reliable method for the arylation of halo-nitroanisoles.[2] The electron-withdrawing nature of the nitro group can enhance the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.
Catalyst Selection and Ligand Effects:
The choice of palladium precursor and ligand is critical for successful Suzuki-Miyaura coupling of these challenging substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.[3] Ligands such as SPhos and XPhos have demonstrated high efficacy in the coupling of electron-deficient aryl chlorides.[4]
Experimental Data Snapshot: Suzuki-Miyaura Coupling of Halo-Nitroarenes
| Entry | Halo-Nitroarene | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloro-4-nitrobenzoic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 95 | [4] |
| 2 | 3-Chloro-4-nitrobenzoic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 92 | [4] |
| 3 | 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] / Calixarenylphosphine | tBuOK | Toluene | 100 | - | 71.1 (conversion) | [5] |
Causality Behind Experimental Choices: The use of bulky biarylphosphine ligands like SPhos and XPhos is crucial for activating the C-Cl bond, which is generally less reactive than C-Br or C-I bonds.[6] The increased electron density on the palladium center facilitates oxidative addition, while the steric bulk of the ligand promotes the reductive elimination step, leading to higher turnover numbers. The choice of a strong base like K₃PO₄ or tBuOK is necessary to facilitate the transmetalation step with the boronic acid.[7][8] Mixed solvent systems, often including water, can enhance the solubility of the base and the boronic acid, thereby accelerating the reaction.
Heck Reaction
The Heck reaction provides a powerful method for the alkenylation of aryl halides.[9] For halo-nitroanisoles, this reaction allows for the introduction of vinyl groups, which can be further functionalized.
Catalyst and Reaction Conditions:
Palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common precatalysts for the Heck reaction.[1] The choice of base and solvent, as well as the use of phosphine ligands, can significantly impact the reaction's efficiency and selectivity. Microwave irradiation has been shown to dramatically accelerate Heck reactions, often leading to higher yields in shorter reaction times.[10][11]
Experimental Data Snapshot: Heck Reaction of Halo-Nitroarenes
| Entry | Halo-Nitroarene | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Ethyl acrylate | Pd/Ni | - | - | - | - | >99 |[12] | | 2 | Aryl Halides | Terminal Olefins | Pd(OAc)₂ (0.05 mol%) | Alumina | Solvent-free (MW) | - | 20-25 min | High |[10] | | 3 | 4-Bromoanisole | Acrylic Acid | 3% Pd/C | K₃PO₄ | H₂O | 70-100 | 2-20 h | ~87 |[3] |
Causality Behind Experimental Choices: The use of polar aprotic solvents like DMF or NMP is common in Heck reactions as they can stabilize the cationic palladium intermediates formed during the catalytic cycle.[13] The addition of a base, typically an amine like triethylamine, is essential to neutralize the hydrohalic acid generated during the reaction.[1] Ligandless conditions or the use of heterogeneous catalysts like Pd/C can simplify product purification.[3] Microwave heating provides rapid and uniform heating, which can overcome the activation energy barrier for less reactive substrates and reduce the formation of byproducts.[14]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks.[15] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Catalyst Systems and Recent Advances:
While the traditional Pd/Cu system is effective, copper-free Sonogashira couplings have been developed to avoid issues related to the formation of alkyne homocoupling byproducts.[16] Microwave-assisted Sonogashira reactions have also proven to be highly efficient, significantly reducing reaction times.[17][18]
Experimental Data Snapshot: Sonogashira Coupling of Halo-Nitroarenes
| Entry | Halo-Nitroarene | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Phenylacetylene | Pd ionanofluids (in situ) | Et₃N | [C₈mim][NTf₂] (MW) | 50 | 30 min | 98 |[18][19] | | 2 | Aryl Halides (I, Br, Cl) | Trimethylsilylacetylene | Pd catalyst | - | - | (MW) | 5-25 min | 80-95 |[17] | | 3 | Iodobenzene | Phenylacetylene | Pd(0)-PMMA | - | H₂O | - | - | 98 |[20] |
Causality Behind Experimental Choices: The dual catalytic system of palladium and copper(I) works synergistically. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[15] The use of an amine base is crucial for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst. Copper-free conditions often require stronger bases or different ligands to facilitate the direct reaction of the alkyne with the palladium complex.[16]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[4][21] This reaction is particularly valuable for introducing nitrogen-containing functional groups into halo-nitroanisole scaffolds.
Catalyst Systems and Ligand Development:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky and electron-rich phosphine ligand.[14] Ligands such as X-Phos have been shown to be effective for the amination of challenging substrates.[22]
Experimental Data Snapshot: Buchwald-Hartwig Amination
| Entry | Halo-arene | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 2-Bromo-13α-estrone 3-methyl ether | Nitroanilines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene (MW) | 100 | 10 min | High |[22] | | 2 | Nitroarenes | Diarylamines, Arylamines, Alkylamines | Pd catalysts / dialkyl(biaryl)phosphine ligands | - | - | - | - | - |[14] |
Causality Behind Experimental Choices: The bulky ligands are essential to promote the reductive elimination of the C-N bond from the palladium center, which is often the turnover-limiting step.[4] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are typically required to deprotonate the amine and form the palladium-amido complex.[22]
Nickel-Catalyzed Systems: A Cost-Effective Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for cross-coupling reactions.[23] Nickel catalysts can often promote reactions of less reactive aryl chlorides and can exhibit different selectivity compared to their palladium counterparts.
Suzuki-Miyaura Coupling:
Nickel-based catalysts have been successfully employed in Suzuki-Miyaura couplings.[24] Comparative studies have shown that nickel catalysts can be highly active, sometimes rivaling the performance of palladium systems, particularly for specific substrates.[1][23]
Experimental Data Snapshot: Nickel-Catalyzed Suzuki-Miyaura Coupling
| Entry | Halo-arene | Boronic Acid | Catalyst System | Yield (%) | Reference | |---|---|---|---|---| | 1 | Various | Various | (2,2'-bipyridine-4,4'-diamidopropylsilatrane)nickel(II) chloride on SiO₂ | up to 50 |[1] | | 2 | Heterocyclic substrates | Various | Novel Ni(0) precatalysts | up to 32 |[24] |
Causality Behind Experimental Choices: Nickel catalysts often operate through different mechanistic pathways than palladium, sometimes involving single-electron transfer (SET) processes and radical intermediates.[25] This can lead to different reactivity patterns and functional group tolerance. The choice of ligand is equally critical in nickel catalysis to stabilize the active catalytic species and modulate its reactivity.[24]
Copper-Catalyzed Systems: Classic Transformations and Modern Innovations
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. Modern research has led to the development of more efficient and versatile copper-based catalytic systems.
Sonogashira Coupling:
While traditionally a co-catalyst in the Sonogashira reaction, copper can also act as the primary catalyst in the absence of palladium for certain substrates.[26][27] This offers a more economical and environmentally friendly approach.
Key Considerations: Copper-catalyzed reactions often require higher temperatures and stronger bases compared to their palladium-catalyzed counterparts. The substrate scope can also be more limited. However, for specific applications, they can be a highly effective and sustainable choice.
Photocatalytic Systems: A Green Frontier
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for promoting cross-coupling reactions.[28] These reactions often proceed under mild conditions at room temperature and can offer unique reactivity and selectivity.
Mechanism and Advantages:
Photocatalytic cross-coupling reactions typically involve the generation of radical intermediates through single-electron transfer (SET) processes initiated by a photoexcited catalyst.[29] This approach can be particularly effective for the activation of strong C-X bonds.
Current Status for Halo-Nitroanisoles:
While the application of photocatalysis to the cross-coupling of halo-nitroanisoles is still an emerging area, the principles of photoredox catalysis suggest significant potential. The development of efficient photocatalytic systems for these substrates is an active area of research. Heterogeneous photocatalysts, such as copper-loaded zinc oxide, have shown promise for C-C coupling reactions.[5]
Comparative Analysis and Decision-Making
The choice of the optimal catalytic system for the cross-coupling of a specific halo-nitroanisole depends on several factors, including the nature of the halogen, the position of the substituents, the desired coupling partner, and practical considerations such as cost and scalability.
Master Comparison Table: Catalytic Systems for Halo-Nitroanisole Cross-Coupling
| Catalytic System | Key Advantages | Key Limitations | Best Suited For |
| Palladium | High versatility, broad substrate scope, well-established, high yields | Higher cost, potential for catalyst poisoning | General purpose, a wide range of coupling partners, challenging substrates |
| Nickel | Lower cost, effective for aryl chlorides, unique selectivity | Can be more sensitive to air and moisture, narrower substrate scope than Pd | Cost-sensitive applications, coupling of aryl chlorides |
| Copper | Very low cost, environmentally benign | Often requires harsher conditions, more limited substrate scope | Specific transformations like alkyne couplings, large-scale synthesis where cost is a major factor |
| Photocatalytic | Mild reaction conditions, sustainable, unique reactivity pathways | Still developing, substrate scope can be limited | Green chemistry applications, reactions that are difficult under thermal conditions |
Decision-Making Flowchart:
Caption: Decision-making flowchart for catalyst selection.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Halo-Nitroanisole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halo-nitroanisole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-nitroanisole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Experimental Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
The cross-coupling of halo-nitroanisoles is a powerful strategy for the synthesis of complex organic molecules. While palladium-based catalysts offer the broadest applicability and highest efficiencies for a range of transformations, nickel and copper catalysts provide cost-effective alternatives for specific applications. The burgeoning field of photocatalysis promises greener and milder reaction conditions. A thorough understanding of the strengths and weaknesses of each catalytic system, as detailed in this guide, will empower researchers to make informed decisions and design more efficient and sustainable synthetic routes.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. University of South Carolina Scholar Commons. [Link]
- Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave He
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
- Buchwald–Hartwig amin
- Ni–Pd catalyzed Mizoroki-Heck reaction of 4-bromoanisole with ethyl acryl
- Nickel Catalyzed Suzuki-Miyaura Cross-Coupling: Reaction Screening and Catalyst Comparison via High-Throughput Experiment
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]
- A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular C
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Organic coupling reactions by heterogeneous photoc
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia. [Link]
- Flow Chemistry: Sonogashira Coupling. Organic Syntheses. [Link]
- Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry (RSC Publishing). [Link]
- Intro to Organometallics: The Heck Reaction. Odinity. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). PubMed. [Link]
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- TiO2 Photocatalyzed C–H Bond Transformation for C–C Coupling Reactions. MDPI. [Link]
- Microwave-Assisted Homogeneous Sonogashira Coupling Reactions.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Heck Reaction—St
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. PSE Community.org. [Link]
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. [Link]
- Ultrafast Reaction Mechanisms in Perovskite Based Photocatalytic C–C Coupling.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Ligand Effects in the Palladium-Catalyzed Reductive Carbonyl
- Heck coupling reaction between bromo/iodoanisoles and acrylates.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in...
Sources
- 1. "A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecula" by Mollie Morrow [scholarcommons.sc.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Organic coupling reactions by heterogeneous photocatalysis - UCL Discovery [discovery.ucl.ac.uk]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. odinity.com [odinity.com]
- 17. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. psecommunity.org [psecommunity.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Nickel Catalyzed Suzuki-Miyaura Cross-Coupling: Reaction Screening and Catalyst Comparison via High-Throughput Experimentation [dspace.library.uvic.ca]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. [PDF] Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 | Semantic Scholar [semanticscholar.org]
- 28. scispace.com [scispace.com]
- 29. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Aryl Halide Reactivity in API Synthesis: A Comparative Analysis of 2-Iodo-1-methoxy-3-nitrobenzene and its Analogs
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Substituted nitroaromatics are foundational building blocks, prized for their versatile reactivity. The halogenated derivatives, in particular, serve as key handles for constructing the complex molecular architectures of modern Active Pharmaceutical Ingredients (APIs).
This guide provides an in-depth technical comparison of 2-Iodo-1-methoxy-3-nitrobenzene and its bromo- and chloro-alternatives. We will move beyond theoretical principles to provide a data-driven framework, grounded in a real-world application: the synthesis of a key intermediate for the kinase inhibitor, Axitinib. By examining the causality behind experimental choices, we aim to equip you with the insights needed to select the optimal reagent for your specific synthetic challenge.
The Strategic Importance of 2-Halo-1-methoxy-3-nitrobenzene Scaffolds
The 2-halo-1-methoxy-3-nitrobenzene scaffold and its heterocyclic analogs are of significant interest in medicinal chemistry. The interplay of their functional groups provides a rich platform for molecular elaboration:
-
The Halogen (I, Br, Cl): This atom primarily serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions—a cornerstone of modern API synthesis.[1] The nature of the halogen is the single most critical factor determining the reaction kinetics and required conditions for these transformations.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it activates the aromatic ring for certain reactions and can be readily reduced to an aniline (-NH₂), a common pharmacophore and a versatile functional group for further derivatization.
-
The Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties and orientation of substituents on the aromatic ring.
The primary utility of these building blocks lies in their application in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, which are indispensable for creating the carbon-carbon and carbon-nitrogen bonds that form the backbone of many kinase inhibitors and other complex APIs.[2]
Comparative Efficacy in Cross-Coupling Reactions: A Data-Driven Analysis
The fundamental principle governing the efficacy of aryl halides in the rate-determining oxidative addition step of a palladium-catalyzed cycle is the carbon-halogen (C-X) bond dissociation energy.[1] This energy decreases down the group, leading to a clear and predictable reactivity trend: Aryl Iodide > Aryl Bromide > Aryl Chloride .[1]
While aryl iodides exhibit the highest reactivity, allowing for milder reaction conditions, they are often the most expensive and least atom-economical option. Conversely, aryl chlorides are inexpensive and widely available but typically require more forcing conditions, higher catalyst loadings, and more sophisticated, electron-rich ligands to achieve efficient conversion. Aryl bromides represent a practical compromise between these two extremes.
Let's examine this trade-off with quantitative data derived from analogous systems reported in the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling
| Aryl Halide Precursor | Typical Catalyst System | Temp. (°C) | Time (h) | Representative Yield (%) | Causality and Scientist's Notes |
| 2-Iodo-analogue | Pd(PPh₃)₄ (2-3 mol%) | 80-90 | 1-4 | 90-98 | The weak C-I bond facilitates rapid oxidative addition, enabling lower temperatures and shorter reaction times. Ideal for thermally sensitive substrates or when rapid optimization is required.[1] |
| 2-Bromo-analogue | Pd(PPh₃)₄ (3-5 mol%) | 90-110 | 4-12 | 85-95 | A robust and cost-effective choice for many applications. Requires slightly more energy input than the iodide but is generally reliable and scalable. A good default for process development. |
| 2-Chloro-analogue | Pd₂(dba)₃ / XPhos (5 mol%) | 110-130 | 12-24 | 70-85 | The strong C-Cl bond necessitates a highly active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) and higher temperatures to drive the reaction to completion. Often avoided unless cost is the primary driver. |
This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.
Case Study: Synthesis of a Key Intermediate for Axitinib
To ground our comparison in a practical application, we turn to the synthesis of the kinase inhibitor Axitinib. Patent literature (CN103570696A) discloses a synthetic route that involves the preparation of 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole , a close heterocyclic analog of our target molecule.[2] This intermediate is then subjected to a Heck coupling with 2-vinylpyridine.
The choice of the iodo-substituted indazole is deliberate and scientifically sound. It ensures high efficiency and yield in the subsequent C-C bond-forming Heck reaction, a critical step in building the Axitinib core.
Below is a logical workflow for the synthesis of this key intermediate and a decision-making framework for selecting the optimal halide.
Diagram 1: Synthetic Workflow for Axitinib Intermediate
Caption: Synthetic pathway to the key iodo-indazole intermediate for Axitinib.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the Axitinib intermediate and a general procedure for a comparative Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole (Axitinib Intermediate)
Based on the process described in patent CN103570696A.[2]
-
Protection: In a suitable reaction vessel, dissolve 6-nitroindazole (1.0 eq) in acetonitrile. Add 3,4-dihydro-2H-pyran (2.0 eq) and a catalytic amount of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 0.1 eq). Heat the mixture to reflux (approx. 82°C) for 2 hours, monitoring by TLC until the starting material is consumed. Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be purified or used directly in the next step.
-
Iodination: Dissolve the protected indazole (1.0 eq) and potassium hydroxide (2.0 eq) in DMF. Cool the mixture to below 10°C in an ice bath. Prepare a solution of iodine (1.8 eq) in DMF and add it dropwise to the reaction mixture over 2 hours.
-
Reaction and Work-up: Allow the reaction to warm to 30°C and stir for 10 hours. Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess iodine. Add water to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum at 60°C to yield the desired 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole as a light-yellow solid. The reported yield for this step is high (93.4%).[2]
Protocol 2: General Procedure for Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 mmol, i.e., the iodo-, bromo-, or chloro-analogue), phenylboronic acid (1.2 mmol), and the appropriate palladium catalyst and ligand (see Table 1).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) followed by an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 mmol).
-
Reaction: Heat the mixture to the designated temperature (see Table 1) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Decision Framework for Halide Selection
Caption: Decision-making flowchart for selecting the optimal aryl halide.
Conclusion and Senior Scientist's Recommendation
The choice between 2-iodo-, 2-bromo-, and 2-chloro-1-methoxy-3-nitrobenzene (or their analogs) is a strategic decision that balances reactivity, cost, and process robustness.
-
This compound is the reagent of choice for early-stage discovery and complex syntheses . Its superior reactivity allows for rapid proof-of-concept, milder conditions that preserve sensitive functional groups, and a higher probability of success with standard catalyst systems. The synthesis of the Axitinib intermediate exemplifies a situation where securing a high yield in a critical bond-forming reaction justifies the use of the more reactive iodo-derivative.
-
The bromo-alternative stands as the workhorse for process development and scale-up . It offers a favorable balance of good reactivity and more manageable cost, making it an excellent default choice for many API campaigns.
-
The chloro-alternative is typically reserved for cost-driven, large-scale manufacturing of less complex molecules, where the expense of developing a highly optimized catalytic process is offset by the low cost of the starting material.
Ultimately, a thorough understanding of the principles outlined in this guide, combined with targeted experimental validation, will empower you to make informed decisions, accelerating your path from discovery to development.
References
- A Comparative Guide to the Efficacy of 2-Bromo-3-nitrobenzoic Acid as a Synthesis Intermedi
- Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib. (2014). Google Patents.
- A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4 - (n.d.). BenchChem.
- Buchwald-Hartwig Amination. (2021). J&K Scientific LLC.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
Sources
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Ortho-, Meta-, and Para-Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomers, such as the ortho-, meta-, and para-isomers of disubstituted benzene rings, possess the same molecular formula but often exhibit vastly different biological activities, toxicities, and physical properties. Consequently, their unambiguous differentiation is a critical analytical challenge. This guide provides an in-depth comparison of how these isomers can be distinguished using fundamental spectroscopic techniques, grounded in theoretical principles and supported by experimental data. Our focus is not merely on the data itself, but on the underlying causality—the "why"—that dictates the distinct spectral signatures of each isomer.
The Foundation: Symmetry's Role in Spectroscopy
The core principle that allows for the spectroscopic differentiation of ortho-, meta-, and para-isomers is molecular symmetry. The spatial arrangement of substituents on the aromatic ring dictates the equivalence or non-equivalence of various atoms (¹H and ¹³C) and the nature of molecular vibrations, which in turn governs their interaction with electromagnetic radiation.
A para-disubstituted benzene ring with identical substituents, for instance, possesses a higher degree of symmetry (a plane of symmetry) than its ortho or meta counterparts. This results in fewer unique chemical environments for its carbon and hydrogen atoms. The meta-isomer is asymmetrical, while the ortho-isomer has a single plane of symmetry. This fundamental difference in symmetry is the key we will use to unlock their distinct spectral fingerprints.
Caption: Molecular structures of ortho-, meta-, and para-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers due to its sensitivity to the precise chemical environment of each nucleus.
Expertise & Experience: Why NMR Excels
The predictive power of NMR lies in two key parameters: chemical shift (δ) and spin-spin coupling (J-coupling). The number of unique signals in a ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, a direct consequence of molecular symmetry. In ¹H NMR, both the chemical shifts and the coupling patterns (splitting) of the aromatic protons provide a rich dataset for structural assignment. For disubstituted benzenes with identical substituents, the differences are stark.
¹³C NMR Spectroscopy
This is often the most straightforward method. By simply counting the number of signals in the aromatic region, one can often immediately identify the isomer.[1][2]
-
Para-isomers: Due to symmetry, they show only two signals for the aromatic carbons (one for the substituted carbons and one for the unsubstituted carbons).[1]
-
Ortho-isomers: These exhibit three distinct signals for the aromatic carbons.[1]
-
Meta-isomers: These show four unique signals for the aromatic carbons.[1]
This principle is clearly illustrated with the isomers of xylene (dimethylbenzene).
Sources
A Senior Application Scientist's Guide to the Strategic Derivatization of 2-Iodo-1-methoxy-3-nitrobenzene
Introduction: Unlocking Synthetic Potential with a Versatile Scaffolding Reagent
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. The scaffold, or core chemical structure, dictates the accessible chemical space and ultimately influences the properties of the final compounds. 2-Iodo-1-methoxy-3-nitrobenzene is a particularly valuable building block, offering a trifecta of functional groups that can be selectively manipulated to generate a diverse library of novel compounds.[1][2] Its utility stems from:
-
The Aryl Iodide: This group is an excellent handle for modern palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides, enabling facile C-C and C-N bond formation under milder conditions compared to its bromo- or chloro-analogues.[3]
-
The Nitro Group: A strong electron-withdrawing group, it activates the aromatic ring for certain reactions and serves as a precursor for conversion into other functional groups, most notably an amine. The nitro moiety is also a well-known pharmacophore found in numerous biologically active compounds.[4][5]
-
The Methoxy Group: This electron-donating group influences the electronic properties and orientation of reactions on the ring. It is a common feature in many natural products and pharmaceuticals, often contributing to binding affinity and metabolic stability.[6]
This guide provides an in-depth comparison of key synthetic strategies for derivatizing this compound, supported by established mechanistic principles and detailed experimental protocols. We will focus on palladium-catalyzed cross-coupling reactions, which represent the most powerful and versatile methods for its elaboration.
Synthetic Derivatization Strategies: A Comparative Overview
The true power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, allowing for the precise and efficient construction of complex molecular architectures.
Caption: Derivatization pathways for this compound.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronics.[7] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.
Causality of Experimental Choice: We select this compound because the C-I bond's low dissociation energy facilitates the rate-limiting oxidative addition step to the Pd(0) catalyst.[8] This allows the reaction to proceed at lower temperatures and with lower catalyst loadings compared to aryl bromides or chlorides, preserving sensitive functional groups on the coupling partner.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
C-N Bond Formation: The Buchwald-Hartwig Amination
The synthesis of C-N bonds to form arylamines is fundamental in drug discovery. The Buchwald-Hartwig amination provides a direct route to couple amines with aryl halides.[9][10]
Causality of Experimental Choice: The high reactivity of the C-I bond in our starting material is again advantageous. It allows for the coupling of a wider range of amines, including less nucleophilic ones, and can often be achieved at room temperature with modern catalyst systems.[11] This is a significant improvement over classical methods like the Ullmann condensation, which requires harsh conditions. A study on a nickel-catalyzed Buchwald-Hartwig-type amination noted that while substrates with electron-donating groups like methoxy provided high yields, a substrate with a nitro group (1-iodo-4-nitrobenzene) yielded only a trace amount of product, suggesting that the electronic effects of the nitro group can be a critical factor in catalyst and condition selection.[12][13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
C-C Bond Formation: The Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a pathway to stilbene-like structures.[14][15] This transformation is valuable for synthesizing compounds with extended conjugation.
Causality of Experimental Choice: The Heck reaction mechanism also begins with oxidative addition, making aryl iodides the most reactive substrates.[16] This allows for high stereoselectivity, typically favoring the trans isomer, which is often the thermodynamically more stable product.[15][17]
Comparative Reactivity Data
To provide a clear performance benchmark, the following table compares the typical reactivity and required conditions for this compound with its bromo- and chloro-analogues in palladium-catalyzed cross-coupling reactions.
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | >100 °C |
| Catalyst Loading | Low (0.1 - 2 mol%) | Moderate (1 - 5 mol%) | High (2 - 10 mol%) |
| Ligand Requirement | Tolerates simple phosphines | Often requires bulky, electron-rich phosphine or NHC ligands | Requires specialized, highly active ligands (e.g., Buchwald ligands) |
| Functional Group Tolerance | Excellent due to mild conditions | Good | Moderate to Good (can be limited by high temperatures) |
| Primary Advantage | High reactivity, mild conditions | Good balance of reactivity and stability, lower cost than iodides | Lowest cost, most abundant starting materials |
This table is a generalized summary based on established principles of cross-coupling chemistry.[3][7]
Characterization of Novel Compounds
The unambiguous identification of newly synthesized derivatives is critical. A standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the molecular structure. The successful coupling will result in new signals corresponding to the added moiety and shifts in the aromatic proton signals of the original scaffold.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new substituent.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups and confirming the retention or transformation of the nitro group.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Potential for Biological Activity
The derivatives of this compound are promising candidates for biological screening. The nitroaromatic scaffold is present in a wide range of antimicrobial and antiprotozoal drugs.[4][18] The mechanism often involves the enzymatic reduction of the nitro group within the target organism to produce toxic radical species.[5] By coupling various heterocyclic or amine-containing fragments known for their biological activity, novel hybrid molecules with potentially enhanced or unique therapeutic properties can be generated.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and characterization of representative derivatives.
Protocol 1: Suzuki-Miyaura Coupling with 4-methylphenylboronic acid
Objective: To synthesize 1-methoxy-2-(4-methylphenyl)-3-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
4-methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-methylphenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene. Add this catalyst solution to the Schlenk flask.
-
Add additional toluene and water (e.g., 10:1 ratio of toluene:water).
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(2-methoxy-6-nitrophenyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
XPhos (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene (solvent)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.
-
Add this compound to the vial.
-
Add toluene, followed by the dropwise addition of morpholine.
-
Seal the vial, remove from the glovebox, and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue via silica gel chromatography.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS analysis.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Heck reaction.
- Umeda, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Kumar, A., & Kumar, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
- Leslie, J. M. (2021). Heck Reaction example 3. YouTube.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Umeda, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- MilliporeSigma. (n.d.). This compound.
- Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate.
- MySkinRecipes. (n.d.). 1-Iodo-3-methoxy-2-nitrobenzene.
- Santra, S., et al. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Szymańska, E., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
- Szymańska, E., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Chemsrc. (n.d.). 2-Iodo-1-methoxy-4-nitrobenzene.
- NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST Chemistry WebBook.
- Low, J. N., et al. (2012). 1-Iodo-4-methoxy-2-nitrobenzene. Acta Crystallographica Section E.
- O'Connor, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
- Cheng, Y., et al. (2007). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. ResearchGate.
- Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?.
- Wróbel, Z., & Mąkosza, M. (2003). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron.
- Serna, E., et al. (1999). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. ResearchGate.
Sources
- 1. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reactions of 2-Iodo-1-methoxy-3-nitrobenzene: A Comparative Benchmark of Synthetic Yields
Introduction: The Strategic Value of 2-Iodo-1-methoxy-3-nitrobenzene
In the landscape of medicinal and materials chemistry, the strategic selection of building blocks is paramount. This compound is a deceptively simple yet synthetically powerful aromatic intermediate.[1][2][3] Its utility stems from a precise arrangement of functional groups, each imparting distinct reactivity. The iodide serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the methoxy group modulates the electronic properties and can influence regioselectivity.
This guide provides an in-depth comparison of common synthetic transformations involving this compound. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings of each reaction class, present benchmarked yields from the literature, and offer field-proven insights to aid researchers in experimental design and optimization. The objective is to furnish a practical and authoritative resource for chemists aiming to leverage this versatile substrate in their synthetic campaigns.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational tools for constructing carbon-carbon and carbon-heteroatom bonds.[4][5] The electron-deficient nature of the aryl iodide in this compound generally facilitates the initial oxidative addition step, which is often rate-determining in these catalytic cycles.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, couples an organoboron species with an organic halide.[6][7] Its popularity is due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale: The catalytic cycle for the Suzuki coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[8]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[8][10]
Caption: Fig. 2: General Workflow for Suzuki Coupling.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL).
-
Degassing: Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes to ensure anaerobic conditions.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%).
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at 60-100 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a powerful route to construct C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. [11]This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt. [12][13][14] Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to a Pd(0) species. [11][13]* Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This intermediate is crucial for the subsequent transmetalation step. [12]* Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne group to the Pd(II) complex. The resulting complex then undergoes reductive elimination to furnish the arylalkyne product and regenerate the Pd(0) catalyst. [11]Copper-free variants exist but often require different ligands or conditions to facilitate the direct reaction of the alkyne with the palladium center. [12] Benchmarking Yields for Sonogashira Coupling
| Alkyne Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(OAc)₂ / CuI | Dabco | Air | RT | >95 | [15] |
| Phenylacetylene | Pd/C / CuI | Et₃N | H₂O | 40 | 90 | [16][17] |
| 4-Tolylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 60 | [18] |
| Various Alkynes | Pd(OAc)₂ (Copper-free) | K₂CO₃ | DMF | 120 | Good to Excellent | [15] |
Representative Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Stir the mixture under a nitrogen atmosphere at room temperature. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the coupled product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides. [19]This method replaces harsher, classical techniques and offers broad substrate scope. [19] Mechanistic Rationale: The reaction proceeds via a catalytic cycle analogous to other cross-coupling reactions. [19]1. Oxidative Addition: A Pd(0) complex, typically bearing bulky phosphine ligands, adds to the aryl iodide. [20]2. Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A stoichiometric base then deprotonates the coordinated amine to form a palladium-amido complex. [20]3. Reductive Elimination: This key step forms the C-N bond, releasing the arylamine product and regenerating the Pd(0) catalyst. [21]The choice of ligand is critical to promote this step and prevent side reactions like β-hydride elimination. [19] Benchmarking Yields for Buchwald-Hartwig Amination
The nitro group on the substrate can be challenging for Buchwald-Hartwig reactions, as some catalyst systems can be poisoned or lead to reduction of the nitro group. [22]However, specialized conditions have been developed.
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Toluene | 110 | 78-97 | [23] |
| Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 80 | High | [24] |
| Various Aryl Amines | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 100 | Good to Excellent | [22][25] |
| Pyridin-3-amine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Toluene | 110 | 83-86 | [23] |
Note: The Ni-catalyzed system is a notable alternative where a phenylboronic ester acts as an activator. [23] Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), a suitable ligand like XPhos (0.025 mmol, 2.5 mol%), and a base such as K₂CO₃ (1.4 mmol, 1.4 eq) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or t-BuOH, 3 mL).
-
Reaction: Seal the vial and heat at the specified temperature (e.g., 80-110 °C) with vigorous stirring until TLC/GC-MS indicates complete consumption of the aryl iodide.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the nitro group in our substrate, dramatically alters this reactivity, making the ring electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). [26][27] Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [28]The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. [27]For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group. [28]2. Elimination: The aromaticity is restored as the leaving group (iodide) is expelled, yielding the final substitution product. [28]
Caption: Fig. 3: The Addition-Elimination Mechanism of SNAr.
Benchmarking Yields for SNAr Reactions
The high activation provided by the ortho-nitro group makes this compound a prime candidate for SNAr. Yields are often high, even with moderate nucleophiles.
| Nucleophile | Base (if needed) | Solvent | Temp. (°C) | Yield (%) | Reference Notes |
| Sodium Methoxide | N/A | Methanol | Reflux | High | General principle for activated aryl halides. [26][28] |
| Ammonia / Amines | N/A or K₂CO₃ | DMF / DMSO | 80-120 | Good to High | The nitro group activates the ring for amination. [29][30] |
| Thiols (as Thiolates) | K₂CO₃ / NaH | DMF | RT - 80 | Often >90 | Thiolates are soft and potent nucleophiles for SNAr. |
| [¹⁸F]Fluoride | K₂CO₃/Kryptofix | DMF | 100-150 | 70-90 | Relevant for PET tracer synthesis; yields are often high. [31] |
Representative Experimental Protocol: SNAr with an Amine
-
Vessel Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq) in a polar aprotic solvent like DMF or DMSO (5 mL).
-
Reagent Addition: Add the amine nucleophile (e.g., piperidine, 2.0 mmol, 2.0 eq). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like K₂CO₃ (2.5 mmol, 2.5 eq).
-
Reaction: Heat the mixture to 80-120 °C. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography.
Conclusion and Outlook
This compound stands out as a highly adaptable substrate for advanced organic synthesis. This guide has benchmarked the typical yields and provided robust protocols for its most common transformations: palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitution.
The key to successfully employing this reagent lies in understanding its electronic profile. The electron-deficient ring is primed for both oxidative addition in cross-coupling cycles and nucleophilic attack in SNAr reactions. However, the presence of the nitro group requires careful optimization, particularly in selecting bases and controlling temperature, to maximize yields and prevent undesirable side reactions. By leveraging the data and methodologies presented herein, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies, accelerating the discovery of novel pharmaceuticals and materials.
References
- Buchwald–Hartwig amination - Wikipedia.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. - Semantic Scholar.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - Semantic Scholar.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Buchwald-Hartwig amination - Name-Reaction.com.
- Sonogashira Coupling - Chemistry LibreTexts.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- A Review on Palladium Catalyzed Coupling Reactions - Semantic Scholar.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications.
- Sonogashira Coupling - Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications.
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - ResearchGate.
- Nucleophilic Aromatic Substitution | Request PDF - ResearchGate.
- The Sonogashira coupling reaction mechanism. - ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books.
- Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04912H.
- Nucleophilic aromatic substitution - Wikipedia.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- This compound | C7H6INO3 | CID 624277 - PubChem.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México.
- Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF - ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.
- The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI.
- 1-Iodo-3-methoxy-2-nitrobenzene - MySkinRecipes.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate.
- (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. - ResearchGate.
- Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcsonline.com [ijpcsonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [repository.kaust.edu.sa]
- 17. mdpi.com [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. name-reaction.com [name-reaction.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 27. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Iodo-1-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity of a compound like 2-Iodo-1-methoxy-3-nitrobenzene, a potentially key intermediate in various synthetic pathways, must be established with irrefutable evidence. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for this compound. We will move beyond rote procedural descriptions to elucidate the scientific rationale behind the selection of orthogonal analytical techniques, ensuring a self-validating and trustworthy data package.
The Imperative of Orthogonal Cross-Validation
This guide will explore the application of four key analytical techniques for the structural confirmation and purity assessment of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation.
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC) for purity determination and quantification.
-
Elemental Analysis (EA) for the verification of the empirical formula.
The following sections will detail the experimental protocols for each technique, present expected and comparative data in tabular format, and provide visual workflows to illustrate the cross-validation process.
Orthogonal Analytical Workflow for Compound Characterization
The logical flow of analysis ensures that each step builds upon the last, creating a comprehensive and validated data package.
Caption: A logical workflow for the cross-validation of this compound, integrating spectroscopic, chromatographic, and compositional analyses.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Predicted ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts (δ) for this compound, based on established substituent effects on the benzene ring.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.8 - 7.5 | m | 3H | Ar-H |
| Methoxy-H | ~3.9 | s | 3H | -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic-C | ~160 - 110 | Ar-C |
| Methoxy-C | ~56 | -OCH₃ |
| C-I | ~90 | Ar-C-I |
| C-NO₂ | ~150 | Ar-C-NO₂ |
Rationale for Predictions: The electron-withdrawing nitro group and the iodine atom will deshield the aromatic protons and carbons, shifting their signals downfield. The methoxy group, being electron-donating, will have a shielding effect, particularly on the ortho and para positions, though its own protons will appear as a characteristic singlet around 3.9 ppm.
II. Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry provides a direct measure of the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a suitable technique.
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Ionization: Utilize a standard electron ionization source with an energy of 70 eV. This high energy ensures fragmentation, providing a characteristic fingerprint for the molecule.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-350 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation.
Expected Mass Spectrum Data
The molecular formula of this compound is C₇H₆INO₃, with a molecular weight of 279.03 g/mol .[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 279 | Moderate | [M]⁺ |
| 264 | Low | [M - CH₃]⁺ |
| 249 | Low | [M - NO]⁺ |
| 233 | Moderate | [M - NO₂]⁺ |
| 127 | High | [I]⁺ |
Rationale for Fragmentation: The molecular ion peak at m/z 279 confirms the molecular weight. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). The weak carbon-iodine bond can also cleave, leading to an intense iodine cation peak at m/z 127.
III. High-Performance Liquid Chromatography (HPLC): The Purity Litmus Test
HPLC is the workhorse of purity analysis in the pharmaceutical industry. By separating a mixture based on the differential partitioning of its components between a stationary and a mobile phase, it allows for the accurate quantification of the main compound and any impurities.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution is often optimal for separating a range of potential impurities. A typical starting point would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: Monitor the UV absorbance at a wavelength where the analyte has significant absorbance, typically around 254 nm for nitroaromatic compounds.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL for injection.
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Comparative Data: Purity Assessment
| Analytical Method | Parameter | Acceptance Criteria | Expected Result |
| HPLC-UV | Purity (%) | ≥ 98.0% | > 99.0% |
| Retention Time | Consistent (± 2%) | ~12-15 min (gradient dependent) | |
| Peak Shape | Symmetrical (Tailing factor < 1.5) | Symmetrical peak |
IV. Elemental Analysis: The Final Arbiter of Composition
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. This technique serves as a fundamental check on the molecular formula determined by mass spectrometry and NMR.
Experimental Protocol: CHN and Halogen Analysis
-
Instrumentation: Utilize a modern elemental analyzer capable of CHN and halogen determination.
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample (1-3 mg) into a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen.
-
Gas Separation and Detection: The combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. For iodine, specific absorption traps and subsequent titration or ion chromatography are employed.
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
Comparative Data: Elemental Composition
Molecular Formula: C₇H₆INO₃ Molecular Weight: 279.03 g/mol [1]
| Element | Theoretical (%) | Experimental (%) | Acceptable Deviation |
| Carbon (C) | 30.13 | 30.13 ± 0.4 | ± 0.4% |
| Hydrogen (H) | 2.17 | 2.17 ± 0.4 | ± 0.4% |
| Nitrogen (N) | 5.02 | 5.02 ± 0.4 | ± 0.4% |
| Iodine (I) | 45.48 | 45.48 ± 0.4 | ± 0.4% |
Authoritative Grounding: The acceptable deviation of ±0.4% is a widely accepted standard in pharmaceutical and chemical analysis for pure compounds.
Synthesizing the Evidence: A Self-Validating System
The true power of this cross-validation approach lies in the convergence of data from these orthogonal techniques.
Caption: The convergence of data from orthogonal analytical techniques provides a high degree of confidence in the identity and purity of the compound.
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of the methoxy group and the substitution pattern on the aromatic ring. Mass spectrometry corroborates the proposed structure by providing the correct molecular weight and a predictable fragmentation pattern. HPLC analysis then confirms the sample's high purity, ensuring that the spectroscopic and compositional data are representative of the target compound and not skewed by significant impurities. Finally, elemental analysis provides the definitive confirmation of the empirical formula, tying all the other analytical threads together.
When the experimental results from each of these techniques align with the theoretical values for this compound, a robust and defensible analytical data package is generated. This cross-validated approach is not merely a procedural checklist; it is a scientific imperative that underpins the integrity of research and development in the chemical and pharmaceutical sciences.
References
- PubChem. This compound.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-1-methoxy-3-nitrobenzene
Hazard Assessment & Chemical Profile: The Rationale for Caution
Proper disposal protocols are built upon a thorough understanding of a chemical's intrinsic risks. 2-Iodo-1-methoxy-3-nitrobenzene combines two functional groups of significant toxicological and environmental concern: the nitroaromatic group and the halogenated (iodo) aromatic group. This combination dictates a conservative approach to its management as hazardous waste.
-
Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity.[2] Nitrobenzene, a related parent compound, is toxic if swallowed, inhaled, or in contact with skin, is a suspected carcinogen, may damage fertility, and causes organ damage through prolonged exposure.[3][4] Aromatic nitro compounds can also be flammable and are notorious environmental pollutants due to their persistence in soil.[2][5]
-
Iodinated Aromatic Compounds: Halogenated organic compounds are often toxic and environmentally hazardous.[6] Iodine-containing materials, specifically, should never be disposed of down the drain as they can be toxic to aquatic life and the wider environment.[7][8] Furthermore, improper incineration of iodinated waste can lead to the release of hazardous iodine vapor.[9]
Combustion of this compound is expected to produce highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen iodide.[10] Given these factors, all waste streams containing this compound, including residual amounts in containers and contaminated labware, must be treated as regulated hazardous waste.
Key Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 98991-08-3 | [1][11] |
| Molecular Formula | C₇H₆INO₃ | [11] |
| Molecular Weight | 279.03 g/mol | [11] |
| Physical Form | Solid | [12] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [10] |
Immediate Safety & Handling for Disposal Operations
Before preparing waste for disposal, ensure all handling occurs within a controlled environment and with appropriate personal protective equipment (PPE). The objective is to prevent any exposure to personnel or release into the environment.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes or dust.[5][6]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[5][6][13]
-
Respiratory Protection: All handling of this compound, especially in solid form or if heating is possible, must be conducted in a certified chemical fume hood to prevent inhalation.[5][13]
Spill Management:
In the event of a spill, evacuate the immediate area and eliminate any ignition sources.[5]
-
Ventilate the area.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[5][10] Do not use combustible materials like paper towels or sawdust , as this can increase the fire hazard associated with nitro-organics.
-
Carefully sweep or scoop the absorbed material and any contaminated debris into a sealable, properly labeled container for hazardous waste disposal.[5][10]
-
For large spills, contact your institution's EHS department immediately.
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must not enter the general waste stream or the sanitary sewer system. The only acceptable pathway is through professional hazardous waste management.
Step 1: Waste Characterization and Segregation
-
Characterize: All this compound waste, including expired reagents, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, silica gel), must be designated as hazardous waste.
-
Segregate: Collect this waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents or aqueous waste, to prevent unforeseen chemical reactions.[10][14]
Step 2: Containment
-
Primary Container: Use a chemically compatible, sealable container. For solids, a wide-mouth glass or polyethylene jar is suitable. Ensure the container is in good condition with no cracks or leaks.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, non-reactive secondary container (like a plastic tub) to contain any potential leaks.
Step 3: Labeling
-
Proper labeling is a critical safety and regulatory requirement. The label must be securely affixed to the container and clearly legible.
-
Required Information:
-
The full chemical name: "this compound" .[14]
-
The CAS Number: 98991-08-3 .
-
An accurate statement of the container's contents (e.g., "Solid waste," "Contaminated gloves").
-
The approximate quantity or volume of waste.
-
The date when waste was first added to the container (the "accumulation start date").
-
Associated hazard warnings (e.g., "Toxic," "Environmentally Hazardous").
Step 4: Secure Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[14]
-
This area must be secure, well-ventilated, and away from general laboratory traffic.[15]
-
Ensure it is stored away from incompatible materials.[14]
Step 5: Professional Disposal
-
Contact EHS: The final and most critical step is to arrange for pickup and disposal through your institution's EHS department.[5][6]
-
EHS will coordinate with a licensed and qualified hazardous waste disposal contractor who has the capability to handle and treat or incinerate halogenated nitroaromatic compounds in compliance with all federal, state, and local regulations.[7][14]
Disposal Decision Workflow
The following diagram provides a visual representation of the decision-making process for the proper management and disposal of this compound waste streams in a laboratory setting.
Caption: Disposal workflow for this compound.
Regulatory Context
While this compound is not specifically listed by name as a regulated hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be managed as such.[14] Its disposal is governed by the Resource Conservation and Recovery Act (RCRA).
The waste would likely be classified under one of the following categories:
-
Characteristic Hazardous Waste: Due to its expected toxicity, it could be classified as a D0-series waste if it fails the Toxicity Characteristic Leaching Procedure (TCLP).
-
Halogenated Organic Compounds (HOCs): As a compound containing a carbon-halogen bond, it is subject to specific land disposal restrictions outlined in 40 CFR § 268.32.[16]
-
State-Specific Regulations: Many states have stricter regulations than the federal EPA. Your EHS department will provide guidance based on local rules.
Engaging professional disposal services ensures that these complex regulatory requirements are met, protecting both your institution and the environment.[17][18][19]
References
- This compound. PubChem, National Center for Biotechnology Information.
- Nitrobenzene - Registration Dossier. European Chemicals Agency (ECHA).
- 2-Iodo-1-methoxy-4-nitrobenzene Safety Data Sheet. Chemsrc. (2025-08-25).
- 2-nitrophenol waste. Reddit r/chemistry. (2025-09-09).
- Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
- Hazardous Waste Manual. Emory University Environmental Health and Safety Office. (2025-2026).
- Iodine Disposal For Businesses. Collect and Recycle.
- Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications, Environmental Science & Technology.
- How do you dispose of the iodine-starch complex after a redox titration?. Reddit r/chemistry. (2019-01-26).
- Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR).
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA).
- Guidelines for Open Burning and Open Detonation (OB/OD) of Energetic Wastes. U.S. Environmental Protection Agency (EPA).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
Sources
- 1. 2-iodo-1-methoxy-3-nitro-benzene - Safety Data Sheet [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. reddit.com [reddit.com]
- 9. case.edu [case.edu]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Iodo-4-methoxy-1-nitrobenzene AldrichCPR 214279-40-0 [sigmaaldrich.com]
- 13. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling 2-Iodo-1-methoxy-3-nitrobenzene
A Researcher's Guide to Safely Handling 2-Iodo-1-methoxy-3-nitrobenzene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the very novelty that drives discovery also demands a heightened sense of awareness and rigorous adherence to safety protocols. This guide provides essential, actionable information for the safe handling and disposal of this compound, ensuring that your focus remains on your research, fortified by a foundation of safety.
Understanding the Hazard Landscape
This compound is a substituted aromatic compound containing iodo and nitro functional groups, which contribute to its reactivity and potential hazards. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of related aromatic nitro and iodo compounds provide a strong basis for a cautious approach. The primary risks associated with this chemical include:
-
Toxicity: Aromatic nitro compounds are known to be toxic if inhaled, ingested, or absorbed through the skin.[1] They can potentially lead to systemic effects such as methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[1]
-
Irritation: Expect this compound to be an irritant to the skin, eyes, and respiratory tract.[1][2][3]
-
Reactivity: This compound may be incompatible with strong oxidizing agents and strong bases.[1][4]
Hazard classifications for similar compounds indicate that this compound should be handled as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin and serious eye irritation.
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment should always be used in conjunction with, not as a replacement for, these primary safety measures.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory when working with this compound. The following provides a detailed breakdown of the required equipment.
Eye and Face Protection
-
Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z.87.1 standards are required.[5]
-
Face Shield: When there is a risk of splashing or a highly exothermic reaction, a face shield should be worn over safety goggles for an added layer of protection.[5][6]
Hand Protection
The selection of appropriate gloves is critical due to the chemical's aromatic and halogenated nature. Many common laboratory gloves offer poor resistance to these types of compounds.[7][8][9]
-
Glove Material:
-
For Incidental Contact: Double gloving with nitrile gloves is a common practice for incidental contact, but be aware that aromatic and halogenated hydrocarbons can penetrate nitrile.[5][7][10] Inspect gloves frequently and change them immediately upon any sign of contamination.
-
For Extended Contact: For prolonged handling or in situations with a higher risk of exposure, more robust glove materials are necessary. Consider using:
-
-
Glove Selection Protocol: Always consult the glove manufacturer's chemical resistance guides for specific breakthrough times and degradation data.
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned to provide maximum skin coverage.[5]
-
Full Coverage: Wear long pants and closed-toe shoes to protect your legs and feet.[5][6] Avoid wearing shorts, skirts, or sandals in the laboratory.
-
Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Respiratory Protection
While engineering controls should be the primary means of respiratory protection, a respirator may be necessary in certain situations, such as a spill or when engineering controls are not sufficient.
-
Respirator Use: The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training.[5]
-
Type of Respirator: If a respirator is required, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[12]
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: PPE Selection Workflow for Handling this compound.
Hygiene Practices: Minimizing Take-Home Contamination
Strict adherence to hygiene practices is essential to prevent accidental exposure and cross-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.[4]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3][4]
-
No Food or Drink: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][13]
Spill and Disposal Procedures: Responsible Management
Proper planning for spills and waste disposal is a critical component of safe laboratory practice.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your institution's environmental health and safety (EHS) office.
-
Control: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood).
-
Absorb: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[12]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
-
Waste Streams: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent materials) as hazardous chemical waste.
-
Labeling: Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[4] Contact your institution's EHS office for specific guidance on waste stream management.
First Aid Measures: Preparedness is Key
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Always have the Safety Data Sheet (SDS) available for emergency responders.
By integrating these safety protocols into your experimental workflow, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
- Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.).
- Glove Selection QUICK GUIDE - CALTECH Environment Health & Safety. (n.d.).
- 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc. (2025-08-25).
- Glove Selection Guide - University of South Alabama. (n.d.).
- Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor - OSU Chemistry. (n.d.).
- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment | US EPA. (2025-09-12).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
- This compound | C7H6INO3 | CID 624277 - PubChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. southalabama.edu [southalabama.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
